molecular formula C10H18O4Zn B3059542 Zinc valerate CAS No. 556-38-7

Zinc valerate

Cat. No.: B3059542
CAS No.: 556-38-7
M. Wt: 267.6 g/mol
InChI Key: BUDAIZWUWHWZPQ-UHFFFAOYSA-L
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Description

Zinc valerate is a useful research compound. Its molecular formula is C10H18O4Zn and its molecular weight is 267.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

zinc;pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/2C5H10O2.Zn/c2*1-2-3-4-5(6)7;/h2*2-4H2,1H3,(H,6,7);/q;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUDAIZWUWHWZPQ-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)[O-].CCCCC(=O)[O-].[Zn+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O4Zn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

109-52-4 (Parent), 23713-49-7 (Parent)
Record name Zinc valerate [USP]
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DSSTOX Substance ID

DTXSID00890509
Record name Pentanoic acid, zinc salt (2:1)
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Molecular Weight

267.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

556-38-7
Record name Zinc valerate [USP]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentanoic acid, zinc salt (2:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pentanoic acid, zinc salt (2:1)
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Record name Zinc divalerate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ZINC VALERATE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Zinc Valerate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of zinc valerate (Zn(C₅H₉O₂)₂), a zinc salt of valeric acid. This document details a common synthetic methodology, outlines key characterization techniques, and presents relevant data to support researchers in the fields of materials science and drug development. This compound's role as a precursor for zinc oxide nanoparticles and its potential applications in pharmaceutical formulations underscore the importance of understanding its fundamental properties.

Synthesis of this compound

A prevalent and effective method for the synthesis of this compound is through a metathesis reaction, also known as a salt precipitation reaction. This method involves the reaction of a soluble zinc salt, such as zinc chloride (ZnCl₂), with an alkali metal salt of valeric acid, typically sodium valerate (NaC₅H₉O₂). The less soluble this compound then precipitates from the aqueous solution.

Experimental Protocol:

Materials:

  • Valeric acid (C₅H₁₀O₂)

  • Sodium hydroxide (NaOH)

  • Zinc chloride (ZnCl₂)

  • Ethanol

  • Deionized water

  • Acetone

Procedure:

  • Preparation of Sodium Valerate:

    • Dissolve a specific molar amount of valeric acid in ethanol (e.g., 5.0 mmol in 50 mL).

    • To this solution, add an equimolar amount of aqueous sodium hydroxide solution (e.g., 5.0 mmol in a 1.0 M solution) dropwise while stirring. This reaction forms the sodium valerate precursor.

  • Precipitation of this compound:

    • In a separate flask, dissolve an excess of zinc chloride in deionized water (e.g., 50 mL).

    • Heat the sodium valerate solution to approximately 70°C.

    • Add the zinc chloride solution to the heated sodium valerate solution. A flocculent white precipitate of this compound will form immediately.[1]

    • Continue heating the mixture at 70°C for 30-60 minutes to ensure complete reaction.[1] Refluxing temperatures in the range of 60–80°C are commonly reported for such reactions in ethanol or aqueous media.[1]

  • Isolation and Purification:

    • Filter the precipitate using a suitable filtration apparatus.

    • Wash the collected solid sequentially with deionized water, ethanol, methanol, and acetone to remove any unreacted starting materials and byproducts.[1]

    • Dry the purified this compound overnight at 40°C.[1]

    • For higher purity, the dried product can be recrystallized from ethanol.[1]

Diagram of the Synthesis Workflow:

SynthesisWorkflow ValericAcid Valeric Acid in Ethanol Reaction Precipitation (70°C) ValericAcid->Reaction 1 NaOH Aqueous NaOH NaOH->Reaction 1 SodiumValerate Sodium Valerate Solution ZnCl2 Aqueous ZnCl2 ZnCl2->Reaction 2 Filtration Filtration Reaction->Filtration 3 Washing Washing (Water, Ethanol, Methanol, Acetone) Filtration->Washing 4 Drying Drying (40°C) Washing->Drying 5 Recrystallization Recrystallization (Ethanol) Drying->Recrystallization 6 FinalProduct This compound Recrystallization->FinalProduct 7 CharacterizationWorkflow ZincValerate Synthesized This compound FTIR FTIR Spectroscopy ZincValerate->FTIR NMR NMR Spectroscopy (¹H & ¹³C) ZincValerate->NMR Thermal Thermal Analysis (TGA/DSC) ZincValerate->Thermal XRD Powder XRD ZincValerate->XRD Result_FTIR Confirmation of Carboxylate Coordination FTIR->Result_FTIR Result_NMR Structural Elucidation of Valerate Ligand NMR->Result_NMR Result_Thermal Thermal Stability and Decomposition Profile Thermal->Result_Thermal Result_XRD Crystalline Structure and Phase Purity XRD->Result_XRD

References

An In-depth Technical Guide to the Chemical Properties of Zinc Pentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc pentanoate, also known as zinc valerate, is a zinc salt of pentanoic acid. As a metal carboxylate, it possesses properties that make it a subject of interest in various chemical and biomedical fields. This technical guide provides a comprehensive overview of the core chemical properties of zinc pentanoate, detailed experimental protocols for its characterization, and an exploration of its potential applications, particularly in the realm of drug development.

Core Chemical Properties

Zinc pentanoate is a white crystalline solid. Its fundamental chemical and physical properties are summarized in the table below, providing a clear reference for researchers.

PropertyValueReference
Molecular Formula C₁₀H₁₈O₄Zn--INVALID-LINK--
Molecular Weight 267.63 g/mol --INVALID-LINK--
CAS Number 556-38-7--INVALID-LINK--
Appearance White crystalline solidGeneral knowledge
Melting Point 152.35 °C (425.5 K)--INVALID-LINK--
Boiling Point 185.3 °C (estimated)The Good Scents Company
Solubility in Water 1.43 x 10⁴ mg/L at 25 °C (experimental)The Good Scents Company
Crystal System Monoclinic--INVALID-LINK--
Space Group P2₁/a--INVALID-LINK--

Crystal Structure and Reactivity

Crystal Structure: Anhydrous zinc(II) pentanoate exists as a three-dimensional polymeric layered network. In this structure, each zinc(II) ion is tetrahedrally coordinated by oxygen atoms from four different pentanoate ligands. The pentanoate groups act as bridging ligands in a syn-anti arrangement, connecting two tetrahedral zinc ions. The hydrocarbon chains of the pentanoate ligands are in a fully extended all-trans conformation, arranged in a tail-to-tail double bilayer.

Reactivity: The reactivity of zinc pentanoate is characteristic of metal carboxylates.

  • Reaction with Acids: Like other carboxylate salts, zinc pentanoate is expected to react with strong acids to protonate the pentanoate anion, forming pentanoic acid and the corresponding zinc salt of the strong acid. For instance: Zn(C₅H₉O₂)₂ + 2HCl → ZnCl₂ + 2C₅H₁₀O₂

  • Reaction with Bases: Zinc is an amphoteric metal, meaning it can react with both acids and strong bases.[1][2][3][4] In the presence of a strong base, such as sodium hydroxide, zinc pentanoate may form zincates.[1]

  • Thermal Decomposition: While specific studies on the thermal decomposition of zinc pentanoate are not abundant, the thermal behavior of other zinc carboxylates, such as zinc acetate, suggests that upon heating, it will likely decompose to form zinc oxide, with the release of organic decomposition products.[5][6][7][8] The decomposition of zinc acetate, for example, proceeds with the release of acetic acid, acetone, and carbon dioxide.[5]

  • Catalytic Activity: Zinc compounds, particularly zinc carboxylates, are known to act as catalysts in various organic reactions.[9][10][11][12] Their Lewis acidic nature allows them to catalyze reactions such as esterification, condensation, and the polymerization of epoxides.[9][13] Zinc carboxylate derivatives are specifically used as catalysts for the copolymerization of carbon dioxide and epoxy compounds.[13]

Experimental Protocols

Synthesis of Zinc Pentanoate Crystals

A common method for synthesizing single crystals of zinc(II) pentanoate involves the reaction of zinc oxide with an excess of n-pentanoic acid in an ethanol solvent.

Workflow for Synthesis and Crystallization:

cluster_synthesis Synthesis cluster_crystallization Crystallization A Mix ZnO and excess n-pentanoic acid in ethanol B Reflux the mixture until solution is clear A->B Heat C Filter the hot solution B->C Gravity filtration D Cool the filtrate to room temperature C->D E Allow crystals to form over several days D->E Slow evaporation F Isolate and air-dry the crystals E->F

Caption: Workflow for the synthesis and crystallization of zinc pentanoate.

Characterization Techniques

A multi-technique approach is essential for the thorough characterization of zinc pentanoate.

Experimental Workflow for Characterization:

cluster_spectroscopy Spectroscopic Analysis cluster_structural Structural and Thermal Analysis Start Zinc Pentanoate Sample FTIR FTIR Spectroscopy Start->FTIR NMR NMR Spectroscopy (¹³C and ⁶⁷Zn) Start->NMR XRD X-ray Diffraction (XRD) Start->XRD TGA Thermogravimetric Analysis (TGA) Start->TGA Analysis1 Analysis1 FTIR->Analysis1 Identify functional groups (carboxylate stretches) Analysis2 Analysis2 NMR->Analysis2 Determine chemical environment of carbon and zinc atoms Analysis3 Analysis3 XRD->Analysis3 Elucidate crystal structure and unit cell parameters Analysis4 Analysis4 TGA->Analysis4 Investigate thermal stability and decomposition pathway

Caption: A typical experimental workflow for the characterization of zinc pentanoate.

Potential Applications in Drug Development

While direct applications of zinc pentanoate in drug delivery are not yet widely established, its chemical properties suggest several potential avenues for exploration. The lipophilic nature of the pentanoate chains could enhance the transport of the zinc ion across biological membranes.

Zinc in Cellular Signaling

Zinc is a crucial element in numerous biological processes, acting as a structural component of many proteins and as a signaling molecule.[14][15][16][17] The concept of "zinc signals" refers to the transient changes in intracellular zinc concentrations that modulate various signaling pathways.[16]

Simplified Overview of Zinc's Role in Cellular Signaling:

Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Membrane_Receptor Membrane Receptor Extracellular_Signal->Membrane_Receptor Zinc_Influx Zinc Influx (via ZIP transporters) Membrane_Receptor->Zinc_Influx Intracellular_Zinc ↑ Intracellular [Zn²⁺] Zinc_Influx->Intracellular_Zinc Signaling_Cascades Modulation of Signaling Cascades Intracellular_Zinc->Signaling_Cascades Zinc_Efflux Zinc Efflux (via ZnT transporters) Intracellular_Zinc->Zinc_Efflux Homeostasis Cellular_Response Cellular Response (e.g., Proliferation, Differentiation) Signaling_Cascades->Cellular_Response

Caption: A simplified diagram illustrating the role of zinc as an intracellular second messenger.

Given that zinc pentanoate can deliver zinc ions, its potential to modulate these signaling pathways is an area ripe for investigation. The controlled release of zinc from a lipophilic carrier like pentanoate could offer a novel approach to influencing cellular processes where zinc signaling plays a key role.

Conclusion

Zinc pentanoate is a well-defined chemical compound with interesting structural and reactive properties. While its primary applications have been in areas such as catalysis, its potential in the biomedical field, particularly in drug delivery and the modulation of zinc-dependent signaling pathways, warrants further investigation. The experimental protocols outlined in this guide provide a solid foundation for researchers to explore the multifaceted nature of this compound. As our understanding of the intricate roles of zinc in biology deepens, compounds like zinc pentanoate may emerge as valuable tools for therapeutic intervention.

References

An In-depth Technical Guide to the Structural Analysis of Zinc Valerate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the synthesis, characterization, and structural properties of zinc valerate, drawing upon established analytical techniques and comparisons with analogous zinc carboxylates. While a definitive single-crystal X-ray structure of this compound is not widely reported in publicly accessible literature, this document outlines the expected structural features and the experimental workflows to elucidate them.

Introduction

This compound, the zinc salt of pentanoic acid, is a metal carboxylate with applications ranging from a precursor for advanced materials to a component in pharmaceutical formulations.[1] The valerate ligand, with its five-carbon chain, imparts specific properties such as solubility and steric hindrance compared to shorter-chain carboxylates.[1] Understanding the crystal structure and coordination chemistry of this compound is crucial for controlling its physical and chemical properties in various applications.

This document details the common synthetic routes to obtain this compound and the analytical techniques used for its structural characterization, including spectroscopic and thermal methods. It also infers the likely coordination environment of the zinc center based on the extensive research on other zinc carboxylates.

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, primarily through metathesis reactions or direct acid-base neutralization.

2.1 Metathesis Reaction: This is a common and efficient method involving the reaction of a soluble zinc salt, such as zinc chloride (ZnCl₂), with an alkali metal salt of valeric acid, typically sodium valerate (C₅H₉COONa). The less soluble this compound precipitates from the aqueous solution.[1]

2.2 Direct Reaction: This method involves the direct neutralization reaction between a zinc source, such as zinc oxide (ZnO), and valeric acid. The reaction proceeds as follows: ZnO + 2C₄H₉COOH → Zn(C₄H₉COO)₂ + H₂O[1]

The choice of synthetic route can influence the purity and crystallinity of the final product.

Structural Characterization

3.1 Coordination Chemistry: The carboxylate group of the valerate ligand can coordinate to the zinc(II) ion in several modes, including monodentate, bidentate chelating, and bidentate bridging fashions.[2][3] In many zinc carboxylates, the zinc ions adopt a tetrahedral or octahedral coordination geometry.[4] It is highly probable that this compound forms a coordination polymer, where the valerate ligands bridge zinc centers to create one-, two-, or three-dimensional networks.[2][5] The flexible five-carbon chain of the valerate ligand can influence the packing of these polymeric structures.[1]

3.2 Powder X-ray Diffraction (PXRD): PXRD is an essential technique to assess the crystallinity, phase purity, and to obtain the diffraction pattern of a polycrystalline sample of this compound.[1] The resulting diffractogram, a plot of intensity versus the diffraction angle (2θ), serves as a fingerprint for the crystalline phase. While it does not provide the detailed atomic arrangement of a single-crystal study, it is crucial for confirming the formation of the desired product and for identifying any crystalline impurities.[1]

3.3 Spectroscopic Analysis: Vibrational and nuclear magnetic resonance spectroscopy are powerful tools for probing the local coordination environment of the valerate ligand.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the coordination mode of the carboxylate group. The key diagnostic peaks are the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the COO⁻ group. The separation between these two frequencies (Δν) is indicative of the coordination mode.[1]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: ¹H NMR spectroscopy provides information about the proton environment of the valerate ligand upon coordination to the zinc ion. The chemical shifts of the protons on the alkyl chain are influenced by their proximity to the carboxylate group, with the α-protons being the most deshielded.[1]

Data Presentation: Spectroscopic Data

Technique Parameter Expected Observation for this compound
FTIRAsymmetric COO⁻ Stretch (νₐₛ)~1550 - 1610 cm⁻¹
Symmetric COO⁻ Stretch (νₛ)~1400 - 1440 cm⁻¹
Frequency Separation (Δν)Δν = νₐₛ - νₛ (indicative of coordination mode)
¹H NMRα-CH₂ ProtonsMost deshielded signal (downfield)
β, γ, δ-CH₂ ProtonsSignals at progressively lower chemical shifts
Terminal CH₃ ProtonsMost shielded signal (upfield)

Note: The exact values can vary depending on the specific coordination environment and crystal packing.

Thermal Analysis

Thermogravimetric analysis (TGA) is employed to study the thermal stability and decomposition of this compound. The thermal decomposition of this compound is an important area of research, particularly as a route to synthesize zinc oxide (ZnO) nanoparticles.[1] The process is typically exothermic and begins at around 160°C.[1]

Data Presentation: Thermal Decomposition Data

Parameter Temperature Range Associated Event
Onset of Decomposition~160°CInitial breakdown of the this compound structure
Primary Decomposition160 - 400°CMajor mass loss corresponding to the degradation of the organic valerate ligands
Final Residue> 400°CStable residue of zinc oxide (ZnO)

Note: These temperature ranges can be influenced by the heating rate and the atmosphere (e.g., air or inert gas).

Experimental Protocols

5.1 Synthesis of this compound via Metathesis:

  • Preparation of Sodium Valerate: Dissolve valeric acid in ethanol. Add an equimolar amount of sodium hydroxide solution while stirring at an elevated temperature (e.g., 70°C).[1]

  • Reaction: Prepare an aqueous solution of zinc chloride. Add the aqueous solution of sodium valerate dropwise to the zinc chloride solution under constant stirring.

  • Isolation: A white precipitate of this compound will form. Isolate the solid by filtration.

  • Purification: Wash the precipitate with deionized water to remove any soluble impurities, followed by a solvent like ethanol.

  • Drying: Dry the purified this compound in a vacuum oven at a moderate temperature.

5.2 Powder X-ray Diffraction (PXRD) Analysis:

  • Sample Preparation: Finely grind the dried this compound sample to ensure random orientation of the crystallites.

  • Instrumentation: Use a powder diffractometer with a monochromatic X-ray source (commonly Cu Kα).

  • Data Collection: Scan the sample over a range of 2θ angles (e.g., 5° to 80°) with a defined step size and collection time per step.

  • Data Analysis: Analyze the resulting diffractogram to identify the positions and intensities of the diffraction peaks.

5.3 FTIR Spectroscopy:

  • Sample Preparation: For solid samples, use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the this compound powder directly on the ATR crystal.

  • Data Collection: Record the infrared spectrum over the mid-IR range (typically 4000 to 400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands for the carboxylate group and the alkyl chain.

5.4 Thermogravimetric Analysis (TGA):

  • Instrumentation: Use a calibrated thermogravimetric analyzer.

  • Sample Preparation: Place a small, accurately weighed amount of this compound (typically 5-10 mg) into an inert sample pan (e.g., alumina).

  • Experimental Conditions: Heat the sample from room temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • Data Analysis: Plot the sample mass as a function of temperature. Determine the onset of decomposition and the temperature ranges for mass loss events.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis s1 Reactants (e.g., ZnCl2 + Sodium Valerate) s2 Precipitation s1->s2 s3 Filtration & Washing s2->s3 s4 Drying s3->s4 c1 Powder X-Ray Diffraction (PXRD) s4->c1 c2 FTIR Spectroscopy s4->c2 c3 Thermogravimetric Analysis (TGA) s4->c3 c4 ¹H NMR Spectroscopy s4->c4 a1 Structural & Purity Assessment c1->a1 a2 Coordination Mode Determination c2->a2 a3 Thermal Stability Profile c3->a3 a4 Ligand Environment Analysis c4->a4

Caption: Experimental workflow for the synthesis and characterization of this compound.

coordination_modes cluster_monodentate Monodentate cluster_bidentate_chelating Bidentate Chelating cluster_bidentate_bridging Bidentate Bridging m_zn Zn m_o1 O m_zn->m_o1 m_c C m_o1->m_c m_o2 O m_c->m_o2 m_r R m_c->m_r bc_zn Zn bc_o1 O bc_zn->bc_o1 bc_o2 O bc_zn->bc_o2 bc_c C bc_o1->bc_c bc_c->bc_o2 bc_r R bc_c->bc_r bb_zn1 Zn bb_o1 O bb_zn1->bb_o1 bb_zn2 Zn bb_o2 O bb_zn2->bb_o2 bb_c C bb_o1->bb_c bb_c->bb_o2 bb_r R bb_c->bb_r

Caption: Possible coordination modes of the valerate ligand to zinc(II) ions.

Conclusion

While a definitive single-crystal structure of this compound remains to be reported in widely accessible literature, a comprehensive structural analysis can be conducted through a combination of synthesis, powder X-ray diffraction, spectroscopic techniques (FTIR and NMR), and thermal analysis. The expected structural features involve coordination polymers with the valerate ligand likely acting as a bridging ligand between zinc centers. The detailed experimental protocols and expected data presented in this guide provide a solid foundation for researchers to synthesize and characterize this compound, paving the way for its application in various scientific and industrial fields. A full single-crystal X-ray diffraction study would be a valuable contribution to fully elucidate its three-dimensional structure.

References

CAS number 556-38-7 properties and hazards

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Guanfacine Hydrochloride (CAS RN: 29110-48-3) for Researchers and Drug Development Professionals

Abstract

Guanfacine hydrochloride, a selective α2A-adrenergic receptor agonist, has transitioned from a primary treatment for hypertension to a key non-stimulant therapy for Attention-Deficit/Hyperactivity Disorder (ADHD). This guide provides a comprehensive overview of its chemical properties, pharmacodynamics, pharmacokinetics, and associated hazards. Detailed experimental protocols for its synthesis and analysis are presented, alongside visualizations of its core signaling pathway, offering a critical resource for researchers and professionals in drug development.

Chemical and Physical Properties

Guanfacine hydrochloride is the salt form of guanfacine, a centrally acting α2A-adrenergic agonist.[1] Its chemical and physical properties are summarized below.

PropertyValueReference
Chemical Name N-Amidino-2-(2,6-dichlorophenyl) acetamide monohydrochloride[2]
CAS Number 29110-48-3[3]
Molecular Formula C₉H₁₀Cl₃N₃O[3]
Molecular Weight 282.55 g/mol [1][2]
Appearance White to off-white powder[2]
Solubility Sparingly soluble in water and alcohol; slightly soluble in acetone[2]
Protein Binding Approximately 70%[2]
Volume of Distribution 6.3 L/kg[2]

Pharmacodynamics and Mechanism of Action

Guanfacine's therapeutic effects are primarily mediated through its selective agonism of the α2A-adrenergic receptor subtype.[4] This selectivity distinguishes it from less specific α2-agonists like clonidine.[5][6]

Mechanism in ADHD

In the prefrontal cortex (PFC), an area crucial for executive functions like attention and impulse control, guanfacine stimulates postsynaptic α2A-adrenergic receptors on the dendritic spines of pyramidal neurons.[4][7][8] This activation triggers a G-protein coupled signaling cascade that inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP).[4] The reduction in cAMP closes hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which strengthens the connectivity and signaling of PFC networks.[4][6] This enhanced neuronal firing improves the regulation of attention, working memory, and impulse control, which are core executive functions impaired in ADHD.[4][7]

Mechanism in Hypertension

By stimulating central α2A-adrenergic receptors in the brain's vasomotor center, guanfacine reduces sympathetic nerve impulses to the heart and blood vessels.[2][4] This results in a decrease in peripheral vascular resistance and a slight reduction in heart rate, ultimately lowering blood pressure.[2][5][7]

Guanfacine_PFC_Signaling Guanfacine Guanfacine Alpha2A_Receptor α2A-Adrenergic Receptor (Postsynaptic) Guanfacine->Alpha2A_Receptor Gi_Protein Inhibitory G-protein (Gi) Alpha2A_Receptor->Gi_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP ATP ATP ATP->Adenylyl_Cyclase HCN_Channel HCN Channel cAMP->HCN_Channel Activates PFC_Network Strengthened PFC Network Signaling HCN_Channel->PFC_Network

Caption: Guanfacine's α2A-Adrenergic Receptor Signaling Pathway in the PFC.

Experimental Protocols

Synthesis of Guanfacine Hydrochloride

Several synthetic routes for guanfacine hydrochloride have been documented. A common method proceeds from 2,6-dichlorophenylacetonitrile.[9][10][11]

Workflow:

Synthesis_Workflow Start 2,6-Dichlorophenylacetonitrile Step1 Alcoholysis (Methanol, H₂SO₄, Heat) Start->Step1 Intermediate Methyl 2,6-dichlorophenylacetate Step1->Intermediate Step2 Guanidination (Guanidine, Isopropanol) Intermediate->Step2 Crude_Guanfacine Crude Guanfacine Step2->Crude_Guanfacine Step3 Salt Formation & Purification (HCl, Recrystallization) Crude_Guanfacine->Step3 Final_Product Guanfacine Hydrochloride Step3->Final_Product

Caption: A common synthetic route for Guanfacine hydrochloride.

Methodology:

  • Alcoholysis: 2,6-dichlorophenylacetonitrile is dissolved in methanol, and concentrated sulfuric acid is added. The mixture is heated to facilitate alcoholysis, yielding methyl 2,6-dichlorophenylacetate.[10][11]

  • Guanidination: The resulting ester is then added to a solution of guanidine in isopropanol. The mixture is stirred at room temperature, leading to the precipitation of crude guanfacine.[9][10]

  • Salt Formation and Purification: The crude guanfacine is suspended in isopropanol, and the pH is adjusted to 1-2 with a solution of hydrochloric acid in ethanol.[9][10] The resulting guanfacine hydrochloride is then purified, often by recrystallization from 95% ethanol, to yield the final product.[9]

Assay for Guanfacine Hydrochloride (USP Method)

The United States Pharmacopeia (USP) provides a standardized High-Performance Liquid Chromatography (HPLC) method for the assay of Guanfacine Hydrochloride.[12]

Materials and Solutions:

  • Mobile Phase: A filtered and degassed mixture of a buffer solution (monobasic potassium phosphate in water, adjusted to pH 3.0 with dilute phosphoric acid and triethylamine) and acetonitrile (79:21).[12]

  • Standard Preparation: A solution of USP Guanfacine Hydrochloride Reference Standard (RS) in a mixture of acetonitrile and water (3:1) to a known concentration of about 1 mg/mL, followed by dilution with the Mobile Phase.[12]

  • Assay Preparation: An accurately weighed quantity of the Guanfacine Hydrochloride sample is dissolved in an acetonitrile/water mixture (3:1) and subsequently diluted with the Mobile Phase to a comparable concentration as the Standard Preparation.[12]

Chromatographic System:

  • Apparatus: A liquid chromatograph equipped with a 220-nm detector.[12]

  • Column: 4.6-mm × 15-cm column containing L1 packing.[12]

  • Flow Rate: Approximately 1 mL per minute.[12]

Procedure:

  • Separately inject equal volumes of the Standard preparation and the Assay preparation into the chromatograph.

  • Record the chromatograms and measure the peak responses.

  • Calculate the quantity of guanfacine hydrochloride in the portion of the sample taken by comparing the peak response from the Assay preparation to that of the Standard preparation.

Hazards and Safety

GHS Classification and Precautionary Statements

Guanfacine hydrochloride is classified as acutely toxic if swallowed (Category 3).[3]

  • Hazard Statement: H301: Toxic if swallowed.[3]

  • Precautionary Statements:

    • P264: Wash hands thoroughly after handling.[13]

    • P270: Do not eat, drink or smoke when using this product.[3][13]

    • P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[3]

    • P330: Rinse mouth.[3]

    • P405: Store locked up.[3][13]

    • P501: Dispose of contents/container in accordance with local regulations.[3]

Handling and Personal Protection

Standard laboratory safety protocols should be strictly followed.

  • Engineering Controls: Use only in areas with appropriate exhaust ventilation. Ensure an eyewash station and safety shower are accessible.[3][14]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety goggles with side-shields.[3]

    • Skin Protection: Handle with impervious gloves. Wear protective clothing.[3][14]

    • Respiratory Protection: Use a suitable respirator if dust formation is likely.[3]

  • Safe Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols.[14]

First Aid Measures
  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a physician or Poison Control Center immediately.[14]

  • If on Skin: Wash off with soap and plenty of water. Remove contaminated clothing. Consult a doctor.[14]

  • If in Eyes: Rinse with pure water for at least 15 minutes. Consult a doctor.[14]

  • If Inhaled: Move the person into fresh air. If breathing is difficult, call a physician.[14]

Toxicological Information

The primary adverse effects of guanfacine are extensions of its pharmacological action.

  • Common Side Effects: Dry mouth, somnolence/sedation, dizziness, fatigue, headache, and nausea are commonly reported.[2] Sedative effects are dose-related and can be additive with other central nervous system depressants.[2]

  • Cardiovascular: Hypotension, bradycardia, and syncope can occur.[15]

  • Special Populations: Safety and effectiveness in pediatric patients under 12 have not been fully demonstrated. Caution is advised in patients with severe coronary insufficiency, recent myocardial infarction, cerebrovascular disease, or chronic renal or hepatic failure.[2]

Conclusion

Guanfacine hydrochloride is a well-characterized selective α2A-adrenergic receptor agonist with established therapeutic roles in ADHD and hypertension. Its mechanism of action, centered on the modulation of prefrontal cortex signaling, provides a clear rationale for its efficacy in treating disorders of executive function. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its continued study and development in the pharmaceutical sciences.

References

Solubility of Zinc Valerate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of zinc valerate in various organic solvents. Due to a scarcity of published quantitative data, this document focuses on compiling available qualitative and semi-quantitative information, outlining a detailed experimental protocol for accurate solubility determination, and contextualizing the compound's relevance through a plausible signaling pathway influenced by zinc ions. This guide is intended to be a foundational resource for researchers and professionals working with this compound in pharmaceutical and materials science applications.

Introduction

This compound, the zinc salt of pentanoic acid, is a metal carboxylate with applications ranging from a precursor for advanced materials to a potential additive in pharmaceutical formulations.[1] Its solubility in organic solvents is a critical physicochemical property that governs its utility in synthesis, formulation, and biological applications. The valerate ligand, with its five-carbon chain, imparts a degree of lipophilicity that influences its solubility profile compared to shorter-chain zinc carboxylates.[2] Understanding and accurately quantifying this solubility is essential for process optimization, dosage form development, and predicting bioavailability.

Solubility Profile of this compound

Qualitative Solubility:

This compound is generally described as being soluble in polar, oxygenated organic solvents and less soluble in non-polar and aqueous media.

  • Freely Soluble: Alcohol, Ether.[3]

  • Soluble: Oxygenated solvents.[3]

  • Slightly Soluble: Carbon tetrachloride.[3]

  • Low Solubility/Slightly Soluble: Water.[3][4]

Quantitative Solubility Data:

The available quantitative data is limited. It is crucial for researchers to determine the solubility in their specific solvent system and temperature conditions experimentally.

SolventTemperature (°C)SolubilityUnitCitationNotes
Water2524,000mg/L[3]
Water2514,300mg/L[5]Experimental value.
WaterNot Specified~1.43g/100mL[4]Calculated from "1g soluble in 70mL H2O".
AlcoholNot Specified~4.55g/100mL[4]Calculated from "1g soluble in 22mL alcohol". The specific alcohol is not mentioned.

Note: The discrepancies in the reported aqueous solubility values highlight the importance of experimental verification.

For context, a study on zinc stearate (a much longer-chain zinc carboxylate) found its solubility to be less than 1 g/L at 30.6°C in acetone, acetonitrile, methanol, ethanol, toluene, and dimethylformamide (DMF).[6] This suggests that this compound, with its shorter alkyl chain, is likely to be more soluble in these solvents.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of this compound solubility in an organic solvent, adapted from established protocols for metal carboxylates.[7][8]

Objective: To determine the saturation concentration of this compound in a selected organic solvent at a specified temperature.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvent(s) (analytical grade)

  • Analytical balance

  • Temperature-controlled shaker or incubator

  • Sealed glass vials

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometer (ICP-OES)

  • High-Performance Liquid Chromatography (HPLC) system (optional, for quantification of the valerate anion)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a sealed glass vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation is reached.

    • Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25°C or 37°C).

    • Agitate the vials for a sufficient period to reach equilibrium. A minimum of 24-48 hours is recommended.

  • Sample Separation:

    • After the equilibration period, allow the vials to rest at the set temperature for at least 2 hours to allow the excess solid to settle.

    • To separate the saturated solution from the undissolved solid, centrifuge the vials at a high speed (e.g., 5000 rpm for 15 minutes).

    • Carefully withdraw an aliquot of the clear supernatant using a pipette. For accuracy, immediately filter the aliquot using a syringe filter compatible with the organic solvent. This step is critical to remove any suspended microparticles.

  • Quantification of Zinc Concentration:

    • Sample Preparation: Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical instrument. A series of dilutions may be necessary.

    • Calibration: Prepare a series of standard solutions of known zinc concentrations in the same organic solvent.

    • Analysis: Analyze the diluted sample and the standard solutions using AAS or ICP-OES to determine the concentration of zinc in the saturated solution. The instrument measures the atomic absorption or emission of zinc, providing a precise quantification of the metal ion concentration.

    • Alternative Analysis: The concentration can also be determined by quantifying the valerate anion using a suitably developed HPLC method.[9][10]

  • Calculation of Solubility:

    • Calculate the concentration of zinc in the original saturated solution by accounting for the dilution factor.

    • Convert the zinc concentration to the concentration of this compound using their respective molecular weights (Molecular Weight of this compound: 267.64 g/mol ; Atomic Weight of Zinc: 65.38 g/mol ).

    • Express the solubility in the desired units, such as g/100 mL or mol/L.

Visualization of Methodologies and Pathways

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

G cluster_prep Preparation cluster_sep Separation cluster_quant Quantification cluster_calc Calculation A Add excess this compound to organic solvent B Equilibrate in temperature- controlled shaker (24-48h) A->B C Centrifuge to pellet excess solid B->C D Filter supernatant (0.22 µm PTFE filter) C->D E Prepare serial dilutions of filtered supernatant D->E F Analyze via AAS or ICP-OES against standards E->F G Calculate this compound concentration F->G H Express solubility (g/100mL or mol/L) G->H

Caption: Workflow for determining the solubility of this compound.

Plausible Signaling Pathway Modulation by Zinc

While specific signaling pathways for this compound are not defined, the dissociation of the compound releases zinc ions (Zn²⁺), which are known to act as signaling molecules. Increased intracellular zinc can modulate various pathways, including the Mitogen-Activated Protein Kinase (MAPK) cascade, which is crucial for cell proliferation, differentiation, and apoptosis.

G compound This compound (extracellular) transport Transport/ Dissociation compound->transport zinc_ion Intracellular Zn²⁺ transport->zinc_ion raf RAF zinc_ion->raf Modulates mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors (e.g., AP-1, Elk-1) erk->transcription_factors cellular_response Cellular Response (Proliferation, Differentiation) transcription_factors->cellular_response

Caption: Modulation of the MAPK signaling cascade by intracellular zinc.

Conclusion

The solubility of this compound in organic solvents is a key parameter for its application in diverse fields. This guide consolidates the limited available data, provides a robust experimental protocol for its precise determination, and visualizes a relevant biological pathway. It is evident that further quantitative studies are necessary to build a comprehensive solubility database for this compound across a range of solvents and temperatures. The methodologies and information presented herein serve as a valuable starting point for researchers and drug development professionals, enabling more informed decisions in experimental design and formulation development.

References

Spectroscopic Analysis of Zinc Valerate Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic techniques used for the characterization of zinc valerate compounds. This compound, a zinc salt of pentanoic acid, finds applications in various fields, and a thorough understanding of its structural and electronic properties is crucial for its effective utilization. This document details the principles and experimental protocols for Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), Raman, and Mass Spectrometry (MS) analysis of this compound. Quantitative spectroscopic data are summarized in structured tables for comparative analysis. Furthermore, this guide presents diagrams generated using Graphviz to illustrate experimental workflows and the logical interpretation of spectroscopic data for structural elucidation.

Introduction

This compound, with the chemical formula Zn(C₅H₉O₂)₂, is a metal carboxylate that has garnered interest due to its diverse applications, including its use as a precursor for the synthesis of zinc oxide nanoparticles and its role in the degradation of oil paintings.[1] The coordination between the zinc cation and the valerate ligand dictates the compound's physical and chemical properties. Spectroscopic methods are indispensable tools for elucidating the molecular structure, coordination modes, and purity of this compound. This guide offers a detailed exploration of the key spectroscopic techniques employed in its analysis.

Vibrational Spectroscopy: FTIR and Raman

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is unique to its structure and bonding.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is particularly powerful for determining the coordination mode of the carboxylate group in this compound.[2] The key diagnostic region is the stretching vibrations of the COO⁻ group. The separation between the asymmetric (νₐs(COO⁻)) and symmetric (νₛ(COO⁻)) stretching frequencies (Δν) is a critical parameter for predicting the coordination mode (e.g., monodentate, bidentate chelating, or bidentate bridging).[3]

Table 1: Representative FTIR Data for Zinc Carboxylates

Coordination Modeνₐs(COO⁻) (cm⁻¹)νₛ(COO⁻) (cm⁻¹)Δν (cm⁻¹)Reference Compound Example
Ionic~1560~1415~145Sodium Valerate
Monodentate~1650 - 1620~1420 - 1400>200-
Bidentate Chelating~1540~1440<110-
Bidentate Bridging~1610 - 1590~1420 - 1415~195 - 175Zinc Palmitate
Amorphous1570–1590 (broad)--Amorphous Zinc Carboxylates in Oil Paintings[4]

Note: The values presented are approximate and can vary based on the specific compound and its physical state. Data for this compound is expected to be similar to that of zinc palmitate.[2]

2.1.1. Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a convenient technique for analyzing solid powder samples like this compound with minimal sample preparation.

  • Instrument Setup: Use an FTIR spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental contributions.

  • Sample Application: Place a small amount of the this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Pressure Application: Apply consistent pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the FTIR spectrum of the sample, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

  • Data Processing: Process the acquired spectrum by performing a background subtraction and, if necessary, an ATR correction.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR that also probes vibrational modes. It is particularly sensitive to non-polar bonds and can be used to analyze solid samples with no sample preparation. The Raman spectrum of this compound is expected to show characteristic peaks for the C-H, C-C, and COO⁻ vibrations.

2.2.1. Experimental Protocol: Raman Spectroscopy of a Powder Sample

  • Instrumentation: Utilize a Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm) and a microscope for sample focusing.

  • Sample Preparation: Place a small amount of this compound powder on a microscope slide or in a small aluminum cup.[5]

  • Focusing: Place the sample on the microscope stage and focus the laser onto the sample surface.

  • Parameter Optimization: Adjust the laser power, exposure time, and number of accumulations to obtain a good quality spectrum without causing sample degradation.

  • Spectrum Acquisition: Acquire the Raman spectrum over the desired spectral range (e.g., 200-3200 cm⁻¹).

  • Data Analysis: Process the spectrum to remove any background fluorescence and identify the characteristic Raman bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, offering insights into the structure and connectivity of molecules.

¹H NMR Spectroscopy

¹H NMR spectroscopy is used to characterize the proton environment of the valerate ligand. The chemical shifts of the protons on the alkyl chain are influenced by their proximity to the electron-withdrawing carboxylate group. The protons alpha to the carboxylate group are the most deshielded and appear at the highest chemical shift.[2]

Table 2: Predicted ¹H NMR Chemical Shifts for the Valerate Ligand in this compound

Proton PositionPredicted Chemical Shift (δ, ppm)
α-CH₂~2.2 - 2.5
β-CH₂~1.5 - 1.7
γ-CH₂~1.3 - 1.5
δ-CH₃~0.9 - 1.0

Note: These are predicted values and may vary depending on the solvent and coordination environment.[2]

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information on the carbon skeleton of the valerate ligand. Each non-equivalent carbon atom gives a distinct signal. The carboxylate carbon (COO⁻) is the most deshielded and appears significantly downfield.

Table 3: Predicted ¹³C NMR Chemical Shifts for the Valerate Ligand in this compound

Carbon PositionPredicted Chemical Shift (δ, ppm)
COO⁻~180 - 185
α-C~35 - 40
β-C~28 - 32
γ-C~22 - 26
δ-C~13 - 15

Note: These are predicted values based on analogous zinc carboxylates.[2]

3.2.1. Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve an appropriate amount of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

  • Instrument Tuning: Place the NMR tube in the spectrometer and lock onto the deuterium signal of the solvent. Shim the magnetic field to achieve homogeneity.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

    • Use a standard pulse sequence (e.g., a 45° or 90° pulse).

    • Set the number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

    • Use a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.

    • A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals (for ¹H NMR).

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) can be used. The resulting mass spectrum would show peaks corresponding to the molecular ion or fragments of the compound.

4.1. Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) that is compatible with ESI.

  • Infusion: Introduce the sample solution into the ESI source at a constant flow rate using a syringe pump.

  • Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.

  • Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which plots ion intensity versus mass-to-charge ratio (m/z).

Visualizations

The following diagrams illustrate the typical workflows for the spectroscopic analysis of this compound and the logic of spectral interpretation.

Experimental_Workflow_FTIR cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_processing Data Processing & Interpretation Sample This compound Powder ATR Place on ATR Crystal Sample->ATR Acquire Acquire Spectrum (4000-400 cm⁻¹) ATR->Acquire Process Background Subtraction & ATR Correction Acquire->Process Background Collect Background Background->Acquire Identify Identify ν(COO⁻) bands Process->Identify Calculate Calculate Δν Identify->Calculate Determine Determine Coordination Mode Calculate->Determine

Caption: Workflow for FTIR analysis of this compound.

Experimental_Workflow_NMR cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_processing Data Processing & Interpretation Sample Dissolve this compound in Deuterated Solvent Tune Tune & Shim Spectrometer Sample->Tune AcquireH1 Acquire ¹H Spectrum Tune->AcquireH1 AcquireC13 Acquire ¹³C Spectrum (Proton Decoupled) Tune->AcquireC13 Process Fourier Transform & Phasing AcquireH1->Process AcquireC13->Process AssignH1 Assign ¹H Signals Process->AssignH1 AssignC13 Assign ¹³C Signals Process->AssignC13 Correlate Correlate Structure with Chemical Shifts AssignH1->Correlate AssignC13->Correlate Spectral_Interpretation_Logic cluster_data Spectroscopic Data cluster_interpretation Interpretation cluster_conclusion Structural Elucidation FTIR_Data FTIR: νₐs(COO⁻), νₛ(COO⁻) Coord_Mode Coordination Mode (from Δν in FTIR) FTIR_Data->Coord_Mode NMR_Data NMR: δ(¹H), δ(¹³C) Ligand_Env Ligand Environment (from NMR shifts) NMR_Data->Ligand_Env MS_Data MS: m/z Mol_Weight Molecular Weight (from MS) MS_Data->Mol_Weight Structure Elucidated Structure of This compound Compound Coord_Mode->Structure Ligand_Env->Structure Mol_Weight->Structure

References

Core Tenets of Zinc Valerate: Molecular Formula and Weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Zinc Valerate for Researchers, Scientists, and Drug Development Professionals

This compound, also known as zinc divalerate or pentanoic acid zinc salt, is a zinc salt of valeric acid. It is a compound of interest in various fields, including polymer chemistry, materials science, and potentially in pharmaceutical applications due to the biological activities of both zinc and valerate ions.

The fundamental molecular and physical properties of this compound are crucial for its application in research and development. This white to off-white powder is characterized by the following molecular formula and weight.

Molecular Identity

The molecular formula for this compound is consistently reported as C₁₀H₁₈O₄Zn .[1][2][3] It consists of a central zinc ion (Zn²⁺) coordinated to two pentanoate (valerate) ligands. The molecular weight of the compound is approximately 267.6 g/mol , with minor variations reported across different sources (267.60 g/mol , 267.64 g/mol , and 267.66 g/mol ).[1][2][4] A dihydrate form of this compound also exists, with the molecular formula C₁₀H₂₂O₆Zn and a molecular weight of approximately 303.7 g/mol .[5]

Quantitative Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below, providing a comparative overview of its physical and chemical properties.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₈O₄Zn[1][2][3]
Molecular Weight ~267.6 g/mol [1][2][4]
Appearance White to off-white powder or lustrous scales[2][6]
Solubility One gram dissolves in 70 ml of water or 22 ml of alcohol. Low solubility in water, more soluble in organic solvents.[2][6][7]
Boiling Point 185.30 °C (estimated)[4]
Flash Point 80.50 °C (estimated)[4]
Vapor Pressure 0.452 mmHg @ 25.00 °C (estimated)[4]
Thermal Decomposition Onset Approximately 160 °C[8]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are essential for reproducible research. Below are protocols for common laboratory procedures.

Synthesis of this compound

Two primary methods for the synthesis of this compound are the direct reaction of zinc oxide with valeric acid and a metathesis reaction.

1. Direct Reaction Method

This method involves the direct reaction of a zinc precursor, such as zinc oxide, with an excess of valeric acid.

  • Protocol:

    • Suspend zinc oxide (1.0 mmol) in an excess of valeric acid (2.2 mmol) in a reaction flask.

    • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Heat the mixture under reflux at approximately 120°C for 6-8 hours. This facilitates the reaction and removes water as a byproduct.[8]

    • After the reaction is complete, remove the unreacted valeric acid via vacuum distillation.

    • Recrystallize the resulting solid residue from a suitable solvent, such as ethanol, to obtain purified this compound.[8]

2. Metathesis (Salt Precipitation) Method

This approach relies on the reaction between a soluble zinc salt and an alkali metal salt of valeric acid, leading to the precipitation of the less soluble this compound.[8]

  • Protocol:

    • Prepare a solution of sodium valerate by reacting valeric acid with a stoichiometric amount of sodium hydroxide in an ethanol-water mixture.

    • In a separate vessel, dissolve a soluble zinc salt, such as zinc chloride (ZnCl₂), in water.

    • Add the aqueous solution of zinc chloride dropwise to the sodium valerate solution with constant stirring.

    • This compound will precipitate out of the solution as a solid.[8]

    • Collect the precipitate by filtration, wash with deionized water to remove any soluble byproducts, and dry in an oven at an appropriate temperature (e.g., 60-80°C).

The following diagram illustrates the workflow for the metathesis synthesis of this compound.

G cluster_0 Preparation of Reactants cluster_1 Reaction and Precipitation cluster_2 Purification A Dissolve Valeric Acid in Ethanol/Water B Add NaOH Solution A->B D Dropwise Addition of ZnCl2 Solution B->D Sodium Valerate Solution C Dissolve ZnCl2 in Water C->D E Precipitation of This compound D->E F Filtration E->F G Wash with Deionized Water F->G H Drying G->H I Final Product: Pure this compound H->I G cluster_zn Zinc (Zn²⁺) Mediated Effects cluster_val Valerate Mediated Effects A This compound B Cellular Uptake A->B C Dissociation into Zn²⁺ and Valerate B->C D Inhibition of Viral RdRp Enzyme C->D E Downregulation of ACE-2 Receptors C->E F Inhibition of NF-κB Signaling C->F G Potential Modulation of Amyloid-Beta Pathways C->G H Antiviral Effect D->H E->H I Anti-inflammatory Effect F->I J Neuroprotective Effect (Hypothesized) G->J

References

A Historical Perspective on the Synthesis of Zinc Valerate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the historical methods for the preparation of zinc valerate (Zn(C₅H₉O₂)₂), a compound with a history rooted in 19th-century organic and inorganic chemistry. As a metallic salt of valeric acid, its synthesis has evolved, reflecting the advancements in chemical techniques and understanding. This document provides a comprehensive overview of key historical preparative methods, complete with detailed experimental protocols and quantitative data, to serve as a valuable resource for researchers and professionals in drug development and chemical synthesis.

Core Synthesis Methodologies

Historically, the preparation of this compound has been primarily achieved through two principal routes: the direct reaction of a zinc-containing base with valeric acid and double decomposition (metathesis) reactions. This guide will explore these methods with a focus on the procedural details and stoichiometry as documented in historical chemical literature.

Direct Reaction of Zinc Hydroxide with Valeric Acid (Lieben and Rossi, 1871)

One of the earliest documented preparations of this compound was reported by F. Lieben and A. Rossi in 1871 in Justus Liebigs Annalen der Chemie. Their method involved the direct neutralization of zinc hydroxide with valeric acid. This straightforward acid-base reaction yields this compound and water.

Experimental Protocol:

The procedure described by Lieben and Rossi, while not quantitatively detailed in their original publication, can be reconstructed based on the stoichiometry of the reaction. The fundamental reaction is as follows:

Zn(OH)₂ + 2 C₅H₁₀O₂ → Zn(C₅H₉O₂)₂ + 2 H₂O

To replicate this historical synthesis, the following protocol can be followed:

  • Preparation of Zinc Hydroxide: A solution of a soluble zinc salt, such as zinc sulfate (ZnSO₄), is treated with a stoichiometric amount of a hydroxide solution, for instance, sodium hydroxide (NaOH), to precipitate zinc hydroxide (Zn(OH)₂). The precipitate is then thoroughly washed with distilled water to remove any soluble impurities.

  • Reaction with Valeric Acid: The freshly prepared, moist zinc hydroxide is suspended in water. A stoichiometric amount of valeric acid (C₅H₁₀O₂) is then gradually added to the suspension while stirring.

  • Reaction Completion and Isolation: The reaction mixture is gently heated to facilitate the completion of the reaction. The disappearance of the solid zinc hydroxide indicates the formation of soluble this compound.

  • Crystallization: The resulting solution is filtered to remove any unreacted starting material and then concentrated by evaporation to induce crystallization of this compound, which typically forms as lustrous scales or a powder. The dihydrate is often obtained from aqueous solutions.

Quantitative Data:

ReactantMolar Mass ( g/mol )Stoichiometric Ratio
Zinc Hydroxide (Zn(OH)₂)99.4241
Valeric Acid (C₅H₁₀O₂)102.132
Product Molar Mass ( g/mol ) Theoretical Yield
This compound (Zn(C₅H₉O₂)₂)267.631

Note: The yield of this reaction is highly dependent on the purity of the reactants and the efficiency of the crystallization process.

Double Decomposition (Metathesis) Reaction

A common and efficient method for the preparation of insoluble or sparingly soluble salts like this compound is through a double decomposition or metathesis reaction. This method involves the reaction of a soluble zinc salt with a soluble salt of valeric acid, typically an alkali metal valerate.

Experimental Protocol:

This procedure involves two main stages: the preparation of a soluble valerate salt and the subsequent reaction with a soluble zinc salt.

Stage 1: Preparation of Sodium Valerate

  • Neutralization: A measured quantity of valeric acid is dissolved in a suitable solvent, such as water or ethanol.

  • Addition of Base: A stoichiometric equivalent of sodium hydroxide (NaOH) solution is slowly added to the valeric acid solution with constant stirring. The reaction is exothermic, and cooling may be necessary to control the temperature. The reaction proceeds as follows: C₅H₁₀O₂ + NaOH → NaC₅H₉O₂ + H₂O

Stage 2: Synthesis of this compound

  • Preparation of Solutions: A solution of the prepared sodium valerate (NaC₅H₉O₂) is made in distilled water. In a separate vessel, a stoichiometric amount of a soluble zinc salt, such as zinc sulfate (ZnSO₄) or zinc chloride (ZnCl₂), is dissolved in distilled water.

  • Precipitation: The sodium valerate solution is added to the zinc salt solution with vigorous stirring. This compound, being sparingly soluble in water, precipitates out of the solution. The reaction is as follows: 2 NaC₅H₉O₂ + ZnSO₄ → Zn(C₅H₉O₂)₂ + Na₂SO₄

  • Isolation and Purification: The precipitated this compound is collected by filtration. It is then washed with cold distilled water to remove the soluble sodium sulfate byproduct and any unreacted starting materials.

  • Drying: The purified this compound is then dried, typically in a desiccator or at a low temperature in an oven, to yield the final product.

Quantitative Data:

ReactantMolar Mass ( g/mol )Stoichiometric Ratio
Sodium Valerate (NaC₅H₉O₂)124.112
Zinc Sulfate (ZnSO₄)161.471
Product Molar Mass ( g/mol ) Theoretical Yield
This compound (Zn(C₅H₉O₂)₂)267.631

Note: This method generally provides a higher yield and purity compared to the direct reaction method due to the clean precipitation of the product.

Experimental Workflows and Logical Relationships

The synthesis of this compound, particularly through the historically significant methods, can be visualized through logical workflow diagrams. These diagrams illustrate the sequence of steps and the relationships between the different stages of the preparation.

Synthesis_Workflows cluster_direct Direct Reaction Method (Lieben and Rossi, 1871) cluster_metathesis Double Decomposition (Metathesis) Method A1 Zinc Salt Solution (e.g., ZnSO₄) A3 Precipitation of Zinc Hydroxide A1->A3 A2 Hydroxide Solution (e.g., NaOH) A2->A3 A4 Washing A3->A4 A6 Direct Reaction (Heating) A4->A6 A5 Valeric Acid A5->A6 A7 Filtration A6->A7 A8 Concentration & Crystallization A7->A8 A9 This compound A8->A9 B1 Valeric Acid B3 Preparation of Sodium Valerate B1->B3 B2 Sodium Hydroxide B2->B3 B4 Sodium Valerate Solution B3->B4 B6 Precipitation of This compound B4->B6 B5 Zinc Salt Solution (e.g., ZnSO₄) B5->B6 B7 Filtration & Washing B6->B7 B8 Drying B7->B8 B9 This compound B8->B9

Fig. 1: Comparative workflow of historical this compound synthesis methods.

Signaling Pathways and Mechanistic Considerations

The chemical transformations involved in the historical preparation of this compound are primarily governed by the principles of acid-base chemistry and solubility equilibria. There are no complex signaling pathways analogous to those in biological systems. The logical progression of the reactions can be represented as follows:

Reaction_Mechanisms cluster_direct_mech Direct Reaction Mechanism cluster_metathesis_mech Double Decomposition Mechanism D_React1 Zn(OH)₂ (solid) D_Inter [Zn(OH)₂] + 2H⁺ + 2C₅H₉O₂⁻ D_React1->D_Inter Suspension D_React2 2 C₅H₉O₂H (aq) D_React2->D_Inter Dissociation D_Prod1 Zn(C₅H₉O₂)₂ (aq) D_Inter->D_Prod1 Salt Formation D_Prod2 2 H₂O (l) D_Inter->D_Prod2 Neutralization M_React1 2 NaC₅H₉O₂ (aq) M_Ions 2Na⁺(aq) + 2C₅H₉O₂⁻(aq) + Zn²⁺(aq) + SO₄²⁻(aq) M_React1->M_Ions Dissociation M_React2 ZnSO₄ (aq) M_React2->M_Ions Dissociation M_Prod1 Zn(C₅H₉O₂)₂ (s) M_Ions->M_Prod1 Precipitation (Low Solubility) M_Prod2 Na₂SO₄ (aq) M_Ions->M_Prod2 Spectator Ions

Fig. 2: Ionic and precipitation logic in this compound synthesis.

Conclusion

The historical methods for the preparation of this compound, particularly the direct reaction and double decomposition routes, are foundational techniques in inorganic synthesis. While modern methods may offer higher purity and more controlled reaction conditions, understanding these historical protocols provides valuable insight into the evolution of chemical synthesis. The detailed experimental outlines and quantitative data presented in this guide serve as a practical resource for the replication and study of these early synthetic methods, offering a bridge between historical chemical literature and contemporary laboratory practice. This knowledge is not only of academic interest but can also inform the development of novel and efficient synthetic pathways for metal carboxylates in various applications.

An In-depth Technical Guide on the Physical and Olfactory Characteristics of Zinc Valerate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical appearance and odor of zinc valerate. While specific quantitative data for this compound is not extensively available in public literature, this document outlines the standard methodologies for its characterization and presents a framework for the type of data essential for a thorough analysis in research and drug development contexts.

Physical Appearance of this compound

This compound is generally described as a white to off-white, lustrous substance that can exist as either scales or a powder.[1] Its appearance is a critical quality attribute in pharmaceutical and other applications, where consistency and purity are paramount.

Quantitative Analysis of Physical Appearance
ParameterAnalytical MethodTypical UnitValue
Colorimetric Analysis
L* (Lightness)CIE Lab* Colorimetry-Data not available in public literature
a* (Red-Green)CIE Lab* Colorimetry-Data not available in public literature
b* (Yellow-Blue)CIE Lab* Colorimetry-Data not available in public literature
Particle Size Distribution
D10Laser DiffractionµmData not available in public literature
D50 (Median)Laser DiffractionµmData not available in public literature
D90Laser DiffractionµmData not available in public literature
SpanLaser Diffraction-Data not available in public literature
Experimental Protocols for Physical Appearance Characterization

Objective: To qualitatively assess the macroscopic appearance of this compound.

Methodology:

  • Place a representative sample of the this compound powder on a clean, white, non-reflective surface.

  • Illuminate the sample with a standardized light source (e.g., D65 illuminant) to ensure consistent viewing conditions.

  • Visually inspect the sample from a consistent distance and angle for its color, presence of foreign matter, and general appearance (e.g., crystalline, amorphous, powder, scales).

  • Record the observations in a standardized manner.

Objective: To quantitatively measure the color of this compound powder.

Methodology:

  • Calibrate a spectrophotometer or colorimeter according to the manufacturer's instructions using standard white and black tiles.

  • Place the this compound powder in a sample holder with a clear, flat surface. Ensure the powder is packed consistently to avoid variations due to density.

  • Measure the reflectance of the sample across the visible spectrum.

  • The instrument's software will calculate the L, a, and b* color space values based on a standard illuminant (e.g., D65) and observer angle (e.g., 10°).

  • Record the L, a, and b* values. L* represents lightness (0=black, 100=white), a* represents the red/green axis, and b* represents the yellow/blue axis.

Objective: To determine the particle size distribution of this compound powder.

Methodology:

  • Select an appropriate dispersion method (dry or wet) based on the properties of this compound. For wet dispersion, a suitable non-solvent dispersant must be chosen and validated.

  • Add a representative sample of the powder to the disperser until an appropriate obscuration level is reached.

  • The instrument directs a laser beam through the dispersed sample.

  • The particles scatter the light at angles that are inversely proportional to their size.

  • A series of detectors measure the scattered light intensity at different angles.

  • The instrument's software analyzes the scattering pattern using the Mie or Fraunhofer theory to calculate the particle size distribution.

  • The results are typically reported as D10, D50, and D90 values, which represent the particle diameters below which 10%, 50%, and 90% of the sample's volume exists, respectively. The span, which indicates the width of the distribution, is calculated as (D90-D10)/D50.

Odor Profile of this compound

This compound is noted for its characteristic and often strong odor, which is described as being similar to valerian root.[1] This is due to the presence of valeric acid. The odor can be a significant factor in its handling and in the formulation of final products.

Quantitative Analysis of Odor

A quantitative assessment of this compound's odor would involve determining the odor threshold and identifying the specific volatile compounds contributing to the aroma. The following table indicates the types of data that would be collected in such an analysis.

ParameterAnalytical MethodTypical UnitValue
Odor Threshold Dynamic OlfactometryouE/m³Data not available in public literature
Odor Profile
Primary Odor DescriptorsGC-Olfactometry (GC-O)-Valerian-like, cheesy, sweaty (presumed based on valeric acid)
Key OdorantsGC-O / GC-MS-Valeric Acid (presumed primary contributor)
Odor Activity Value (OAV)GC-O / GC-MS-Data not available in public literature
Experimental Protocols for Odor Characterization

Objective: To qualitatively describe the odor of this compound.

Methodology:

  • A panel of trained sensory analysts is selected and calibrated using standard odor references.

  • A sample of this compound is presented in a controlled environment with neutral airflow and temperature.

  • Panelists sniff the sample using a standardized technique (e.g., short sniffs from a controlled distance).

  • Each panelist independently records the perceived odor characteristics using a predefined lexicon of descriptors.

  • The results are compiled to create a qualitative odor profile.

Objective: To identify the specific volatile compounds responsible for the odor of this compound and to semi-quantify their odor intensity.

Methodology:

  • The volatile compounds from the headspace of a this compound sample are collected using a technique such as solid-phase microextraction (SPME).

  • The collected volatiles are introduced into a gas chromatograph (GC) for separation.

  • The effluent from the GC column is split between a chemical detector (e.g., a mass spectrometer, MS) and an olfactometry port.

  • A trained analyst sniffs the effluent at the olfactometry port and records the time, duration, and descriptor for each detected odor.

  • The data from the MS is used to identify the chemical compound eluting at the time an odor was detected.

  • The intensity of the odor can be rated on a scale, and by analyzing dilutions of the sample, an odor activity value (OAV) can be calculated for key odorants.

Visualizations

Workflow for Physical and Olfactory Characterization

G Figure 1. Experimental Workflow for Characterization cluster_physical Physical Appearance Characterization cluster_olfactory Odor Characterization Visual_Inspection Visual Inspection Colorimetry Colorimetry (CIE Lab*) Visual_Inspection->Colorimetry Qualitative to Quantitative Particle_Size Particle Size Analysis Colorimetry->Particle_Size Further Characterization Organoleptic_Analysis Organoleptic Analysis GC_O GC-Olfactometry Organoleptic_Analysis->GC_O Qualitative to Molecular Identification Sample This compound Sample Sample->Visual_Inspection Sample->Organoleptic_Analysis

Caption: Figure 1. Workflow for the physical and olfactory analysis of this compound.

Logical Relationship of Odor Perception

G Figure 2. Components of Odor Profile Zinc_Valerate This compound Volatiles Volatile Compounds Zinc_Valerate->Volatiles emits Valeric_Acid Valeric Acid Volatiles->Valeric_Acid major component Other_Volatiles Other Minor Volatiles Volatiles->Other_Volatiles minor components Odor_Perception Overall Odor Perception (Valerian-like) Valeric_Acid->Odor_Perception primary contributor Other_Volatiles->Odor_Perception secondary contributors

Caption: Figure 2. Logical relationship of components contributing to this compound's odor.

References

Methodological & Application

Application Notes and Protocols for Zinc Valerate as a Catalyst in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc valerate, the zinc salt of pentanoic acid, is a member of the zinc carboxylate family. While specific catalytic applications of this compound are not extensively documented in scientific literature, the broader class of zinc carboxylates and other zinc compounds are recognized as versatile, cost-effective, and relatively non-toxic catalysts for a variety of organic transformations.[1][2][3][4] Their utility stems from the Lewis acidic nature of the zinc(II) ion, which can activate carbonyl groups and other functional groups, facilitating nucleophilic attack.[5][6] These catalysts are particularly relevant in reactions such as esterification, transesterification, and ring-opening polymerization.[7][8][9][10] This document provides detailed application notes and protocols for the potential use of this compound as a catalyst, drawing upon established methodologies for closely related zinc carboxylates.

Key Applications

Based on the known reactivity of analogous zinc carboxylates, this compound is a promising candidate for catalyzing the following reactions:

  • Esterification and Transesterification: Zinc carboxylates are effective catalysts for the synthesis of esters from carboxylic acids and alcohols (esterification) and for the conversion of one ester to another (transesterification).[9][10][11] These reactions are fundamental in the synthesis of pharmaceuticals, polymers, and biofuels.

  • Ring-Opening Polymerization (ROP): Zinc-based catalysts, including various zinc carboxylates and alkoxides, are widely used to initiate the ring-opening polymerization of cyclic esters like lactides and caprolactones to produce biodegradable polyesters such as polylactic acid (PLA) and polycaprolactone (PCL).[7][8][12]

  • Condensation Reactions: Zinc compounds can catalyze various condensation reactions, which are crucial for forming carbon-carbon and carbon-heteroatom bonds in the synthesis of complex organic molecules.[13]

Data Presentation: Performance of Analagous Zinc Catalysts

The following tables summarize quantitative data for reactions catalyzed by zinc compounds structurally similar to this compound, providing an indication of the expected performance.

Table 1: Zinc-Catalyzed Esterification of Fatty Acids

Catalyst Fatty Acid Alcohol Molar Ratio (Acid:Alcohol) Catalyst Loading (mol%) Temperature (°C) Time (h) Conversion/Yield (%) Reference
ZnO (forms Zinc Pelargonate in situ) Pelargonic Acid 2-Ethylhexyl Alcohol 1:1.2 1.0 170 4 >94 [14]
Zinc Acetate Oleic Acid Methanol 1:4 1.0 (wt%) 220 - 95 [15]
Zinc Oleate Soybean Oil (for FAME) Methanol 1:30 3.0 (wt%) 140 2 ~95 (FAME yield) [16]

| Zinc Laurate | Soybean Oil (for FAME) | Methanol | - | - | 100 | 2 | 71-74 (FAME yield) |[10] |

Table 2: Zinc-Catalyzed Ring-Opening Polymerization (ROP) of Cyclic Esters

Catalyst Monomer Monomer:Catalyst Ratio Initiator Temperature (°C) Time (h) Conversion (%) Polymer Mn ( g/mol ) PDI Reference
Zinc Undecylenate ε-Caprolactone - Benzyl Alcohol 90 - - - - [8]
ZnEt₂/PGAc ε-Caprolactone 100:1 - 80 48 96 - - [7]
[LZnEt]₂ rac-Lactide - - - - High - Narrow [17]

| Zinc Prolinate | L-Lactide | - | Benzyl Alcohol | - | - | - | 2900-3400 | - |[4] |

Experimental Protocols

The following are detailed protocols for key reactions, adapted from literature for analogous zinc catalysts. These can serve as a starting point for experiments using this compound.

Protocol 1: Esterification of a Carboxylic Acid

This protocol is adapted from the esterification of pelargonic acid using a recyclable zinc catalyst system.[9][14]

Materials:

  • Carboxylic acid (e.g., Valeric Acid)

  • Alcohol (e.g., Benzyl Alcohol)

  • This compound

  • Round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (optional, for water removal)

  • Magnetic stirrer and heating mantle

  • Organic solvent for workup (e.g., ethyl acetate)

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask, add the carboxylic acid (1 equivalent), the alcohol (1.2 equivalents), and this compound (0.5 - 2 mol%).

  • The reaction mixture is heated to a temperature that allows for reflux while efficiently removing the water formed during the reaction (typically 150-180°C). A Dean-Stark trap can be used for this purpose.

  • The reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is diluted with an organic solvent like ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude ester.

  • The product can be further purified by distillation or column chromatography if necessary.

Protocol 2: Ring-Opening Polymerization of ε-Caprolactone

This protocol is a general procedure based on the use of zinc-based catalysts for the ROP of lactones.[7][8]

Materials:

  • ε-Caprolactone (freshly distilled)

  • This compound

  • Initiator (e.g., Benzyl Alcohol)

  • Dry toluene (or bulk polymerization)

  • Schlenk flask and vacuum line

  • Magnetic stirrer and oil bath

  • Methanol (for precipitation)

Procedure:

  • All glassware is dried in an oven and cooled under a stream of inert gas (e.g., nitrogen or argon).

  • In a Schlenk flask under an inert atmosphere, this compound and the initiator (e.g., benzyl alcohol, typically in a 1:1 molar ratio to the catalyst) are dissolved in dry toluene (if not a bulk polymerization).

  • The desired amount of freshly distilled ε-caprolactone is added to the catalyst solution via syringe. The monomer to catalyst ratio will determine the final molecular weight of the polymer.

  • The reaction mixture is heated in an oil bath at a specified temperature (e.g., 90-110°C) with stirring.

  • The polymerization is allowed to proceed for a predetermined time or until the desired conversion is reached, which can be monitored by ¹H NMR spectroscopy.

  • To terminate the polymerization, the flask is cooled to room temperature, and the viscous solution is dissolved in a small amount of dichloromethane.

  • The polymer is precipitated by pouring the solution into a large volume of cold methanol with vigorous stirring.

  • The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum to a constant weight.

Mandatory Visualizations

Diagram 1: Proposed Catalytic Cycle for Zinc Carboxylate-Catalyzed Esterification

Esterification_Mechanism Catalyst Zn(OOCR)₂ (this compound) ActivatedComplex1 [Zn(OOCR)(OR')] + RCOOH Catalyst->ActivatedComplex1 Coordination with Alcohol Alcohol R'OH (Alcohol) Alcohol->ActivatedComplex1 CarboxylicAcid R''COOH (Carboxylic Acid) ActivatedComplex2 Activated Carbonyl Complex CarboxylicAcid->ActivatedComplex2 ActivatedComplex1->ActivatedComplex2 Ligand Exchange TetrahedralIntermediate Tetrahedral Intermediate ActivatedComplex2->TetrahedralIntermediate Nucleophilic Attack by Alcohol ProductComplex [Zn(OOCR)₂(H₂O)] + R''COOR' TetrahedralIntermediate->ProductComplex Proton Transfer & Elimination ProductComplex->Catalyst - H₂O Ester R''COOR' (Ester) ProductComplex->Ester Water H₂O ProductComplex->Water

Caption: Proposed mechanism for esterification catalyzed by a zinc carboxylate.

Diagram 2: Experimental Workflow for Ring-Opening Polymerization

ROP_Workflow start Start prep Prepare Catalyst Solution (this compound + Initiator in dry solvent) start->prep add_monomer Add Purified Monomer (e.g., ε-Caprolactone) prep->add_monomer polymerization Heat and Stir under Inert Atmosphere add_monomer->polymerization monitoring Monitor Conversion (e.g., by NMR) polymerization->monitoring monitoring->polymerization Continue termination Cool and Terminate Reaction monitoring->termination Desired Conversion Reached precipitation Precipitate Polymer in Non-Solvent (e.g., Methanol) termination->precipitation isolation Filter and Wash Polymer precipitation->isolation drying Dry Polymer under Vacuum isolation->drying characterization Characterize Polymer (GPC, NMR, DSC) drying->characterization end End characterization->end

Caption: General workflow for zinc-catalyzed ring-opening polymerization.

Diagram 3: Coordination-Insertion Mechanism for Ring-Opening Polymerization

ROP_Mechanism ActiveSpecies L-Zn-OR' Active Catalyst CoordinationComplex Coordination of Monomer to Zinc ActiveSpecies:f0->CoordinationComplex Coordination Monomer O=C Cyclic Ester Monomer:f0->CoordinationComplex InsertionStep Nucleophilic Attack & Ring Opening CoordinationComplex->InsertionStep Acyl-Oxygen Bond Cleavage PropagatedChain L-Zn-O-(monomer)-R' Propagated Polymer Chain InsertionStep->PropagatedChain:f0 Chain Growth PropagatedChain->ActiveSpecies Further Monomer Addition

Caption: Simplified coordination-insertion mechanism for ROP.

References

Applications of Zinc Valerate in Polymer Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc valerate, the zinc salt of pentanoic acid, is a versatile compound with emerging applications in polymer science. Its utility stems from its function as a heat stabilizer, a catalyst in polymerization reactions, and a cross-linking agent. This document provides detailed application notes and experimental protocols for utilizing this compound in these contexts, with a focus on providing researchers and professionals with the necessary information to replicate and build upon these findings.

This compound as a Heat Stabilizer for Poly(vinyl chloride) (PVC)

Zinc carboxylates, including this compound, are effective heat stabilizers for PVC, a widely used thermoplastic polymer that is susceptible to thermal degradation at processing temperatures.[1][2] The degradation of PVC proceeds via dehydrochlorination, leading to the formation of conjugated polyene sequences that cause discoloration (yellowing to blackening) and a deterioration of mechanical properties.[3] this compound functions as a primary stabilizer by replacing labile chlorine atoms in the PVC chain, thereby inhibiting the initiation of the "zipper" dehydrochlorination process.[4] It is often used in synergistic combination with other metal carboxylates, such as calcium stearate, to provide both excellent initial color and long-term stability.[2][5]

Mechanism of PVC Stabilization with Zinc Carboxylates

The primary stabilization mechanism involves the reaction of this compound with the allylic chlorine atoms that are present as defect structures in the PVC chain. This reaction substitutes the unstable chlorine with a more stable valerate group. The zinc chloride formed during this process is a Lewis acid and can catalyze further degradation; however, in synergistic systems, co-stabilizers like calcium stearate react with zinc chloride to regenerate the active zinc stabilizer and form calcium chloride, which is less detrimental to PVC stability.[3]

A simplified representation of this synergistic mechanism is depicted below:

PVC_Stabilization cluster_0 PVC Degradation & Stabilization Cycle PVC PVC with labile Chlorine Degraded_PVC Degraded PVC (Polyenes) + HCl PVC->Degraded_PVC Heat Stabilized_PVC Stabilized PVC PVC->Stabilized_PVC Substitution of Cl Degraded_PVC->PVC Further Degradation (autocatalytic) ZnValerate This compound (Zn(OOCR)₂) ZnValerate->Stabilized_PVC ZnCl2 Zinc Chloride (ZnCl₂) ZnValerate->ZnCl2 Reacts with HCl CaStearate Calcium Stearate (Ca(OOCR')₂) ZnCl2->CaStearate CaStearate->ZnValerate Regeneration CaCl2 Calcium Chloride (CaCl₂) CaStearate->CaCl2

Figure 1: Simplified synergistic stabilization of PVC by Zinc and Calcium carboxylates.
Quantitative Data on Thermal Stability

The effectiveness of this compound as a heat stabilizer can be quantified using various analytical techniques. The following table summarizes typical data obtained from such tests.

Test MethodParameterPVC (unstabilized)PVC + this compound/Calcium StearateReference
Congo Red Test Thermal Stability Time (minutes) at 180°C~3-5>15[6][7]
Discoloration Test Time to blackening (minutes) at 180°C<10>60[7][8]
Thermogravimetric Analysis (TGA) Onset of degradation (°C)~276~293-297[1][9]
Conductivity Measurement Induction Time (hours) at 140°C-18.23 (with zeolite co-stabilizer)[4]
Experimental Protocols for Evaluating Thermal Stability

Objective: To determine the time at which hydrogen chloride (HCl) is evolved from a PVC sample heated at a constant temperature.

Materials:

  • PVC compound with and without this compound stabilizer.

  • Congo red indicator paper.

  • Glass test tubes.

  • Heating block or oil bath with temperature control (±0.5°C).

  • Timer.

Procedure:

  • Weigh approximately 50 ± 5 mg of the PVC sample and place it at the bottom of a clean, dry test tube.[10]

  • Insert a strip of Congo red paper into the upper part of the test tube, ensuring it does not touch the sample. The lower edge of the paper should be about 2 cm above the sample.[8]

  • Place the test tube in the heating block or oil bath preheated to the desired temperature (e.g., 180°C or 200°C).[11][12]

  • Start the timer immediately.

  • Observe the Congo red paper for a color change from red to blue.

  • Record the time taken for the color change to occur. This is the thermal stability time.[13]

Objective: To visually assess the color stability of a PVC sample when exposed to heat over time.

Materials:

  • PVC sheets (prepared by two-roll milling).

  • Forced-air oven with precise temperature control.

  • Timer.

  • Colorimeter or spectrophotometer (for quantitative analysis).

Procedure:

  • Prepare PVC sheets of uniform thickness containing the stabilizer system to be tested.[1]

  • Place the PVC sheets in the oven preheated to a specific temperature (e.g., 180°C).[14]

  • At regular intervals (e.g., every 10 or 15 minutes), remove a sample from the oven and allow it to cool to room temperature.[14]

  • Visually compare the color of the heated samples against an unheated control.

  • (Optional) Use a colorimeter to measure the Yellowness Index (YI) according to ASTM E313 or D1925 for a quantitative assessment of discoloration.[15]

  • Record the time at which significant discoloration or blackening occurs.

Objective: To determine the thermal stability of a PVC compound by measuring its weight loss as a function of temperature.

Materials:

  • Thermogravimetric analyzer (TGA).

  • PVC sample (5-10 mg).

  • Inert atmosphere (e.g., nitrogen).

Procedure:

  • Place a small, accurately weighed sample of the PVC compound into the TGA sample pan.

  • Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.[1]

  • Record the weight loss of the sample as a function of temperature.

  • Determine the onset temperature of degradation, which is the temperature at which significant weight loss begins (e.g., T5%, the temperature at 5% weight loss).[1][9]

This compound as a Catalyst in Polymer Synthesis

Zinc-based catalysts, including zinc carboxylates like this compound, are effective in promoting ring-opening polymerization (ROP) of cyclic esters such as lactide and ε-caprolactone to produce biodegradable polyesters like polylactide (PLA) and polycaprolactone (PCL).[16][17][18] These polymerizations often proceed via a coordination-insertion mechanism.[19]

Polymerization Workflow

The general workflow for a zinc-catalyzed ring-opening polymerization is outlined below.

ROP_Workflow cluster_1 Ring-Opening Polymerization (ROP) Workflow Start Start Drying Drying of Monomer and Solvent Start->Drying Reactor_Setup Reactor Setup under Inert Atmosphere Drying->Reactor_Setup Catalyst_Addition Addition of this compound Catalyst and Co-initiator Reactor_Setup->Catalyst_Addition Monomer_Addition Addition of Monomer Catalyst_Addition->Monomer_Addition Polymerization Polymerization at Controlled Temperature Monomer_Addition->Polymerization Quenching Quenching of Reaction Polymerization->Quenching Purification Purification of Polymer (Precipitation) Quenching->Purification Characterization Polymer Characterization (GPC, NMR, etc.) Purification->Characterization End End Characterization->End

Figure 2: General experimental workflow for ring-opening polymerization.
Quantitative Data for Zinc-Catalyzed Polymerization

The performance of a zinc catalyst in ROP is evaluated based on monomer conversion, the molecular weight of the resulting polymer, and the polydispersity index (PDI).

MonomerCatalyst SystemTemp (°C)Time (h)Conversion (%)Mn ( g/mol )PDIReference
D,L-LactideZinc Octoate/Methanol150-High~70,000-[16]
rac-LactideZinc Amido-oxazolinate500.3-0.5>93Higher than theoreticalNarrow[20]
ε-CaprolactoneZinc(II) Aryl Carboxylate110-High--[17]
ε-CaprolactoneDiethylzinc/Gallic Acid40-80-~100--[18]
Experimental Protocol for Ring-Opening Polymerization of Lactide

Objective: To synthesize polylactide (PLA) using a zinc-based catalyst.

Materials:

  • rac-Lactide (or L-lactide/D-lactide).

  • This compound (or other zinc carboxylate).

  • Co-initiator (e.g., isopropanol, benzyl alcohol).

  • Anhydrous solvent (e.g., toluene, dichloromethane).

  • Schlenk flask or glovebox.

  • Magnetic stirrer and heating mantle.

  • Methanol (for precipitation).

  • Vacuum oven.

Procedure:

  • Under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques), add the this compound catalyst and co-initiator to a dry Schlenk flask equipped with a magnetic stir bar.[21]

  • Add the desired amount of anhydrous solvent and stir for a few minutes to dissolve the catalyst.

  • In a separate flask, dissolve the lactide monomer in the anhydrous solvent.

  • Transfer the monomer solution to the catalyst solution via a cannula or syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 50-150°C) and stir.

  • Monitor the reaction progress by taking aliquots at different time intervals and analyzing them by ¹H NMR spectroscopy to determine monomer conversion.

  • After the desired conversion is reached, cool the reaction mixture to room temperature.

  • Quench the polymerization by adding a small amount of acidic methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.

  • Filter the precipitated polymer and wash it with fresh methanol.

  • Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-60°C) until a constant weight is achieved.

  • Characterize the polymer using Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn) and polydispersity index (PDI), and by NMR for structural analysis.

This compound in Polymer Cross-Linking

Zinc compounds can also play a role in the cross-linking of polymers. In some systems, zinc can form ionic cross-links between polymer chains containing carboxyl groups. This can improve the mechanical properties and solvent resistance of the material. The degree of cross-linking can be assessed by determining the gel content and swell ratio of the polymer.

Quantitative Data on Cross-Linking

The extent of cross-linking is often determined indirectly by measuring the polymer's insolubility in a good solvent.

Polymer SystemCross-linking AgentTest MethodResultReference
Ethylene PlasticsVariousASTM D2765Gel content > 65% indicates a well-developed network[22]
Crosslinked Polymers-Swelling in TolueneSwell ratio is inversely proportional to cross-link density[23][24]
Experimental Protocol for Determining Cross-Link Density (based on ASTM D2765)

Objective: To determine the gel content and swell ratio of a cross-linked polymer as a measure of cross-link density.

Materials:

  • Cross-linked polymer sample.

  • Solvent (e.g., xylene, decahydronaphthalene).

  • Extraction apparatus (e.g., Soxhlet extractor or wire mesh cage).

  • Analytical balance.

  • Vacuum oven.

  • Antioxidant.

Procedure:

  • Weigh a small sample of the cross-linked polymer (W₁).

  • Place the sample in a wire mesh cage or extraction thimble.

  • Immerse the sample in the solvent containing a small amount of antioxidant in the extraction apparatus.

  • Heat the solvent to its boiling point and allow extraction to proceed for a specified period (e.g., 12 hours).

  • After extraction, carefully remove the sample and allow the excess solvent to drain.

  • For swell ratio determination, quickly weigh the swollen sample (W₂).

  • Dry the sample in a vacuum oven at a suitable temperature until a constant weight is achieved (W₃).

  • Calculate the gel content and swell ratio using the following formulas:

    • Gel Content (%) = (W₃ / W₁) x 100

    • Swell Ratio = (W₂ - W₃) / W₃

Note: A higher gel content and a lower swell ratio indicate a higher degree of cross-linking.

Conclusion

This compound is a multifunctional additive in polymer science with significant applications as a heat stabilizer for PVC, a catalyst for the synthesis of polyesters, and a potential agent for cross-linking. The protocols and data presented in this document provide a foundation for researchers to explore and exploit the properties of this versatile compound in the development of advanced polymeric materials. Further research into novel synergistic stabilizer systems, more efficient catalytic processes, and new cross-linking applications will continue to expand the utility of this compound in the field of polymer chemistry.

References

Application Notes and Protocols for the Synthesis of Zinc Valerate from Zinc Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive laboratory protocol for the synthesis of zinc valerate from zinc oxide and valeric acid. This compound, a zinc salt of the five-carbon fatty acid valeric acid, sees application as a stabilizer in plastics and holds potential as an additive in pharmaceutical and cosmetic formulations due to its antimicrobial properties and its function as a zinc source.[1] This protocol details the reaction conditions, purification methods, and expected physicochemical properties of the final product. Safety precautions and characterization techniques are also addressed to ensure safe and effective synthesis and verification.

Introduction

Zinc salts of fatty acids, such as this compound, are versatile compounds with a range of industrial and potential therapeutic applications. The synthesis of this compound can be achieved through various methods, with the direct reaction of zinc oxide and valeric acid representing a straightforward and common approach.[2] This acid-base neutralization reaction produces this compound and water. This application note provides a detailed methodology for this synthesis, aimed at researchers in materials science, drug development, and related fields.

Physicochemical Properties of Reactants and Product

A summary of the key physical and chemical properties of the reactants and the final product is provided in the table below for easy reference.

CompoundFormulaMolecular Weight ( g/mol )AppearanceCAS Number
Zinc OxideZnO81.38White to yellowish-white, odorless powder1314-13-2
Valeric AcidC₅H₁₀O₂102.13Colorless liquid with an unpleasant odor109-52-4
This compoundC₁₀H₁₈O₄Zn267.66White to off-white powder or crystalline solid[1][3]556-38-7

Experimental Protocol: Synthesis of this compound

This protocol describes the direct synthesis of this compound from zinc oxide and valeric acid.

Materials:

  • Zinc Oxide (ZnO)

  • Valeric Acid (C₅H₁₀O₂)

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Vacuum distillation apparatus

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Reaction Stoichiometry and Conditions:

A typical laboratory-scale synthesis utilizes a molar excess of valeric acid to ensure the complete conversion of zinc oxide.

ReactantMolar RatioExample Amount (for a 10 mmol scale)
Zinc Oxide1.00.814 g (10 mmol)
Valeric Acid2.22.247 g (22 mmol)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend zinc oxide (1.0 mmol) in an excess of valeric acid (2.2 mmol).[2]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to approximately 120°C using a heating mantle.[2] Allow the reaction to proceed under reflux for 6-8 hours.[2] This elevated temperature facilitates the reaction and helps to drive off the water that is formed as a byproduct.[2] The reaction can be performed under an inert atmosphere, although this is not always strictly necessary.

  • Removal of Excess Reactant: After the reflux period, allow the mixture to cool to room temperature. The unreacted valeric acid is then removed by vacuum distillation.

  • Purification by Recrystallization: The resulting crude this compound residue is purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the purified this compound crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol to remove any remaining impurities. Dry the product in a vacuum oven at a low temperature (e.g., 40-50°C) to a constant weight.

Expected Yield and Purity

While a specific yield for this laboratory-scale synthesis is not widely reported in the literature, yields for similar industrial processes under optimized conditions can exceed 90%.[2] The purity of the this compound obtained after recrystallization is expected to be high, suitable for most research applications.

Characterization of this compound

Confirmation of the synthesis of this compound can be achieved through various analytical techniques.

TechniqueExpected Results
Appearance White to off-white, lustrous scales or powder with a slight valerian odor.[3]
Melting Point A specific melting point for this compound is not consistently reported in readily available literature.
FTIR Spectroscopy The infrared spectrum is expected to show the absence of the broad O-H stretch from the carboxylic acid and the appearance of characteristic asymmetric and symmetric stretching vibrations of the coordinated carboxylate group (COO⁻). For analogous zinc carboxylates, these peaks are typically observed around 1540 cm⁻¹ and 1400 cm⁻¹, respectively.
¹H NMR Spectroscopy The proton NMR spectrum should confirm the presence of the valerate ligand. The chemical shifts of the protons on the alkyl chain will be influenced by their proximity to the carboxylate group, with the protons alpha to the carboxylate appearing most downfield.

Safety Precautions

It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.

  • Zinc Oxide: May cause respiratory tract irritation. Avoid inhalation of dust.

  • Valeric Acid: Causes severe skin burns and eye damage. It is also a combustible liquid.

  • Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of this compound.

SynthesisWorkflow Workflow for this compound Synthesis A Reactants Zinc Oxide & Valeric Acid B Reaction Setup Suspend ZnO in Valeric Acid A->B C Reflux ~120°C, 6-8 hours B->C D Cooling To Room Temperature C->D E Vacuum Distillation Remove Excess Valeric Acid D->E F Crude Product E->F G Recrystallization From Hot Ethanol F->G H Crystallization Cooling G->H I Filtration & Washing With Cold Ethanol H->I J Drying Under Vacuum I->J K Pure this compound J->K LogicalFlow Logical Flow of Synthesis and Purification start Start reaction Chemical Reaction start->reaction Mixing Reactants separation Separation of Product reaction->separation Reaction Completion purification Purification separation->purification Isolation of Crude Product characterization Product Characterization purification->characterization Obtaining Pure Product end End characterization->end

References

Application Notes and Protocols: Zinc Valerate as a Precursor for Zinc Oxide Nanoparticle Synthesis in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc oxide (ZnO) nanoparticles are gaining significant attention in the biomedical field due to their biocompatibility, low toxicity, and unique physicochemical properties.[1] These nanoparticles serve as promising candidates for a range of applications, including bioimaging, antimicrobial agents, and particularly as carriers for targeted drug delivery.[2][3] The synthesis of ZnO nanoparticles can be achieved through various methods, with the choice of precursor playing a crucial role in determining the final properties of the nanoparticles, such as size, morphology, and surface chemistry.

Zinc valerate, a zinc carboxylate, presents itself as a viable precursor for the synthesis of ZnO nanoparticles. The thermal decomposition of zinc carboxylates is a well-established method for producing metal oxide nanoparticles. This process involves heating the precursor to a specific temperature, causing it to decompose and form the desired metal oxide nanoparticles. The organic chain length of the carboxylate can influence the decomposition temperature and the resulting nanoparticle characteristics. While specific literature on this compound is nascent, the principles derived from other zinc carboxylates, such as zinc acetate, provide a strong foundation for its use.[4]

These application notes provide a comprehensive overview of the synthesis of zinc oxide nanoparticles using this compound as a precursor, their characterization, and their potential applications in drug delivery, particularly for cancer therapy. Detailed experimental protocols are provided to guide researchers in the synthesis and functionalization of these nanoparticles for targeted therapeutic applications.

Synthesis of Zinc Oxide Nanoparticles from this compound

The primary method for synthesizing ZnO nanoparticles from this compound is thermal decomposition. This process leverages the thermal instability of the zinc carboxylate to yield zinc oxide and volatile byproducts.

Experimental Protocol: Thermal Decomposition of this compound

Objective: To synthesize zinc oxide nanoparticles by the thermal decomposition of this compound.

Materials:

  • This compound (C₁₀H₁₈O₄Zn)

  • High-purity inert gas (e.g., Nitrogen or Argon)

  • Furnace with temperature control

  • Ceramic crucible

  • Ethanol

  • Deionized water

  • Centrifuge

  • Ultrasonicator

Procedure:

  • Precursor Preparation: Place a known amount of this compound powder into a ceramic crucible.

  • Furnace Setup: Place the crucible in the center of a tube furnace. Purge the furnace with an inert gas (e.g., nitrogen) for at least 30 minutes to remove any oxygen.

  • Thermal Decomposition: Heat the furnace to the desired decomposition temperature (e.g., 400-600°C) at a controlled ramp rate (e.g., 5°C/min) under a continuous inert gas flow.[5][6] The optimal temperature may need to be determined experimentally, as it is influenced by the organic chain length of the carboxylate.

  • Calcination: Hold the temperature for a set duration (e.g., 2-4 hours) to ensure complete decomposition of the precursor.

  • Cooling: Allow the furnace to cool down to room temperature naturally under the inert atmosphere.

  • Nanoparticle Collection and Purification: The resulting white powder is the synthesized ZnO nanoparticles. Collect the powder from the crucible. To remove any organic residues, the nanoparticles can be washed with ethanol and deionized water, followed by centrifugation and drying.

Diagram of Experimental Workflow:

G cluster_synthesis Synthesis cluster_purification Purification precursor This compound Precursor furnace Place in Furnace precursor->furnace purge Purge with Inert Gas furnace->purge heat Heat to Decomposition Temperature (e.g., 400-600°C) purge->heat calcine Calcine for 2-4 hours heat->calcine cool Cool to Room Temperature calcine->cool collect Collect ZnO Nanoparticles cool->collect wash_etoh Wash with Ethanol collect->wash_etoh wash_h2o Wash with Deionized Water wash_etoh->wash_h2o centrifuge Centrifuge wash_h2o->centrifuge dry Dry Nanoparticles centrifuge->dry

Caption: Workflow for the synthesis of ZnO nanoparticles via thermal decomposition of this compound.

Characterization of Synthesized ZnO Nanoparticles

Thorough characterization of the synthesized ZnO nanoparticles is essential to understand their physical and chemical properties, which directly impact their performance in drug delivery applications.

Table 1: Characterization Techniques and Expected Results

Characterization TechniqueParameter MeasuredExpected Results for ZnO Nanoparticles
X-ray Diffraction (XRD) Crystalline structure and crystallite size.Hexagonal wurtzite structure. The average crystallite size can be estimated using the Scherrer equation.[7]
Transmission Electron Microscopy (TEM) Particle size, morphology, and size distribution.Near-spherical or hexagonal nanoparticles with a narrow size distribution.[8][9]
Scanning Electron Microscopy (SEM) Surface morphology and agglomeration state.Reveals the overall morphology of the nanoparticle agglomerates.[8]
UV-Vis Spectroscopy Optical properties and band gap energy.A characteristic absorption peak in the UV region (around 360-380 nm), from which the band gap can be calculated.[10]
Fourier-Transform Infrared (FTIR) Spectroscopy Surface functional groups and confirmation of ZnO formation.A characteristic absorption band for the Zn-O bond (around 400-600 cm⁻¹).[11]
Dynamic Light Scattering (DLS) Hydrodynamic diameter and size distribution in suspension.Provides information on the particle size and aggregation state in a liquid medium.[7]
Brunauer-Emmett-Teller (BET) Analysis Specific surface area.A high specific surface area is desirable for high drug loading capacity.

Application in Targeted Drug Delivery

ZnO nanoparticles are excellent candidates for drug delivery systems due to their high surface area-to-volume ratio, which allows for high drug loading, and their pH-sensitive nature, which enables controlled drug release in the acidic tumor microenvironment.[12][13]

Protocol: Functionalization of ZnO Nanoparticles for Targeted Cancer Therapy

Objective: To functionalize ZnO nanoparticles with a targeting ligand (e.g., folic acid) for targeted delivery to cancer cells that overexpress the folate receptor.

Materials:

  • Synthesized ZnO nanoparticles

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Folic acid

  • N-Hydroxysuccinimide (NHS)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Anticancer drug (e.g., Doxorubicin)

Procedure:

  • Silanization of ZnO Nanoparticles:

    • Disperse ZnO nanoparticles in ethanol.

    • Add APTES and stir the mixture overnight at room temperature to introduce amine groups onto the nanoparticle surface.

    • Wash the nanoparticles with ethanol and water to remove excess APTES.

  • Activation of Folic Acid:

    • Dissolve folic acid in DMSO.

    • Add EDC and NHS to the folic acid solution and stir for a few hours at room temperature to activate the carboxylic acid group of folic acid.

  • Conjugation of Folic Acid to ZnO Nanoparticles:

    • Add the silanized ZnO nanoparticles to the activated folic acid solution.

    • Stir the mixture overnight at room temperature in the dark.

    • Wash the folic acid-conjugated ZnO nanoparticles with water and ethanol to remove unconjugated folic acid and byproducts.

  • Drug Loading:

    • Disperse the functionalized nanoparticles in a solution of the anticancer drug (e.g., Doxorubicin in PBS).

    • Stir the mixture for 24 hours at room temperature in the dark.

    • Centrifuge the mixture to separate the drug-loaded nanoparticles from the supernatant. The drug loading efficiency can be determined by measuring the concentration of the drug in the supernatant using UV-Vis spectroscopy.

Diagram of Signaling Pathway for Targeted Drug Delivery:

G cluster_targeting Targeting and Internalization cluster_release Drug Release and Action cluster_cell FA_ZnO_NP Folic Acid-Functionalized ZnO Nanoparticle (with Drug) Binding Receptor Binding FA_ZnO_NP->Binding Folate_Receptor Folate Receptor (Overexpressed on Cancer Cell) Folate_Receptor->Binding Endocytosis Receptor-Mediated Endocytosis Binding->Endocytosis Endosome Endosome (Acidic pH) Endocytosis->Endosome Drug_Release pH-Triggered Drug Release Endosome->Drug_Release Drug Anticancer Drug Drug_Release->Drug Apoptosis Induction of Apoptosis Drug->Apoptosis Apoptosis->Cell_Death

Caption: Mechanism of targeted drug delivery to cancer cells using folic acid-functionalized ZnO nanoparticles.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data that could be obtained from the characterization of ZnO nanoparticles synthesized from this compound at different decomposition temperatures. This data is illustrative and would need to be confirmed by experimental measurements.

Table 2: Influence of Decomposition Temperature on ZnO Nanoparticle Properties

Decomposition Temperature (°C)Average Crystallite Size (nm) (from XRD)Particle Size (nm) (from TEM)Band Gap (eV) (from UV-Vis)Specific Surface Area (m²/g) (from BET)
40025 ± 530 ± 73.3545
50040 ± 845 ± 103.3030
60060 ± 1065 ± 123.2720

Conclusion

This compound is a promising precursor for the synthesis of zinc oxide nanoparticles with potential applications in advanced drug delivery systems. The thermal decomposition method offers a straightforward approach to produce these nanoparticles. By carefully controlling the synthesis parameters, it is possible to tailor the physicochemical properties of the ZnO nanoparticles to optimize their performance as drug carriers. The ability to functionalize the surface of these nanoparticles with targeting moieties further enhances their potential for selective delivery of therapeutic agents to diseased tissues, such as tumors, thereby improving efficacy and reducing side effects.[14][15] Further research is warranted to fully explore the potential of this compound-derived ZnO nanoparticles in the field of nanomedicine.

References

handling and storage guidelines for zinc valerate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide comprehensive guidelines for the safe handling, storage, and use of zinc valerate in a laboratory setting. Adherence to these protocols is crucial to ensure personnel safety and maintain the integrity of the compound for research and development purposes.

Physicochemical Properties

This compound is a compound that requires careful handling due to its chemical properties and potential hazards. Its physical form can vary, having been described as both lustrous scales or a powder that gradually decomposes in air, and as a colorless liquid.[1]

PropertyValueReference
Molecular Formula C₁₀H₁₈O₄Zn[2]
Molecular Weight 267.64 g/mol [2]
Appearance Lustrous scales or powder(s); odorous[1]
Solubility Freely soluble in alcohol and ether. Slightly soluble in carbon tetrachloride. Water solubility: 2.4 x 10⁴ mg/L at 25°C.[1]
Stability Stable under normal temperatures and pressures. Gradually decomposes in air.[1][2]

Health and Safety Information

This compound is classified as an irritant and can be harmful if not handled properly.[2] The toxicological properties have not been thoroughly investigated, warranting a cautious approach.[2]

HazardDescriptionPrecautionary Statements
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[2]P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: call a POISON CENTER or doctor/physician IF you feel unwell. P302+P352: IF ON SKIN: wash with plenty of soap and water. P304+P340: IF INHALED: Remove victim to fresh air and Keep at rest in a position comfortable for breathing.[2]
Skin Irritation Causes skin irritation.[2]P332+P313: IF SKIN irritation occurs: Get medical advice/attention.[2]
Eye Irritation Causes serious eye irritation.[2]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
Respiratory Irritation May cause respiratory irritation.[2]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

Handling and Storage Guidelines

Proper handling and storage are essential to maintain the stability of this compound and to protect laboratory personnel.

GuidelineSpecification
Handling Use in a well-ventilated area or under a chemical fume hood.[2] Avoid breathing dust, vapor, mist, or gas.[2] Avoid contact with skin and eyes.[2] Open and handle container with care.[2] Keep away from ignition sources.[2]
Storage Store in a tightly closed container.[2] Store in a dry, well-ventilated place.[2] Recommended storage temperature: 15 to 30 °C.[2]
Incompatible Materials Keep away from incompatible materials to avoid hazardous reactions.[2] Conditions to avoid include heat, flames, sparks, and other ignition sources.[2]

Experimental Protocol: Preparation of a this compound Solution

This protocol outlines a standard procedure for preparing a solution of this compound for experimental use. All steps should be performed in accordance with institutional safety policies.

4.1. Materials

  • This compound

  • Appropriate solvent (e.g., ethanol, deionized water)

  • Volumetric flask

  • Magnetic stirrer and stir bar

  • Spatula

  • Weighing paper/boat

  • Analytical balance

4.2. Personal Protective Equipment (PPE)

  • Safety goggles or face shield

  • Impervious gloves

  • Lab coat

  • Closed-toe shoes

4.3. Procedure

  • Preparation: Ensure the work area, typically a chemical fume hood, is clean and uncluttered. Assemble all necessary materials and equipment.

  • Weighing: Tare the analytical balance with a clean weighing paper or boat. Carefully weigh the desired amount of this compound.

  • Dissolution:

    • Place a magnetic stir bar in the volumetric flask.

    • Using a funnel, carefully transfer the weighed this compound into the volumetric flask.

    • Add a portion of the chosen solvent to the flask, approximately half of the final desired volume.

    • Place the flask on the magnetic stirrer and begin stirring until the this compound is fully dissolved.

  • Final Volume Adjustment: Once dissolved, add the solvent to the calibration mark of the volumetric flask.

  • Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Labeling: Clearly label the flask with the compound name, concentration, solvent, and date of preparation.

  • Storage: Store the prepared solution in a tightly sealed container under the recommended storage conditions.

Workflow and Safety Diagrams

5.1. Safe Handling and Storage Workflow

The following diagram illustrates the key steps for the safe handling and storage of this compound.

cluster_receiving Receiving and Storage cluster_handling Handling and Use cluster_disposal Waste and Disposal Receive Receive this compound Inspect Inspect Container for Damage Receive->Inspect Store Store in a Cool, Dry, Well-Ventilated Area (15-30°C) Inspect->Store DonPPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Store->DonPPE Retrieve for Use WorkInHood Work in a Chemical Fume Hood DonPPE->WorkInHood WeighTransfer Weigh and Transfer Compound WorkInHood->WeighTransfer Use Experimental Use WeighTransfer->Use Waste Collect Waste in Labeled Container Use->Waste Generate Waste Dispose Dispose According to Institutional and Local Regulations Waste->Dispose

Safe Handling and Storage Workflow for this compound.

5.2. Emergency Response Signaling Pathway

This diagram outlines the immediate actions to be taken in case of accidental exposure to this compound.

G cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion exposure Accidental Exposure (Skin, Eyes, Inhalation) skin_wash Wash with Soap and Water exposure->skin_wash If on Skin eye_rinse Rinse Cautiously with Water for Several Minutes exposure->eye_rinse If in Eyes inhalation_air Move to Fresh Air exposure->inhalation_air If Inhaled ingestion_vomit Do NOT Induce Vomiting exposure->ingestion_vomit If Swallowed skin_medical Seek Medical Attention if Irritation Persists skin_wash->skin_medical eye_lenses Remove Contact Lenses eye_rinse->eye_lenses eye_medical Seek Immediate Medical Attention eye_lenses->eye_medical inhalation_medical Seek Medical Attention if Breathing is Difficult inhalation_air->inhalation_medical ingestion_medical Seek Immediate Medical Attention ingestion_vomit->ingestion_medical

References

Application Notes and Protocols for the Quantification of Zinc Valerate Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc valerate, the zinc salt of pentanoic acid, is a compound with applications in various fields, including pharmaceuticals and industrial processes. Accurate quantification of its purity is critical to ensure its efficacy, safety, and quality. This document provides detailed application notes and protocols for several analytical techniques suitable for determining the purity of this compound. The described methods cover the quantification of both the zinc and valerate moieties, as well as the identification of potential impurities.

The primary analytical challenges in assessing this compound purity involve the accurate and independent quantification of the cation (Zn²⁺) and the anion (valerate), as well as the detection of residual starting materials, by-products, and other contaminants. The techniques outlined below offer a comprehensive approach to purity assessment, ranging from classical wet chemistry to modern instrumental analysis.

Analytical Techniques Overview

A multi-pronged approach is recommended for the comprehensive analysis of this compound purity. This typically involves a combination of techniques to quantify the zinc content, the valerate content, and to identify and quantify any impurities.

  • Titrimetric Methods: Cost-effective and reliable for quantifying the bulk zinc content.

  • Chromatographic Methods: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful for separating and quantifying the valerate component and organic impurities.

  • Atomic Spectroscopy: Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) offer high sensitivity and specificity for the determination of zinc and other metallic impurities.

  • Thermal Analysis: Thermogravimetric Analysis (TGA) is useful for determining the thermal stability and the presence of volatile or hydrated impurities.

  • Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation and identification of organic impurities.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the described analytical techniques, providing a basis for method selection and comparison.

Analytical TechniqueAnalyteTypical ApplicationLimit of Detection (LOD)Limit of Quantitation (LOQ)Key Advantages
Complexometric Titration Zinc (Zn²⁺)Assay of bulk zinc content--Cost-effective, simple, robust
Gas Chromatography (GC-FID) Valeric AcidQuantification of valerate and volatile organic impurities~1-10 µg/mL~5-30 µg/mLHigh resolution for volatile compounds
HPLC-RID Zinc (Zn²⁺)Quantification of zinc0.002 mg/mL[1]0.006 mg/mL[1]No chromophore needed, simple mobile phase
Flame Atomic Absorption (FAAS) Zinc (Zn²⁺)Quantification of zinc content~0.01-0.05 mg/L~0.05-0.2 mg/LRobust, reliable, widely available[2]
Graphite Furnace AAS (GF-AAS) Zinc (Zn²⁺)Trace zinc analysis0.5 µg/L[3]~2 µg/LHigh sensitivity for trace analysis[4]
ICP-MS Zinc & Metallic ImpuritiesMulti-elemental analysis, trace impurities< 1 ng/L (ppt)[5][6]~3 ng/L (ppt)[7]Extremely high sensitivity, multi-element capability[8]
Thermogravimetric Analysis (TGA) Overall CompoundWater content, thermal stability--Provides information on composition and decomposition[9]

Experimental Protocols

Quantification of Zinc Content by Complexometric EDTA Titration

This method determines the total zinc content by titration with a standardized solution of ethylenediaminetetraacetic acid (EDTA).

Principle: Zinc ions form a stable, water-soluble complex with EDTA. The endpoint of the titration is detected using a metallochromic indicator, such as Xylenol Orange, which changes color when all the zinc ions have been complexed by the EDTA.

Reagents:

  • 0.05 M EDTA standard solution

  • Acetic acid-sodium acetate buffer solution (pH ~5.3)[10]

  • Xylenol Orange indicator solution (0.05% w/v in water)[10]

  • Deionized water

  • This compound sample

Procedure:

  • Accurately weigh approximately 150-200 mg of the this compound sample into a 250 mL conical flask.

  • Dissolve the sample in 50 mL of deionized water. Gentle heating may be required.

  • Add 20 mL of the acetic acid-sodium acetate buffer solution to adjust the pH.[10]

  • Add 2-3 drops of the Xylenol Orange indicator. The solution should turn purple-pink.[11]

  • Titrate the solution with the standardized 0.05 M EDTA solution until the color changes from purple-pink to a clear yellow or orange.[10][11]

  • Record the volume of EDTA solution used.

  • Perform a blank titration using the same procedure but without the this compound sample.

Calculation: Zinc Content (%) = [(V_sample - V_blank) * M_EDTA * MW_Zn] / (W_sample) * 100

Where:

  • V_sample = Volume of EDTA used for the sample (L)

  • V_blank = Volume of EDTA used for the blank (L)

  • M_EDTA = Molarity of the EDTA solution (mol/L)

  • MW_Zn = Molar mass of Zinc (65.38 g/mol )

  • W_sample = Weight of the this compound sample (g)

Quantification of Valerate Content by Gas Chromatography (GC-FID)

This method is used to determine the amount of valeric acid after acidification of the this compound salt, as well as to identify other volatile organic impurities.

Principle: The this compound sample is acidified to liberate free valeric acid. The valeric acid is then extracted into an organic solvent and analyzed by gas chromatography with a flame ionization detector (FID). Quantification is achieved by comparing the peak area of valeric acid in the sample to that of a known standard.

Reagents:

  • Valeric acid standard

  • Internal standard (e.g., hexanoic acid)

  • Diethyl ether or other suitable extraction solvent

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate

  • This compound sample

Procedure:

  • Standard Preparation: Prepare a series of calibration standards of valeric acid in diethyl ether, each containing a fixed concentration of the internal standard.

  • Sample Preparation:

    • Accurately weigh about 100 mg of this compound into a screw-cap vial.

    • Add 5 mL of 1 M HCl to the vial to acidify the sample and liberate the valeric acid.

    • Add a known amount of the internal standard solution.

    • Add 5 mL of diethyl ether, cap the vial, and vortex for 2 minutes to extract the valeric acid into the ether layer.

    • Allow the layers to separate. Carefully transfer the top ether layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • GC Analysis:

    • Inject 1 µL of the prepared sample or standard solution into the GC.

    • GC Conditions (Example):

      • Column: HP-FFAP or similar polar capillary column (e.g., 30 m x 0.25 mm x 0.25 µm)[12]

      • Carrier Gas: Helium at a flow rate of 1 mL/min[12]

      • Inlet Temperature: 250 °C[12]

      • Oven Program: Initial temperature of 60°C, ramp at 5°C/min to 150°C, hold for 5 minutes.[12]

      • Detector: FID at 260 °C

Calculation:

  • Construct a calibration curve by plotting the ratio of the peak area of valeric acid to the peak area of the internal standard against the concentration of the valeric acid standards.

  • Determine the concentration of valeric acid in the sample from the calibration curve.

  • Calculate the percentage of valerate in the original this compound sample.

Quantification of Zinc and Metallic Impurities by ICP-MS

This protocol provides a highly sensitive method for the determination of the primary zinc content and for the quantification of trace metallic impurities.

Principle: The sample is digested in acid and introduced into an argon plasma, which ionizes the atoms. The ions are then separated by a mass spectrometer based on their mass-to-charge ratio, allowing for highly sensitive and specific quantification.[5]

Reagents:

  • High-purity nitric acid (HNO₃)

  • Deionized water (Type 1)

  • Certified zinc standard solution (1000 mg/L)

  • Multi-element standard solution for impurity analysis

  • Internal standard solution (e.g., Yttrium, Indium)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of the this compound sample into a clean digestion vessel.

    • Add 5 mL of high-purity nitric acid.

    • Digest the sample using a microwave digestion system according to the manufacturer's protocol.

    • After digestion, quantitatively transfer the solution to a 100 mL volumetric flask and dilute to the mark with deionized water. Further dilutions may be necessary to bring the concentration within the linear range of the instrument.

  • Instrument Calibration: Prepare a series of calibration standards by diluting the certified standard solutions. Each standard and sample should be spiked with the internal standard.

  • ICP-MS Analysis:

    • Aspirate the blank, calibration standards, and prepared sample solutions into the ICP-MS.

    • Monitor the appropriate isotopes for zinc (e.g., ⁶⁴Zn, ⁶⁶Zn, ⁶⁸Zn) and any other elements of interest.

    • The instrument software will generate a calibration curve and calculate the concentration of each element in the samples.

Calculation:

  • The concentration of zinc and other metals in the original sample is calculated by the instrument software, taking into account the initial sample weight and dilution factors.

  • Purity based on zinc content can then be determined.

Visualizations

Workflow for this compound Purity Analysis

G cluster_sample Sample Preparation cluster_zinc Zinc Quantification cluster_valerate Valerate Quantification cluster_impurities Impurity Profiling cluster_results Data Analysis & Purity Calculation Sample This compound Sample Weigh Accurate Weighing Sample->Weigh Dissolve Dissolution/Digestion Weigh->Dissolve TGA TGA (Volatiles) Weigh->TGA Titration EDTA Titration Dissolve->Titration Aqueous Solution AAS AAS Analysis Dissolve->AAS Acid Digestion ICPMS_Zn ICP-MS Analysis Dissolve->ICPMS_Zn Acid Digestion Acidify Acidification & Extraction Dissolve->Acidify Aqueous Solution ICPMS_Imp ICP-MS (Metals) Dissolve->ICPMS_Imp Purity Calculate Purity (%) Titration->Purity AAS->Purity ICPMS_Zn->Purity GC GC-FID Analysis Acidify->GC GC_Imp GC-FID (Organic) Acidify->GC_Imp GC->Purity ICPMS_Imp->Purity GC_Imp->Purity TGA->Purity

Caption: Overall workflow for the comprehensive purity analysis of this compound.

Logical Relationship of Analytical Techniques

G cluster_analyte cluster_components cluster_techniques Zinc_Valerate This compound Zinc Zinc (Zn²⁺) Zinc_Valerate->Zinc Valerate Valerate Anion Zinc_Valerate->Valerate Impurities Impurities Zinc_Valerate->Impurities NMR NMR Zinc_Valerate->NMR Structural ID Titration Titration Zinc->Titration AAS AAS Zinc->AAS ICPMS ICP-MS Zinc->ICPMS GC GC Valerate->GC Impurities->ICPMS Metals Impurities->GC Organic TGA TGA Impurities->TGA Volatiles

Caption: Relationship between this compound components and analytical techniques.

References

Application Notes and Protocols: The Role of Zinc Valerate in Rubber Vulcanization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc compounds are indispensable activators in the sulfur vulcanization of rubber, a critical process that converts raw rubber into a durable material with superior mechanical properties essential for numerous applications, including tire manufacturing.[1] While zinc oxide, in conjunction with a fatty acid like stearic acid, is the conventional activator system, environmental concerns over zinc levels have prompted research into more efficient, soluble zinc compounds.[2][3] This document explores the role of zinc valerate as a potential vulcanization activator, providing detailed application notes, experimental protocols, and expected performance characteristics based on the established behavior of zinc carboxylates in rubber vulcanization.

This compound, a zinc salt of valeric acid, is anticipated to function as a vulcanization activator by forming a zinc-accelerator complex, which is more reactive than the accelerator alone.[4][5] This complex then facilitates the formation of an active sulfurating agent that crosslinks the rubber polymer chains.[6] The use of pre-formed zinc carboxylates like this compound may offer advantages in terms of better dispersion in the rubber matrix and potentially a more efficient use of zinc compared to the in-situ formation from zinc oxide and a fatty acid.

Application Notes

This compound is expected to serve as a key component in the vulcanization package for various elastomers, including natural rubber (NR), styrene-butadiene rubber (SBR), and nitrile-butadiene rubber (NBR). Its primary function is to activate the sulfur vulcanization process, leading to the formation of a robust crosslinked network.

Key Performance Attributes:
  • Activation of Vulcanization: this compound, like other zinc carboxylates, is expected to reduce the activation energy of the vulcanization reaction, leading to a faster cure rate.[7]

  • Crosslink Density: The concentration of this compound will influence the crosslink density of the vulcanizate, which in turn affects the mechanical properties such as modulus, tensile strength, and hardness.[8]

  • Cure Characteristics: The use of this compound is anticipated to affect the scorch time (the time before vulcanization begins) and the optimum cure time (the time to reach maximum crosslinking).[7]

  • Dispersion: As a metal soap, this compound is expected to exhibit good dispersion in the non-polar rubber matrix, potentially leading to more uniform vulcanization and improved properties.[9]

Comparison with Conventional Systems:

The performance of this compound is best understood in comparison to the standard zinc oxide/stearic acid system and other zinc carboxylates like zinc stearate.

PropertyConventional ZnO/Stearic AcidExpected Performance of this compound
Dispersion Can be challenging, requiring high shear mixing.[3]Potentially improved due to its organic nature, leading to better compatibility with the rubber matrix.
Cure Rate Well-established and predictable.May offer a faster cure rate due to the pre-formed soluble zinc salt.[7]
Scorch Safety Generally provides a good balance of processing safety.May exhibit a shorter scorch time, requiring careful control of processing temperatures.
Crosslink Efficiency High efficiency with optimized formulations.Could potentially offer higher efficiency, allowing for a reduction in the overall zinc content.[10]
Physical Properties Provides excellent reinforcement and mechanical properties.[8]Expected to yield comparable or improved tensile strength, modulus, and hardness, depending on the dosage and formulation. The shorter alkyl chain compared to stearate might influence flexibility.

Experimental Protocols

The following protocols outline the standard procedures for evaluating the performance of this compound as a vulcanization activator in a rubber compound.

Rubber Compounding

Objective: To prepare a series of rubber compounds with varying levels of this compound for evaluation.

Equipment:

  • Two-roll mill or an internal mixer (e.g., Banbury mixer)

  • Analytical balance

  • Spatulas and other mixing tools

Procedure:

  • Masterbatch Preparation:

    • Masticate the raw rubber (e.g., SBR) on the two-roll mill until a smooth sheet is formed.

    • Sequentially add the other compounding ingredients (e.g., carbon black, processing oil, antioxidants, antiozonants) and ensure thorough mixing after each addition.

  • Activator and Curing Agent Addition:

    • Add the desired amount of this compound (and stearic acid if being compared) to the masterbatch and mix until fully dispersed.

    • Finally, add the accelerator and sulfur at a lower temperature to prevent premature vulcanization (scorching).

  • Homogenization:

    • Continue mixing the compound, cutting and blending the rubber on the mill to ensure homogeneity.

  • Sheeting Out:

    • Sheet out the final compound to a uniform thickness and allow it to cool at room temperature for at least 24 hours before testing.

Example Formulation (in parts per hundred of rubber - phr):

Ingredientphr
SBR 1502100
N330 Carbon Black50
Aromatic Oil10
This compound0 - 5.0
Stearic Acid2.0
CBS (Accelerator)1.5
Sulfur1.75
6PPD (Antioxidant)2.0
Evaluation of Cure Characteristics

Objective: To determine the effect of this compound on the vulcanization process.

Equipment:

  • Moving Die Rheometer (MDR) or Oscillating Disc Rheometer (ODR)

Procedure:

  • Place a sample of the uncured rubber compound into the pre-heated rheometer.

  • Conduct the test at a specified vulcanization temperature (e.g., 160°C).

  • The rheometer will measure the torque as a function of time.

  • From the resulting rheograph, determine the following parameters:

    • ML (Minimum Torque): An indicator of the compound's viscosity.

    • MH (Maximum Torque): An indicator of the compound's stiffness and crosslink density.

    • ts2 (Scorch Time): The time for the torque to rise 2 units above ML.

    • t90 (Optimum Cure Time): The time to reach 90% of the maximum torque.

Measurement of Physical Properties

Objective: To assess the mechanical properties of the vulcanized rubber.

Equipment:

  • Compression molding press

  • Tensile testing machine

  • Hardness tester (Durometer)

Procedure:

  • Vulcanization:

    • Cure sheets of the rubber compound in a compression molding press at the vulcanization temperature determined from the rheometer test for the t90 time.

  • Sample Preparation:

    • Die-cut dumbbell-shaped specimens from the cured sheets for tensile testing.

  • Tensile Testing (ASTM D412):

    • Measure the tensile strength, elongation at break, and modulus at various elongations (e.g., 100%, 300%).

  • Hardness Testing (ASTM D2240):

    • Measure the Shore A hardness of the vulcanized rubber.

Visualizations

Signaling Pathway of Zinc-Activated Vulcanization

G cluster_0 Activation Stage cluster_1 Sulfuration Stage cluster_2 Crosslinking Stage ZincValerate This compound Zn_Complex Zinc-Accelerator Complex ZincValerate->Zn_Complex Accelerator Accelerator (e.g., CBS) Accelerator->Zn_Complex ActiveSulfuratingAgent Active Sulfurating Agent Zn_Complex->ActiveSulfuratingAgent Sulfur Sulfur (S8) Sulfur->ActiveSulfuratingAgent CrosslinkedRubber Vulcanized Rubber ActiveSulfuratingAgent->CrosslinkedRubber Rubber Rubber Polymer Rubber->CrosslinkedRubber Crosslink Formation

Caption: Proposed mechanism of this compound in sulfur vulcanization.

Experimental Workflow for Evaluating this compound

G cluster_D Physical Tests A 1. Rubber Compounding (Two-Roll Mill) B 2. Rheological Analysis (MDR/ODR) A->B C 3. Compression Molding (Vulcanization) A->C B->C Determine Cure Time (t90) D 4. Physical Property Testing C->D E Data Analysis & Interpretation D->E D1 Tensile Strength D2 Elongation at Break D3 Modulus D4 Hardness

Caption: Workflow for testing this compound in rubber compounds.

Logical Relationship: this compound Concentration vs. Properties

G Concentration Increase this compound Concentration CureRate Increase in Cure Rate Concentration->CureRate CrosslinkDensity Increase in Crosslink Density Concentration->CrosslinkDensity ScorchTime Decrease in Scorch Time Concentration->ScorchTime Modulus Increase in Modulus CrosslinkDensity->Modulus Hardness Increase in Hardness CrosslinkDensity->Hardness Elongation Decrease in Elongation at Break CrosslinkDensity->Elongation

Caption: Expected effect of increasing this compound concentration.

References

Application Notes and Protocols for Zinc Valerate in Topical Preparations

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available research on the specific use of zinc valerate in topical dermatological formulations is limited. The following application notes and protocols are representative examples based on the known therapeutic properties of other zinc salts (e.g., zinc oxide, zinc sulfate) in dermatology and established principles of topical drug formulation and testing. These are intended to serve as a foundational guide for researchers, scientists, and drug development professionals.

Application Notes

Introduction

Zinc is an essential trace element with well-documented anti-inflammatory, antimicrobial, and wound-healing properties, making various zinc salts valuable active pharmaceutical ingredients (APIs) in dermatology.[1][2] this compound, as a salt of the short-chain fatty acid valeric acid, presents an interesting candidate for topical delivery. Valeric acid itself may contribute to skin barrier function and possess antimicrobial properties. The topical application of zinc compounds has been explored for a variety of inflammatory and infectious skin conditions.[1]

Therapeutic Rationale

The therapeutic potential of this compound in topical preparations is predicated on the known biological activities of zinc ions in the skin. These include:

  • Anti-inflammatory Effects: Zinc can suppress inflammatory responses by inhibiting the activation of the transcription factor NF-κB, a key regulator of pro-inflammatory cytokines like TNF-α and IL-1β.[3][4] It also upregulates the zinc-finger protein A20, a negative feedback regulator of NF-κB signaling.[5]

  • Antimicrobial Activity: Zinc ions have broad-spectrum antimicrobial activity against various bacteria and fungi.[2] The proposed mechanisms include the generation of reactive oxygen species (ROS), disruption of bacterial cell membranes, and interference with essential microbial enzyme systems.[6][7] This makes it a potential agent for conditions like acne vulgaris, where Cutibacterium acnes plays a pathogenic role.[1]

  • Sebum Regulation: Some studies suggest that zinc can suppress sebum production through its antiandrogenic activity, which is beneficial in the management of acne.[1]

  • Wound Healing: Zinc is a critical cofactor for numerous enzymes, including matrix metalloproteinases, which are essential for tissue remodeling and re-epithelialization during wound healing.[1][8]

Potential Dermatological Applications

Based on the properties of other zinc salts, topical formulations of this compound could be investigated for the following conditions:

  • Acne Vulgaris

  • Rosacea

  • Inflammatory Eczema (e.g., Atopic Dermatitis)

  • Psoriasis[9]

  • Diaper Dermatitis

  • Minor bacterial and fungal skin infections

Formulation Considerations

The development of a stable and effective topical cream with this compound requires careful selection of excipients.[10][11][12][13][14][15][16] An oil-in-water (O/W) emulsion is a common and cosmetically elegant choice for topical delivery.

Table 1: Representative Oil-in-Water (O/W) Cream Formulation for this compound

Ingredient Function Concentration (% w/w)
Active Ingredient
This compoundAnti-inflammatory, Antimicrobial1.0 - 5.0
Oil Phase
Cetyl AlcoholThickener, Emollient5.0
Stearyl AlcoholThickener, Emollient5.0
Liquid ParaffinEmollient, Occlusive7.0
Glyceryl MonostearateEmulsifier3.0
Aqueous Phase
Purified WaterVehicleq.s. to 100
Propylene GlycolHumectant, Penetration Enhancer10.0
Polysorbate 80Emulsifier2.0
Other Excipients
PhenoxyethanolPreservative0.5 - 1.0
Citric AcidpH AdjusterAs needed

Experimental Protocols

Protocol 1: Preparation of a 2% this compound Topical Cream

This protocol describes the laboratory-scale preparation of a representative oil-in-water (O/W) cream formulation.[10][17][18]

Materials and Equipment:

  • This compound Powder

  • Oil phase ingredients: Cetyl Alcohol, Stearyl Alcohol, Liquid Paraffin, Glyceryl Monostearate

  • Aqueous phase ingredients: Purified Water, Propylene Glycol, Polysorbate 80

  • Preservative: Phenoxyethanol

  • pH adjuster: Citric Acid solution (10% w/v)

  • Two heat-resistant glass beakers

  • Water bath or heating mantle

  • Homogenizer or high-shear mixer

  • Digital balance

  • pH meter

Procedure:

  • Preparation of the Oil Phase:

    • Weigh and combine all oil phase ingredients (Cetyl Alcohol, Stearyl Alcohol, Liquid Paraffin, Glyceryl Monostearate) in a heat-resistant beaker.

    • Heat the beaker in a water bath to 75°C until all components are completely melted and mixed.

  • Preparation of the Aqueous Phase:

    • In a separate beaker, weigh and combine the purified water, propylene glycol, and polysorbate 80.

    • Heat the aqueous phase to 75°C.

  • Dispersion of the Active Ingredient:

    • Slowly add the pre-weighed 2% this compound powder to the heated oil phase while stirring until a uniform dispersion is achieved.

  • Emulsification:

    • Slowly add the heated aqueous phase to the heated oil phase containing the this compound with continuous stirring.

    • Homogenize the mixture at high speed for 5-10 minutes until a uniform, white emulsion is formed.[10]

  • Cooling and Final Additions:

    • Remove the emulsion from the heat and continue to stir gently as it cools.

    • When the temperature drops below 40°C, add the phenoxyethanol (preservative) and mix thoroughly.

    • Check the pH of the cream. If necessary, adjust to a skin-compatible pH (typically 5.0-6.0) by adding a few drops of the citric acid solution.

    • Continue gentle stirring until the cream reaches room temperature and has a consistent, semi-solid texture.

  • Packaging:

    • Transfer the final cream into appropriate containers (e.g., aluminum tubes or airtight jars) and store at a controlled room temperature.

G cluster_prep Preparation of Phases oil_phase 1. Prepare Oil Phase (Cetyl Alcohol, Stearyl Alcohol, Liquid Paraffin, GMS) Heat to 75°C api_dispersion 3. Disperse this compound in heated Oil Phase oil_phase->api_dispersion aq_phase 2. Prepare Aqueous Phase (Water, Propylene Glycol, Polysorbate 80) Heat to 75°C emulsification 4. Emulsification Add Aqueous Phase to Oil Phase Homogenize at high speed aq_phase->emulsification api_dispersion->emulsification cooling 5. Cooling Stir gently emulsification->cooling additives 6. Add Preservative (below 40°C) cooling->additives ph_adjust 7. Adjust pH (to 5.0-6.0) additives->ph_adjust packaging 8. Package Final Cream ph_adjust->packaging

Figure 1. Workflow for the preparation of a this compound topical cream.
Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines a method to assess the permeation of this compound from the prepared topical formulation through a skin membrane.[19][20][21][22][23]

Materials and Equipment:

  • Franz diffusion cells (vertical type)[19][21]

  • Excised human or animal (e.g., porcine ear) skin[19]

  • Receptor medium: Phosphate-buffered saline (PBS), pH 7.4

  • Magnetic stirrer and stir bars

  • Circulating water bath to maintain 32°C at the skin surface

  • Syringes for sampling

  • Analytical instrument for zinc quantification (e.g., Atomic Absorption Spectroscopy or Inductively Coupled Plasma Mass Spectrometry)

Procedure:

  • Skin Preparation:

    • Thaw cryopreserved skin at room temperature.

    • Cut the skin into sections large enough to be mounted on the Franz diffusion cells.

    • Ensure the skin has no visible damage or perforations.

  • Franz Cell Assembly:

    • Mount the skin section between the donor and receptor compartments of the Franz cell, with the stratum corneum facing the donor compartment.

    • Fill the receptor compartment with pre-warmed (37°C) PBS, ensuring no air bubbles are trapped beneath the skin.[20]

    • Place a small magnetic stir bar in the receptor compartment.

    • Place the assembled cells in the diffusion apparatus and start the magnetic stirrer.

    • Allow the system to equilibrate for 30 minutes to achieve a skin surface temperature of 32°C.

  • Application of Formulation:

    • Apply a finite dose (e.g., 10 mg/cm²) of the 2% this compound cream evenly onto the surface of the skin in the donor compartment.

  • Sampling:

    • At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a sample (e.g., 300 µL) from the receptor medium via the sampling arm.

    • Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed receptor medium.

  • Sample Analysis:

    • Analyze the collected samples for zinc concentration using a validated analytical method.

  • Data Analysis:

    • Calculate the cumulative amount of zinc permeated per unit area (µg/cm²) at each time point, correcting for sample replacement.

    • Plot the cumulative amount of zinc permeated versus time.

    • Determine the steady-state flux (Jss) from the linear portion of the plot.

Table 2: Hypothetical In Vitro Permeation Parameters for 2% this compound Cream

Parameter Hypothetical Value Unit
Steady-State Flux (Jss)0.85µg/cm²/h
Lag Time (tL)2.5hours
Permeability Coefficient (Kp)4.25 x 10⁻⁵cm/h
Cumulative Permeation at 24h18.2µg/cm²

Note: These values are illustrative and would need to be determined experimentally.

Signaling Pathway Visualization

Zinc's anti-inflammatory effects are largely mediated through the inhibition of the NF-κB signaling pathway.

G cluster_nuc Inside Nucleus TNFa Inflammatory Stimuli (e.g., TNF-α) TNFR TNFR1 Receptor TNFa->TNFR binds IKK IKK Complex TNFR->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_IkB NF-κB-IκBα (Inactive Complex) IkB->NFkB_IkB NFkB NF-κB (p65/p50) NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Gene Transcription (e.g., IL-1β, IL-6) NFkB->Genes activates NFkB_IkB->NFkB IκBα degradation Zinc This compound (delivers Zn²⁺) A20 A20 (Zinc-Finger Protein) Zinc->A20 upregulates A20->IKK inhibits

Figure 2. Anti-inflammatory action of Zinc via NF-κB pathway inhibition.

References

Application Notes and Protocols for Zinc Valerate as a Preservative and Odor Stabilizer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Zinc Valerate (CAS 556-38-7), the zinc salt of pentanoic acid, is a white to off-white powder with potential applications in pharmaceutical and cosmetic formulations as a dual-function excipient.[1] It can serve as both a preservative, protecting the formulation from microbial contamination, and as an odor stabilizer, neutralizing malodors and stabilizing desired scent profiles. Its low water solubility but higher solubility in organic solvents may influence its use in various formulation types.[1] These notes provide an overview of its mechanisms of action, illustrative performance data, and detailed protocols for its evaluation.

Mechanism of Action as a Preservative

The preservative action of this compound is primarily attributed to the antimicrobial properties of the zinc ion (Zn²+). While specific pathways for this compound have not been detailed in the literature, the general mechanisms of zinc ion toxicity against microorganisms are well-understood and involve a multi-targeted approach:

  • Disruption of Cellular Membranes: Zinc ions can penetrate microbial cell walls and destabilize the membrane structure. This interaction can alter membrane permeability, leading to the leakage of essential intracellular components and eventual cell lysis.[2][3]

  • Enzyme Inhibition and Metabolic Disruption: Excess intracellular zinc ions can interfere with essential metabolic pathways. Zn²+ can bind to the active sites of numerous enzymes, particularly those containing sulfhydryl (-SH) groups, displacing essential metal cofactors (like magnesium) and inactivating the proteins.[4][5] This disrupts critical processes such as glycolysis and ATP synthesis.[4][6]

  • Generation of Reactive Oxygen Species (ROS): The presence of excess zinc ions can induce oxidative stress within the microbial cell, leading to the formation of damaging reactive oxygen species (ROS) like hydrogen peroxide.[2][5] These ROS can cause significant damage to cellular DNA, proteins, and lipids, contributing to cell death.[2]

Mechanism of Action as an Odor Stabilizer

This compound's efficacy as an odor stabilizer stems from the ability of zinc ions to bind with and neutralize volatile malodor molecules, particularly those containing sulfur or nitrogen.

  • Binding of Volatile Sulfur Compounds (VSCs): Zinc ions have a high affinity for sulfur.[3] They react with volatile sulfur compounds such as hydrogen sulfide (H₂S) and methyl mercaptan, which are common sources of malodor. This reaction forms stable, non-volatile zinc sulfides, effectively removing the odorous molecules from the headspace and preventing their detection.[7][8]

  • Complexation with Nitrogenous Compounds: Zinc can also form complexes with nitrogen-containing molecules like ammonia and various amines, which are responsible for fishy or ammoniacal odors.[9] By sequestering these volatile compounds, this compound reduces their concentration in the air and stabilizes the overall scent profile of a formulation.

Data Presentation

Disclaimer: The following quantitative data is illustrative and based on published results for analogous zinc compounds (e.g., zinc acetate, zinc sulfate, zinc oxide) due to a lack of specific studies on this compound. This data is intended to represent expected performance and should be confirmed through specific testing.

Table 1: Illustrative Antimicrobial Efficacy of this compound (Minimum Inhibitory Concentration)

This table presents plausible MIC values for this compound against common test organisms, extrapolated from data on other zinc salts.[10][11][12][13]

Test OrganismStrain (Example)TypeIllustrative MIC (mg/mL)
Staphylococcus aureusATCC 6538Gram-positive Bacteria1.0 - 2.0
Pseudomonas aeruginosaATCC 9027Gram-negative Bacteria3.0 - 5.0
Escherichia coliATCC 8739Gram-negative Bacteria3.0 - 5.0
Candida albicansATCC 10231Yeast2.0 - 4.0
Aspergillus brasiliensisATCC 16404Mold>5.0
Table 2: Example Preservative Effectiveness Test (PET) Results for a Formulation with 0.5% this compound

This table shows a hypothetical outcome of a USP <51> challenge test, demonstrating effective preservation.[14][15]

Test OrganismInoculum (CFU/mL)7 Days (Log Reduction)14 Days (Log Reduction)28 Days (Log Reduction)USP <51> Criteria Met
S. aureus5.5 x 10⁵2.13.5>4.0Yes
P. aeruginosa6.2 x 10⁵2.53.8>4.0Yes
E. coli7.1 x 10⁵2.23.6>4.0Yes
C. albicans3.4 x 10⁵1.22.1No IncreaseYes
A. brasiliensis4.0 x 10⁵0.51.1No IncreaseYes
Table 3: Illustrative Odor Stabilization Efficacy of this compound

This table illustrates the potential percentage reduction of common volatile malodor compounds in the headspace of a solution, based on data from other zinc salts.[16][17]

Volatile CompoundChemical ClassInitial Conc. (ppb)Reduction at 1 hr (%)
Hydrogen Sulfide (H₂S)Sulfur Compound250~95%
Methyl MercaptanSulfur Compound150~90%
AmmoniaNitrogen Compound300~75%
TrimethylamineNitrogen Compound100~70%
Isovaleric AcidCarboxylic Acid120~60%

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of key microorganisms.

Methodology (Broth Microdilution): [12]

  • Preparation of this compound Stock: Prepare a sterile stock solution of this compound at a high concentration (e.g., 20 mg/mL) in an appropriate solvent (e.g., water with minimal co-solvent if needed, followed by sterile filtration). Note the solubility limitations.[1]

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution with sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi). The final volume in each well should be 100 µL.

  • Inoculum Preparation: Prepare standardized microbial inocula (e.g., S. aureus, P. aeruginosa, C. albicans) to a concentration of approximately 1 x 10⁶ CFU/mL.

  • Inoculation: Add 100 µL of the standardized inoculum to each well, resulting in a final microbial concentration of 5 x 10⁵ CFU/mL and halving the this compound concentration in each well.

  • Controls: Include a positive control (broth + inoculum, no this compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 35±2°C for 18-24 hours for bacteria or 24-48 hours for yeast.

  • Result Interpretation: The MIC is the lowest concentration of this compound in which no visible turbidity (growth) is observed.

Protocol 2: Preservative Effectiveness Testing (PET) of a Formulation Containing this compound (Adapted from USP <51>)

Objective: To evaluate the effectiveness of this compound as a preservative in a specific product formulation.[14][15]

Methodology:

  • Product Preparation: Prepare multiple containers of the final product formulation containing the desired concentration of this compound (e.g., 0.5% w/w).

  • Challenge Organisms: Use compendial strains: S. aureus (ATCC 6538), P. aeruginosa (ATCC 9027), E. coli (ATCC 8739), C. albicans (ATCC 10231), and A. brasiliensis (ATCC 16404).

  • Inoculum Preparation: Prepare standardized inocula for each organism to achieve a final concentration of 1 x 10⁵ to 1 x 10⁶ CFU/mL in the test product. The volume of the inoculum should not exceed 1% of the product volume.

  • Inoculation: Inoculate separate product containers with each of the five test organisms. Mix thoroughly.

  • Sampling and Plating: At specified time intervals (Day 0, 7, 14, and 28), withdraw a 1g or 1mL aliquot from each container.

  • Neutralization and Enumeration: Serially dilute the aliquot in a validated neutralizing broth (e.g., D/E Neutralizing Broth) to inactivate the this compound. Plate the dilutions onto appropriate agar (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubation and Counting: Incubate plates under appropriate conditions and count the number of viable colonies to determine the CFU/mL or CFU/g at each time point.

  • Data Analysis: Calculate the log reduction in microbial concentration from the initial (Day 0) count for each time point and compare against acceptance criteria (e.g., USP <51> standards).

Protocol 3: Quantitative Evaluation of Odor Stabilization by Headspace GC-MS

Objective: To quantify the reduction of specific volatile odor compounds by this compound.

Methodology: [11][18]

  • Sample Preparation: In airtight headspace vials, prepare:

    • Control: A solution (e.g., aqueous buffer, formulation base) spiked with a standard mixture of volatile odor compounds (e.g., H₂S, methyl mercaptan, ammonia, isovaleric acid).

    • Test Sample: The same solution as the control, but with the addition of a specific concentration of this compound.

  • Equilibration: Seal the vials and incubate them in a headspace autosampler oven at a controlled temperature (e.g., 40°C) for a set time (e.g., 30 minutes) to allow volatiles to equilibrate between the sample and the headspace.

  • Headspace Sampling: An automated syringe takes a defined volume of the gas phase (headspace) from each vial.

  • GC-MS Analysis: The sampled gas is injected into a Gas Chromatograph-Mass Spectrometer (GC-MS). The GC separates the volatile compounds, and the MS identifies and quantifies them based on their mass spectra and retention times.

  • Data Analysis: Compare the peak areas of the target odor compounds in the chromatograms of the Test Sample versus the Control. Calculate the percentage reduction for each compound attributable to this compound.

Protocol 4: Sensory Evaluation of Odor Stabilization

Objective: To assess the perceived reduction in malodor intensity by a trained sensory panel.

Methodology:

  • Panelist Training: Recruit and train a panel of assessors (e.g., 10-15 individuals) to recognize and rate the intensity of specific malodors using a standardized scale (e.g., a 0-100 line scale where 0 = no odor and 100 = extremely strong odor).

  • Sample Preparation: Prepare samples in identical, odor-free containers with blind coding:

    • Reference (Malodor): A substrate (e.g., fabric swatch, aqueous solution) treated with a specific malodorant.

    • Test Sample: An identical substrate treated with the malodorant and then with the this compound formulation.

    • Control (Placebo): An identical substrate treated with the malodorant and then with the formulation base without this compound.

  • Evaluation: Present the samples to the panelists in a controlled-atmosphere sensory booth.

  • Scoring: Instruct panelists to sniff each sample and rate the intensity of the target malodor on the provided scale. The presentation order should be randomized.

  • Data Analysis: Collect the intensity scores from all panelists. Use statistical analysis (e.g., ANOVA) to determine if there is a significant difference in perceived malodor intensity between the Test Sample and the Control/Reference samples.

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_instrumental Instrumental Analysis cluster_sensory Sensory Analysis cluster_results Results & Conclusion p1 Prepare Malodor Reference Sample a1 Equilibrate Samples in Headspace Vials p1->a1 s1 Present Blind Samples to Trained Panel p1->s1 p2 Prepare Test Sample (Malodor + Zn Valerate) p2->a1 p2->s1 p3 Prepare Placebo Control (Malodor + Formulation Base) p3->a1 p3->s1 a2 Analyze Headspace by GC-MS a1->a2 a3 Quantify Volatile Compounds a2->a3 r1 Calculate % Odor Reduction (GC-MS) a3->r1 s2 Rate Perceived Malodor Intensity s1->s2 s3 Collect & Analyze Panel Scores s2->s3 r2 Determine Statistical Significance (Sensory) s3->r2 conc Conclude on Odor Stabilization Efficacy r1->conc r2->conc

Caption: Experimental Workflow for Evaluating Odor Stabilization.

G cluster_membrane Cell Membrane Interaction cluster_metabolic Metabolic Inhibition cluster_oxidative Oxidative Stress zn Zinc Ion (Zn²⁺) m1 Penetration of Cell Wall/Membrane zn->m1 e1 Binding to Enzyme Active Sites (-SH) zn->e1 o1 Induction of Reactive Oxygen Species (ROS) zn->o1 m2 Membrane Destabilization m1->m2 m3 Leakage of Intracellular Components m2->m3 death Microbial Cell Death m3->death e2 Displacement of Essential Metal Cofactors e1->e2 e3 Inhibition of Glycolysis & ATP Synthesis e2->e3 e3->death o2 Damage to DNA, Proteins, and Lipids o1->o2 o2->death

Caption: Proposed Antimicrobial Mechanisms of Zinc Ions.

References

Troubleshooting & Optimization

Technical Support Center: Zinc Valerate Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for zinc valerate synthesis and purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the common challenges encountered during the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent methods for synthesizing this compound are the metathesis reaction and the direct reaction method.

  • Metathesis Reaction: This approach involves the reaction of a soluble zinc salt, such as zinc chloride, with an alkali metal salt of valeric acid, typically sodium valerate. The less soluble this compound then precipitates from the solution.[1]

  • Direct Reaction Method: This method entails the direct reaction of zinc oxide with valeric acid, usually under reflux conditions to drive the reaction to completion and remove water as a byproduct.[1]

Q2: What are the critical parameters to control during this compound synthesis to ensure high yield and purity?

A2: To achieve optimal results, it is crucial to precisely control several key parameters:

  • Stoichiometry: The molar ratio of reactants must be carefully controlled to minimize unreacted starting materials and the formation of side products.[1]

  • Temperature: The reaction temperature is vital for both the reaction rate and the prevention of product degradation. Reflux temperatures, typically between 60-80°C, are commonly employed.[1]

  • Reaction Time: The duration of the reaction should be sufficient for completion but not so long as to cause thermal decomposition of the product.[1]

  • Solvent Selection: The choice of solvent can significantly impact the reaction. Ethanol and water are common solvents used in the synthesis of this compound.[1]

  • pH Control: The pH of the reaction mixture can influence the precipitation of this compound and prevent the formation of zinc hydroxide or basic zinc salts.

Q3: What are some common side products and impurities I might encounter?

A3: Several impurities can be present in your final product, originating from starting materials or side reactions:

  • Impurities from Valeric Acid: Commercial valeric acid may contain impurities such as isovaleric acid, pentanol, and other short-chain carboxylic acids.

  • Unreacted Starting Materials: Incomplete reactions can leave residual zinc salts, valeric acid, or sodium valerate in the product.

  • Basic this compound: Formation of basic zinc salts can occur, especially if the stoichiometry or pH is not carefully controlled.

  • Hydrolysis Products: In the presence of water, particularly at elevated temperatures, hydrolysis of this compound can occur.[1]

Q4: How can I purify crude this compound?

A4: The most common method for purifying crude this compound is recrystallization. This process involves dissolving the crude product in a suitable hot solvent and then allowing it to cool slowly, which promotes the formation of pure crystals while impurities remain in the solution. Ethanol is a commonly used solvent for the recrystallization of this compound.[1]

Q5: What analytical techniques are used to characterize this compound?

A5: Several analytical techniques are employed to confirm the identity and purity of synthesized this compound:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the coordination of the carboxylate group to the zinc ion.

  • X-ray Diffraction (XRD): To analyze the crystallinity of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide detailed information about the structure of the valerate ligand.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify and quantify volatile impurities or byproducts after derivatization.[2]

Troubleshooting Guides

Low Product Yield
Symptom Possible Cause Suggested Solution
Very little or no precipitate forms. Incomplete reaction due to incorrect stoichiometry.Ensure precise molar ratios of reactants. For the metathesis reaction, a 1:2 molar ratio of zinc salt to sodium valerate is typically used.
Reaction temperature is too low.Maintain the recommended reaction temperature, typically refluxing at 60-80°C.[1]
Incorrect pH of the reaction medium.Adjust the pH to the optimal range for this compound precipitation.
Product is lost during workup. Product is too soluble in the washing solvent.Use a minimal amount of cold solvent to wash the precipitate.
Premature precipitation during hot filtration.Preheat the filtration apparatus (funnel and filter paper) with hot solvent before filtering the hot recrystallization solution.
Low yield after recrystallization. Too much solvent used for recrystallization.Use the minimum amount of hot solvent required to dissolve the crude product.
Cooling the solution too quickly.Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.
Product Impurity
Symptom Possible Cause Suggested Solution
Product is an oil or fails to crystallize. "Oiling out" during recrystallization. This occurs when the melting point of the solid is lower than the boiling point of the solvent.Add a small amount of a co-solvent in which the compound is less soluble to lower the overall solvent power. Alternatively, choose a different recrystallization solvent with a lower boiling point.
Product contains unreacted starting materials. Incomplete reaction or insufficient washing.Ensure the reaction goes to completion by optimizing reaction time and temperature. Wash the crude product thoroughly with an appropriate solvent to remove unreacted starting materials.
Presence of basic zinc salts. Incorrect stoichiometry or localized high pH during the addition of base.Add the base solution slowly and with vigorous stirring to ensure uniform pH throughout the reaction mixture. Maintain a slightly acidic to neutral pH.
Broad peaks in the IR spectrum indicating impurities. Co-precipitation of impurities during crystallization.Ensure slow cooling during recrystallization to allow for selective crystallization of the desired product. A second recrystallization may be necessary.

Experimental Protocols

Protocol 1: Synthesis of this compound via Metathesis Reaction

This protocol is adapted from established laboratory procedures.[1]

Materials:

  • Zinc Chloride (ZnCl₂)

  • Sodium Valerate (C₅H₉NaO₂)

  • Deionized Water

  • Ethanol

Procedure:

  • Prepare Sodium Valerate Solution: Dissolve an equimolar amount of valeric acid in ethanol. While stirring, add a stoichiometric amount of sodium hydroxide solution. Heat the mixture to approximately 70°C to ensure complete reaction.[1]

  • Prepare Zinc Chloride Solution: Dissolve zinc chloride in deionized water in a separate beaker.

  • Reaction: Slowly add the aqueous zinc chloride solution dropwise to the sodium valerate solution with continuous stirring. A white, flocculent precipitate of this compound should form immediately.[1]

  • Isolation: After the addition is complete, continue stirring for a specified time to ensure complete precipitation. Collect the precipitate by vacuum filtration.

  • Washing: Wash the precipitate with a small amount of cold deionized water to remove any soluble impurities, followed by a wash with cold ethanol.

  • Drying: Dry the purified this compound in a vacuum oven at a suitable temperature.

Protocol 2: Synthesis of this compound via Direct Reaction

This protocol is based on the direct reaction of zinc oxide with valeric acid.[1]

Materials:

  • Zinc Oxide (ZnO)

  • Valeric Acid (C₅H₁₀O₂)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend zinc oxide (1.0 mmol) in an excess of valeric acid (e.g., 2.2 mmol).[1]

  • Reflux: Heat the mixture to reflux at approximately 120°C for 6-8 hours under an inert atmosphere. This facilitates the reaction and helps to remove the water formed.[1]

  • Removal of Excess Acid: After the reaction is complete, remove the unreacted valeric acid by vacuum distillation.[1]

  • Recrystallization: Dissolve the resulting crude residue in a minimum amount of hot ethanol.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the purified this compound crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.[1]

Visualized Workflows and Relationships

SynthesisTroubleshooting Troubleshooting Low Yield in this compound Synthesis start Low Yield Observed check_reaction Check Reaction Conditions start->check_reaction check_workup Check Workup & Purification start->check_workup incomplete_reaction Incomplete Reaction? check_reaction->incomplete_reaction loss_during_filtration Loss During Filtration? check_workup->loss_during_filtration stoichiometry Verify Stoichiometry incomplete_reaction->stoichiometry Yes temp_time Optimize Temp/Time incomplete_reaction->temp_time Yes ph_issue Incorrect pH? incomplete_reaction->ph_issue No end Improved Yield stoichiometry->end temp_time->end adjust_ph Adjust pH Control ph_issue->adjust_ph Yes ph_issue->end No adjust_ph->end preheat_funnel Preheat Funnel loss_during_filtration->preheat_funnel Yes cold_wash Use Cold Wash Solvent loss_during_filtration->cold_wash Yes recrystallization_issue Recrystallization Loss? loss_during_filtration->recrystallization_issue No preheat_funnel->end cold_wash->end min_solvent Use Minimum Hot Solvent recrystallization_issue->min_solvent Yes slow_cooling Ensure Slow Cooling recrystallization_issue->slow_cooling Yes recrystallization_issue->end No min_solvent->end slow_cooling->end

Caption: Troubleshooting workflow for low yield in this compound synthesis.

PurificationWorkflow This compound Purification by Recrystallization start Crude this compound dissolve Dissolve in Minimum Hot Solvent (e.g., Ethanol) start->dissolve hot_filtration Hot Gravity Filtration (if insoluble impurities are present) dissolve->hot_filtration cool Slowly Cool to Room Temperature hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath oiling_out Product Oils Out? cool->oiling_out crystallization Crystals Form ice_bath->crystallization filtration Vacuum Filtration crystallization->filtration wash Wash with Cold Solvent filtration->wash dry Dry Under Vacuum wash->dry end Pure this compound dry->end oiling_out->ice_bath No adjust_solvent Adjust Solvent System oiling_out->adjust_solvent Yes adjust_solvent->dissolve

Caption: General workflow for the purification of this compound by recrystallization.

References

how to increase the yield of zinc valerate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of zinc valerate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides actionable solutions to improve reaction yield and product purity.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incorrect Stoichiometry: An improper molar ratio of zinc precursor to valeric acid or valerate salt can lead to incomplete reaction. For the direct reaction method, an excess of valeric acid is often required to drive the reaction forward.[1] 2. Inadequate Reaction Temperature: The reaction may be too slow at lower temperatures, or side reactions could occur at excessively high temperatures. Optimal temperature ranges are crucial for maximizing yield.[1] 3. Insufficient Reaction Time: The reaction may not have proceeded to completion. 4. Poor Reactant Quality: Impurities in the starting materials (zinc oxide, zinc salts, or valeric acid) can interfere with the reaction.1. Optimize Stoichiometry: For the direct reaction of zinc oxide with valeric acid, a molar ratio of approximately 1:2.2 (ZnO:valeric acid) is recommended.[1] For metathesis reactions, ensure an equimolar or slight excess of the valerate salt. 2. Control Temperature: For the direct reaction method, maintain a reflux temperature of around 120°C.[1] For the metathesis method, a temperature range of 60-80°C is generally effective, with 70°C being optimal to ensure complete deprotonation of valeric acid without promoting hydrolysis byproducts.[1] 3. Increase Reaction Time: For the direct reaction, a duration of 6-8 hours under reflux is typical.[1] Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC) to determine the optimal time. 4. Use High-Purity Reagents: Ensure the purity of all starting materials. If necessary, purify the reactants before use.
Product Contamination / Impurities 1. Formation of Zinc Hydroxide: In aqueous solutions, particularly in the metathesis reaction, improper pH control can lead to the precipitation of zinc hydroxide. 2. Unreacted Starting Materials: Incomplete reaction will leave unreacted zinc precursors or valeric acid in the product mixture. 3. Side Reactions: Depending on the reaction conditions, side products may form. For instance, at very high temperatures, decomposition of the product or starting materials may occur.1. Maintain Optimal pH: In the metathesis reaction, carefully control the pH to remain slightly acidic to neutral to prevent the formation of zinc hydroxide. 2. Optimize Reaction Conditions: Ensure complete reaction by using the correct stoichiometry, temperature, and reaction time as described above. 3. Purification: Recrystallization is a common method for purifying this compound. Ethanol is often a suitable solvent for this purpose.[1] Washing the crude product with appropriate solvents can also remove impurities.
Difficulty in Product Isolation 1. Product is too Soluble in the Reaction Solvent: The choice of solvent can significantly impact the ease of product isolation, especially in the metathesis reaction where precipitation is desired. 2. Formation of an Emulsion or Oily Product: This can occur if the product does not precipitate cleanly from the reaction mixture.1. Select an Appropriate Solvent: For metathesis reactions, water is often used as the solvent to facilitate the precipitation of the less soluble this compound.[1] If the product is too soluble, consider using a solvent system where the product has lower solubility at a given temperature. 2. Adjust Workup Procedure: If an emulsion forms, techniques such as adding a saturated brine solution or changing the solvent polarity may help to break it. If an oily product is obtained, try to induce crystallization by scratching the flask, seeding with a crystal of the product, or cooling the mixture.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: There are two main methods for synthesizing this compound:

  • Direct Reaction: This involves the direct reaction of a zinc precursor, most commonly zinc oxide (ZnO), with valeric acid. The reaction is typically carried out at an elevated temperature under reflux to drive off the water formed as a byproduct.[1]

  • Metathesis Reaction: This method, also known as a salt metathesis or double displacement reaction, involves reacting a soluble zinc salt (e.g., zinc chloride or zinc sulfate) with an alkali metal salt of valeric acid (e.g., sodium valerate). This reaction is usually performed in an aqueous solution, leading to the precipitation of the less soluble this compound.[1]

Q2: How can I increase the yield of my this compound synthesis?

A2: To increase the yield, you should focus on optimizing the following reaction parameters:

  • Stoichiometry: Use the appropriate molar ratios of reactants. For the direct reaction, a slight excess of valeric acid is beneficial.[1]

  • Temperature: Maintain the optimal reaction temperature for the chosen method. For direct reaction, reflux at ~120°C is recommended, while for metathesis, 60-80°C is a suitable range.[1]

  • Reaction Time: Ensure the reaction is allowed to proceed to completion.

  • Solvent Choice: The solvent can affect reactant solubility and product precipitation. Ethanol and aqueous media are commonly used.[1]

  • pH Control: In metathesis reactions, controlling the pH is crucial to prevent the formation of zinc hydroxide impurities.

  • Efficient Purification: Minimize product loss during purification steps like filtration, washing, and drying.

Q3: What is the role of the solvent in this compound synthesis?

A3: The solvent plays a critical role by:

  • Dissolving Reactants: It brings the reactants into the same phase, allowing the reaction to occur.

  • Controlling Temperature: The boiling point of the solvent can determine the maximum temperature of the reaction under reflux.

  • Influencing Product Precipitation: In metathesis reactions, the insolubility of this compound in the chosen solvent (often water) drives the reaction forward by causing the product to precipitate out of the solution.[1]

Q4: How do I purify the synthesized this compound?

A4: The most common method for purifying crude this compound is recrystallization. Ethanol is a frequently used solvent for this purpose.[1] The process involves dissolving the crude product in a minimum amount of hot solvent and then allowing it to cool slowly, which causes the purified this compound to crystallize out, leaving impurities behind in the solution. The purified crystals can then be collected by filtration, washed with a small amount of cold solvent, and dried.

Quantitative Data Summary

The following table summarizes the impact of various reaction parameters on the yield of this compound synthesis based on available literature. It is important to note that specific yields can vary based on the precise experimental setup and conditions.

Synthesis Method Zinc Precursor Valerate Source Stoichiometric Ratio (Zinc:Valerate) Temperature (°C) Solvent Reported/Expected Yield
Direct ReactionZinc Oxide (ZnO)Valeric Acid1 : 2.2~120 (Reflux)None (excess valeric acid acts as solvent)High (quantitative with proper workup)
MetathesisZinc Chloride (ZnCl₂)Sodium Valerate1 : 260 - 80 (70 optimal)Water/EthanolHigh (precipitation-driven)
MetathesisZinc Sulfate (ZnSO₄)Sodium Valerate1 : 260 - 80WaterHigh (precipitation-driven)

Experimental Protocols

Method 1: Direct Reaction of Zinc Oxide with Valeric Acid

This protocol is based on the direct reaction method, which is a straightforward approach to synthesizing this compound.

Materials:

  • Zinc Oxide (ZnO)

  • Valeric Acid

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Vacuum distillation apparatus

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add zinc oxide (1.0 mmol).

  • Add an excess of valeric acid (2.2 mmol) to the flask.

  • Heat the mixture to reflux at approximately 120°C with continuous stirring.

  • Maintain the reflux for 6-8 hours. The mixture should become a clear, homogeneous solution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the unreacted valeric acid by vacuum distillation.

  • The resulting residue is the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol.

  • Dissolve the crude product in a minimum amount of hot ethanol.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collect the purified this compound crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the purified this compound in a vacuum oven at a low temperature (e.g., 40-50°C) to a constant weight.

Method 2: Metathesis Reaction using Zinc Sulfate and Sodium Valerate

This protocol describes the synthesis of this compound via a metathesis reaction in an aqueous solution.

Materials:

  • Zinc Sulfate Heptahydrate (ZnSO₄·7H₂O)

  • Sodium Hydroxide (NaOH)

  • Valeric Acid

  • Deionized Water

Equipment:

  • Beakers

  • Magnetic stirrer

  • Dropping funnel

  • pH meter or pH paper

  • Buchner funnel and filter paper

  • Oven

Procedure:

Part A: Preparation of Sodium Valerate Solution

  • In a beaker, dissolve a calculated amount of valeric acid in deionized water.

  • Slowly add a stoichiometric amount of a concentrated sodium hydroxide solution dropwise while stirring. Monitor the pH and continue adding NaOH until the solution is neutral (pH ~7). This indicates the complete conversion of valeric acid to sodium valerate.

Part B: Synthesis of this compound

  • In a separate beaker, prepare an aqueous solution of zinc sulfate heptahydrate.

  • While stirring the zinc sulfate solution vigorously, slowly add the prepared sodium valerate solution dropwise from a dropping funnel.

  • A white precipitate of this compound will form immediately.

  • Continue stirring for an additional 30-60 minutes at room temperature to ensure the reaction goes to completion.

  • Collect the white precipitate by vacuum filtration using a Buchner funnel.

  • Wash the precipitate several times with deionized water to remove any unreacted salts (e.g., sodium sulfate).

  • Dry the purified this compound in an oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.

Visualizations

experimental_workflow_direct_reaction cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification ZnO Zinc Oxide (ZnO) ReactionVessel Reaction at 120°C (Reflux, 6-8h) ZnO->ReactionVessel ValericAcid Valeric Acid ValericAcid->ReactionVessel Distillation Vacuum Distillation (Remove excess Valeric Acid) ReactionVessel->Distillation Recrystallization Recrystallization (from Ethanol) Distillation->Recrystallization Filtration Filtration & Washing Recrystallization->Filtration Drying Drying Filtration->Drying Product Pure this compound Drying->Product

Caption: Experimental workflow for the direct reaction synthesis of this compound.

experimental_workflow_metathesis cluster_reactants_A Reactant A Preparation cluster_reactants_B Reactant B cluster_reaction Reaction cluster_purification Purification ValericAcid Valeric Acid SodiumValerate Sodium Valerate Solution ValericAcid->SodiumValerate NaOH Sodium Hydroxide NaOH->SodiumValerate Precipitation Precipitation (60-80°C) SodiumValerate->Precipitation ZincSulfate Zinc Sulfate Solution ZincSulfate->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing with Water Filtration->Washing Drying Drying Washing->Drying Product Pure this compound Drying->Product

Caption: Experimental workflow for the metathesis synthesis of this compound.

troubleshooting_logic Start Low Yield or Impure Product CheckStoichiometry Verify Stoichiometry Start->CheckStoichiometry CheckTemperature Check Reaction Temperature Start->CheckTemperature CheckTime Check Reaction Time Start->CheckTime CheckPurity Analyze Reactant Purity Start->CheckPurity CheckpH Check pH (Metathesis) Start->CheckpH OptimizePurification Optimize Purification CheckStoichiometry->OptimizePurification CheckTemperature->OptimizePurification CheckTime->OptimizePurification CheckPurity->OptimizePurification CheckpH->OptimizePurification Goal Goal OptimizePurification->Goal Improved Yield & Purity

Caption: Troubleshooting logic for optimizing this compound synthesis.

References

optimizing reaction temperature and time for zinc valerate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of zinc valerate. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Troubleshooting Guide

Issue 1: Low or No Yield of this compound

Question Possible Cause Troubleshooting Steps
Why is my reaction yield of this compound significantly lower than expected? Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or inadequate temperature.- Optimize Reaction Time and Temperature: For the direct reaction of zinc oxide and valeric acid, ensure a reflux temperature of approximately 120°C is maintained for 6-8 hours to drive off water. For metathesis reactions, refluxing at 60-80°C for 2-6 hours is common.[1] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) if applicable.
Improper Stoichiometry: Incorrect molar ratios of reactants can lead to unreacted starting materials and reduced product formation.- Verify Stoichiometry: For the direct reaction, a slight excess of valeric acid (e.g., 2.2 mmol per 1.0 mmol of ZnO) can be used to ensure complete conversion of the zinc oxide.[1] For metathesis, ensure an equimolar or slight excess of the valerate salt is used relative to the zinc salt.
Poor Quality Reagents: The purity of starting materials (zinc oxide, valeric acid, zinc salts, etc.) can impact the reaction efficiency.- Use High-Purity Reagents: Ensure that the starting materials are of a high grade and are not expired. If necessary, purify the reagents before use.
Presence of Water (for direct reaction): In the direct reaction of zinc oxide and valeric acid, the presence of water as a byproduct can inhibit the forward reaction.- Remove Water: The reaction should be set up to facilitate the removal of water, for instance, by using a Dean-Stark apparatus during reflux.

Issue 2: Product Impurities and Contamination

Question Possible Cause Troubleshooting Steps
My final this compound product contains insoluble white impurities. What are they and how can I remove them? Formation of Zinc Hydroxide: In aqueous metathesis reactions, if the pH is not controlled, zinc hydroxide can precipitate alongside this compound.- Control pH: Maintain the pH of the reaction mixture within a suitable range to prevent the formation of metal hydroxide impurities.[1]
Unreacted Zinc Oxide: In the direct reaction method, unreacted zinc oxide may remain if the reaction is incomplete.- Ensure Complete Reaction: Optimize reaction time and temperature as described above. - Purification: Unreacted zinc oxide can often be removed during the recrystallization of the this compound product from a suitable solvent like ethanol.[1]
How can I purify my crude this compound? Presence of Unreacted Starting Materials and Byproducts: The crude product will likely contain unreacted reagents and soluble byproducts.- Filtration and Washing: After the reaction, collect the precipitated this compound by filtration. Wash the filter cake sequentially with deionized water, ethanol, and methanol to remove impurities.[1][2] - Recrystallization: For higher purity, recrystallize the washed product from a suitable solvent, such as ethanol.[1]

Frequently Asked Questions (FAQs)

Question Answer
What are the optimal reaction temperatures and times for this compound synthesis? Optimal conditions depend on the synthesis method. For the direct reaction of zinc oxide with valeric acid, a reflux at approximately 120°C for 6-8 hours is typical in a laboratory setting.[1] For metathesis reactions in ethanol or aqueous media, refluxing temperatures are commonly in the range of 60-80°C for 2-6 hours.[1] Industrial continuous flow processes may operate at 80-100°C with much shorter residence times of 20-30 minutes.[1]
What is the role of the solvent in this compound synthesis? The solvent plays a crucial role in dissolving reactants and facilitating the reaction. Ethanol-water mixtures are often used in metathesis reactions to enhance the solubility of the reactants and prevent the formation of gels.[1] In the direct reaction method, an excess of valeric acid can sometimes act as both a reactant and a solvent.
How can I confirm the formation of this compound? Several analytical techniques can be used to confirm the synthesis of this compound. Fourier-Transform Infrared (FTIR) spectroscopy is useful for identifying the characteristic carboxylate (COO⁻) stretches. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure of the valerate ligand.
What are the common synthesis methods for this compound? The two primary methods are: 1. Direct Reaction: Reacting zinc oxide directly with valeric acid, typically at an elevated temperature to drive off the water formed.[1] 2. Metathesis Reaction: Reacting a soluble zinc salt (e.g., zinc chloride) with an alkali metal salt of valeric acid (e.g., sodium valerate). This method often results in the precipitation of the less soluble this compound.[1]

Data Presentation

Table 1: Summary of Reaction Conditions for this compound Synthesis

Synthesis Method Reactants Temperature (°C) Time Typical Yield Reference
Laboratory Scale: Direct Reaction Zinc Oxide, Valeric Acid~120 (Reflux)6 - 8 hours>90% (optimized)[1]
Laboratory Scale: Metathesis Zinc Chloride, Sodium Valerate60 - 80 (Reflux)2 - 6 hoursNot specified[1]
Industrial Scale: Continuous Flow Not specified80 - 10020 - 30 minutes>90%[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Direct Reaction

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend zinc oxide (1.0 mmol) in an excess of valeric acid (2.2 mmol).

  • Heating: Heat the mixture to reflux at approximately 120°C under an inert atmosphere.

  • Reaction Time: Maintain the reflux for 6-8 hours to ensure the reaction goes to completion and water is removed.

  • Isolation: After cooling, remove the unreacted valeric acid by vacuum distillation.

  • Purification: Recrystallize the resulting solid residue from ethanol to obtain purified this compound.[1]

Protocol 2: Synthesis of this compound via Metathesis Reaction

  • Preparation of Sodium Valerate:

    • Dissolve valeric acid in ethanol.

    • Add an equimolar amount of sodium hydroxide solution while stirring at an elevated temperature (e.g., 70°C).[1]

  • Reaction:

    • In a separate flask, dissolve zinc chloride in deionized water.

    • Add the prepared sodium valerate solution dropwise to the zinc chloride solution with stirring. A precipitate of this compound should form.

  • Isolation and Purification:

    • Collect the precipitate by filtration.

    • Wash the solid sequentially with deionized water, ethanol, and methanol.

    • Dry the purified this compound in an oven at a moderate temperature (e.g., 40°C).[1][2]

Mandatory Visualization

experimental_workflow Experimental Workflow for this compound Synthesis cluster_direct Direct Reaction Method cluster_metathesis Metathesis Reaction Method dr1 Mix Zinc Oxide and Valeric Acid dr2 Reflux at 120°C for 6-8h dr1->dr2 dr3 Vacuum Distillation dr2->dr3 dr4 Recrystallization from Ethanol dr3->dr4 dr_product Purified this compound dr4->dr_product mr1 Prepare Sodium Valerate Solution mr3 Mix Solutions to Precipitate mr1->mr3 mr2 Prepare Zinc Chloride Solution mr2->mr3 mr4 Filter and Wash Precipitate mr3->mr4 mr5 Dry at 40°C mr4->mr5 mr_product Purified this compound mr5->mr_product

Caption: Workflow for the synthesis of this compound via direct reaction and metathesis.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield Observed q1 Check Reaction Time & Temperature start->q1 a1_yes Conditions Optimal q1->a1_yes Yes a1_no Adjust Time/Temp q1->a1_no No q2 Verify Stoichiometry a1_yes->q2 end Re-run Experiment a1_no->end a2_yes Ratios Correct q2->a2_yes Yes a2_no Recalculate & Repeat q2->a2_no No q3 Assess Reagent Quality a2_yes->q3 a2_no->end a3_yes High Purity q3->a3_yes Yes a3_no Use New/Purified Reagents q3->a3_no No a3_yes->end a3_no->end

Caption: Decision tree for troubleshooting low yield in this compound synthesis.

References

preventing degradation of zinc valerate during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of zinc valerate during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to prevent degradation?

A1: To ensure the stability of this compound, it should be stored in a tightly closed container in a dry, well-ventilated area.[1] The recommended storage temperature is between 15°C and 30°C.[1] For enhanced stability, especially for long-term storage, consider handling and storing the compound under an inert gas atmosphere.[2]

Q2: I noticed a slight odor from my stored this compound. Is this normal?

A2: this compound is described as having an odor and can gradually decompose in the air.[3][4] A faint odor might not necessarily indicate significant degradation, but it is a sign that the compound may be slowly breaking down. It is crucial to ensure the container is tightly sealed to minimize exposure to air and moisture.

Q3: My this compound powder has changed color. What could be the cause?

A3: A color change in this compound powder can indicate degradation. The primary degradation pathway upon heating is the formation of zinc oxide and derivatives of valeric acid.[5] Discoloration could be due to the formation of these or other degradation products resulting from exposure to heat, light, or incompatible materials.[6]

Q4: What materials are incompatible with this compound?

A4: this compound should be stored away from incompatible materials such as strong oxidizing agents, reducing agents, and metallic powders.[6] Contact with these substances can lead to hazardous reactions and accelerate degradation.

Troubleshooting Guides

Issue 1: Unexpected Discoloration or Odor
Symptom Possible Cause Troubleshooting Steps
White powder has turned slightly yellow or off-white.Exposure to air and/or light, leading to slow decomposition.1. Verify that the storage container is airtight and opaque. 2. If the container is not opaque, store it in a dark place. 3. For future storage, consider flushing the container with an inert gas like nitrogen or argon before sealing.
A strong, pungent odor is detected upon opening the container.Significant degradation, likely releasing valeric acid derivatives.1. Handle the material in a chemical fume hood.[1] 2. Assess the purity of the material using analytical methods like FTIR or ¹H NMR before use. 3. If significant degradation is confirmed, it is recommended to use a fresh batch of the compound.
Issue 2: Inconsistent Experimental Results
Symptom Possible Cause Troubleshooting Steps
Variability in reaction yields or product purity when using different batches of this compound.Partial degradation of the this compound starting material.1. Test the purity of the this compound batch using the analytical protocols outlined below. 2. Compare the analytical data with a reference standard or a fresh batch. 3. If degradation is confirmed, do not use the affected batch for sensitive experiments.
Formation of unexpected byproducts in a reaction.The "degraded" this compound may be introducing impurities or acting as an unintended catalyst.1. Characterize the unexpected byproducts to understand their origin. 2. Review the reaction conditions to ensure they are not contributing to the degradation of this compound (e.g., excessive heat).[5]

Quantitative Data Summary

Parameter Recommended Value/Condition Source
Storage Temperature15°C to 30°C[1]
Thermal Decomposition OnsetApprox. 160°C[5]
Recommended AtmosphereDry, Inert Gas (e.g., Nitrogen, Argon)[2]
Water Solubility1 g in 70 mL H₂O[4]
Alcohol Solubility1 g in 22 mL alcohol[4]

Experimental Protocols

Protocol 1: Assessing this compound Purity using FTIR Spectroscopy

Objective: To identify the characteristic functional groups of this compound and detect impurities such as zinc oxide or free valeric acid.

Methodology:

  • Prepare a sample of this compound for analysis. For solid samples, the KBr pellet method is common.

  • Acquire the FTIR spectrum of the sample, typically in the range of 4000 to 400 cm⁻¹.

  • Analyze the spectrum for key peaks. The separation between the asymmetric (νas(COO⁻)) and symmetric (νs(COO⁻)) stretching frequencies of the carboxylate group is a critical parameter for confirming the coordination to the zinc center.[5]

  • Compare the obtained spectrum with a reference spectrum of pure this compound.

  • The presence of a broad peak around 3000 cm⁻¹ could indicate the O-H stretch of free valeric acid, and sharp peaks in the low-frequency region (around 400-500 cm⁻¹) may suggest the presence of zinc oxide.

Protocol 2: Thermal Stability Analysis using Thermogravimetric Analysis (TGA)

Objective: To determine the thermal decomposition temperature of this compound.

Methodology:

  • Calibrate the TGA instrument according to the manufacturer's instructions.

  • Place a small, accurately weighed amount of this compound (typically 5-10 mg) into the TGA sample pan.

  • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min).

  • Record the mass loss as a function of temperature.

  • The onset temperature of mass loss indicates the beginning of thermal decomposition, which for this compound is expected to start around 160°C.[5]

Visualizations

DegradationPathway ZV This compound Heat Heat (>160°C) Air Air (O₂) Moisture Moisture (H₂O) ZnO Zinc Oxide ZV->ZnO Decomposition VAD Valeric Acid Derivatives ZV->VAD Decomposition

Caption: Potential degradation pathway of this compound.

ExperimentalWorkflow cluster_0 Sample Evaluation cluster_1 Decision cluster_2 Outcome Sample Stored this compound Sample Visual Visual Inspection (Color, Odor) Sample->Visual FTIR FTIR Analysis Sample->FTIR TGA TGA Analysis Sample->TGA Decision Purity Assessment: Degradation Detected? Visual->Decision FTIR->Decision TGA->Decision Use Proceed with Experiment Decision->Use No Discard Discard and Use Fresh Batch Decision->Discard Yes

Caption: Workflow for assessing this compound stability.

TroubleshootingTree Start Inconsistent Experimental Results CheckPurity Assess Purity of This compound Batch Start->CheckPurity IsDegraded Is Degradation Confirmed? CheckPurity->IsDegraded NewBatch Use a New, Verified Batch of this compound IsDegraded->NewBatch Yes CheckConditions Review Experimental Conditions (e.g., Temperature, Reagents) IsDegraded->CheckConditions No ConditionsIssue Are Conditions Causing Degradation? CheckConditions->ConditionsIssue ModifyProtocol Modify Protocol to Stabilize This compound ConditionsIssue->ModifyProtocol Yes OtherIssue Investigate Other Potential Causes ConditionsIssue->OtherIssue No

Caption: Troubleshooting decision tree for inconsistent results.

References

Zinc Valerate Crystallization Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for zinc valerate crystallization. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues encountered during the synthesis and crystallization of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance of this compound?

This compound typically appears as a white to off-white powder or as lustrous crystalline scales. It is known to gradually decompose in the air.

Q2: What are the general solubility properties of this compound?

This compound has low solubility in water but is more soluble in organic solvents. This property is a key consideration when selecting an appropriate solvent system for crystallization.

Q3: What are the common methods for synthesizing this compound?

Common synthesis methods include metathesis (salt exchange) reactions and direct reaction methods. A typical metathesis route involves reacting a soluble zinc salt (like zinc chloride) with an alkali metal valerate (like sodium valerate). The direct method can involve reacting zinc oxide with valeric acid, often under reflux conditions.[1]

Q4: Can the presence of water affect the crystallization of this compound?

Yes, the presence of water can significantly influence the crystallization of zinc soaps. Traces of water have been shown to induce the crystallization of amorphous zinc soaps.[2][3] This is a critical factor to consider, especially when using organic solvents that may contain water as an impurity.[2]

Troubleshooting Crystallization Problems

This section provides a detailed guide to troubleshooting common problems you may encounter during this compound crystallization.

Issue 1: this compound fails to crystallize from the solution.

Q: I've prepared a solution of this compound, but no crystals are forming upon cooling. What should I do?

A: Failure to crystallize is a common issue that can arise from several factors. Here is a step-by-step guide to induce crystallization:

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[4][5]

    • Seeding: If you have a previous batch of this compound crystals, add a single, small crystal to the supersaturated solution. This "seed" will act as a template for new crystals to grow upon.

  • Increase Supersaturation:

    • Evaporate Solvent: If the solution is too dilute, you may need to increase the concentration. Gently heat the solution to evaporate a portion of the solvent, then allow it to cool again.[4][5]

    • Add an Anti-solvent: If you are using a solvent in which this compound is highly soluble, you can try adding an "anti-solvent" (a solvent in which it is insoluble but is miscible with the primary solvent) dropwise until the solution becomes slightly turbid. Then, allow it to cool slowly.

  • Ensure Purity:

    • Impurities can sometimes inhibit crystallization. If you suspect impurities, you may need to purify the crude this compound further, for example, by using activated charcoal to remove colored impurities.[4]

Issue 2: An oil has formed instead of crystals.

Q: My this compound has "oiled out" of the solution upon cooling. How can I obtain solid crystals?

A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This can be due to a high concentration of impurities or the solution being too concentrated.

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent to dilute the solution slightly. Then, allow it to cool slowly.[4]

  • Slower Cooling: Rapid cooling can sometimes promote oiling. Try to cool the solution more gradually. You can do this by allowing the flask to cool to room temperature on the benchtop before moving it to an ice bath.

  • Change Solvent System: The chosen solvent may not be ideal. Experiment with a different solvent or a solvent pair. A good solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Issue 3: The resulting crystals are very small or appear as a powder.

Q: The crystallization happened very quickly, resulting in a fine powder instead of well-defined crystals. How can I grow larger crystals?

A: The formation of small crystals or a powder is often due to rapid crystallization from a highly supersaturated solution. To obtain larger crystals, the rate of crystallization needs to be controlled.

  • Reduce the Rate of Cooling: Allow the solution to cool to room temperature slowly before inducing further cooling in an ice bath or refrigerator.

  • Use a More Dilute Solution: Add a small excess of the solvent to the hot solution to slightly reduce the level of supersaturation upon cooling.[4]

  • Utilize Vapor Diffusion: This is an excellent method for growing high-quality single crystals. Dissolve your this compound in a small amount of a "good" solvent in a small, open vial. Place this vial inside a larger, sealed container that contains a small amount of a "poor" solvent (an anti-solvent). The vapor of the poor solvent will slowly diffuse into the good solvent, gradually inducing crystallization.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common this compound crystallization problems.

G Troubleshooting this compound Crystallization start Crystallization Attempt no_crystals No Crystals Formed start->no_crystals After cooling oiling_out Oiling Out Occurred start->oiling_out After cooling small_crystals Small Crystals/Powder Formed start->small_crystals After cooling good_crystals Good Crystals Obtained no_crystals->good_crystals No scratch Scratch with Glass Rod no_crystals->scratch Yes oiling_out->good_crystals No redissolve Re-dissolve and Add More Solvent oiling_out->redissolve Yes small_crystals->good_crystals No slow_cool_small Cool More Slowly small_crystals->slow_cool_small Yes seed Add Seed Crystal scratch->seed Still no crystals concentrate Concentrate Solution (Evaporate Solvent) seed->concentrate Still no crystals anti_solvent Add Anti-solvent concentrate->anti_solvent Still no crystals check_purity Check Purity anti_solvent->check_purity Still no crystals check_purity->start Re-purify and try again slow_cool_oil Cool More Slowly redissolve->slow_cool_oil Still oils out change_solvent_oil Change Solvent System slow_cool_oil->change_solvent_oil Still oils out change_solvent_oil->start Try again dilute Use a More Dilute Solution slow_cool_small->dilute Still small vapor_diffusion Try Vapor Diffusion dilute->vapor_diffusion Still small vapor_diffusion->good_crystals

Troubleshooting workflow for this compound crystallization.

Experimental Protocols

General Protocol for Recrystallization of this compound

This protocol outlines a general procedure for purifying crude this compound by recrystallization.

  • Solvent Selection:

    • Choose a suitable solvent or solvent pair. A good solvent will dissolve this compound when hot but not at room temperature. Ethanol or an ethanol/water mixture can be a good starting point.[1]

    • To test solvents, place a small amount of crude this compound in a test tube and add a few drops of the solvent. If it dissolves at room temperature, it is likely too good of a solvent. If it doesn't dissolve at room temperature, heat the test tube gently. If it dissolves when hot and recrystallizes upon cooling, it is a good candidate.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the chosen solvent portion-wise and heat the mixture to boiling (using a steam bath or hot plate) with gentle swirling.

    • Continue adding the hot solvent until the this compound is completely dissolved. Avoid adding a large excess of solvent.

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal to the solution.

    • Reheat the solution to boiling for a few minutes. The charcoal will adsorb colored impurities.

  • Hot Filtration (if decolorization was performed):

    • Filter the hot solution through a fluted filter paper in a pre-heated funnel to remove the activated charcoal or any insoluble impurities. This step should be done quickly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature.

    • Once the flask has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

    • Allow the crystals to dry completely.

Synthesis and Crystallization Workflow

The following diagram illustrates a general workflow for the synthesis of this compound via a metathesis reaction followed by crystallization.

G Synthesis and Crystallization of this compound valeric_acid Valeric Acid dissolve_va Dissolve in Water/Ethanol valeric_acid->dissolve_va naoh Sodium Hydroxide add_naoh Add NaOH Solution naoh->add_naoh zncl2 Zinc Chloride dissolve_zncl2 Dissolve in Water zncl2->dissolve_zncl2 na_valerate Sodium Valerate Solution mix_solutions Mix Solutions (Metathesis) na_valerate->mix_solutions zncl2_sol Zinc Chloride Solution zncl2_sol->mix_solutions dissolve_va->na_valerate add_naoh->na_valerate dissolve_zncl2->zncl2_sol precipitate Precipitation of Crude this compound mix_solutions->precipitate filter_crude Filter and Wash Crude Product precipitate->filter_crude recrystallize Recrystallize from Hot Solvent filter_crude->recrystallize filter_pure Filter and Dry Pure Crystals recrystallize->filter_pure pure_crystals Pure this compound Crystals filter_pure->pure_crystals

General workflow for this compound synthesis and crystallization.

Data Presentation

Solvent Selection Guide for Crystallization

The choice of solvent is crucial for successful crystallization. The ideal solvent should exhibit a significant difference in the solubility of this compound at high and low temperatures. Below is a qualitative guide to solvent selection.

Solvent ClassSuitability for this compound CrystallizationNotes
Alcohols (e.g., Ethanol) Often a good choice.This compound is typically soluble in hot alcohol and less soluble when cold.[6] Can be used in combination with water.
Water Generally a poor solvent.This compound has low solubility in water.[1] Can be used as an anti-solvent with a more soluble solvent like ethanol.
Ethers Potentially suitable.This compound is generally soluble in ether.[4] May be too good of a solvent unless used in a mixed solvent system or for vapor diffusion.
Ketones (e.g., Acetone) May be too soluble.Often a very good solvent for many organic compounds, which can make crystallization difficult.
Hydrocarbons (e.g., Hexane) Likely to be a poor solvent.This compound is expected to have low solubility. Could be used as an anti-solvent.

Disclaimer: This guide provides general advice. The optimal crystallization conditions for this compound can be influenced by factors such as the purity of the material and the specific experimental setup. It is recommended to perform small-scale trials to determine the best procedure for your specific situation.

References

Technical Support Center: Refining the Recrystallization Process for Zinc Valerate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the recrystallization process for zinc valerate.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: Based on solubility data, ethanol is a commonly used and effective solvent for the recrystallization of this compound.[1] this compound is soluble in ethanol, which allows for dissolution at higher temperatures and subsequent crystallization upon cooling.[2][3] While it is slightly soluble in water, ethanol generally provides a better solubility gradient for recrystallization.[2][4]

Q2: My this compound is not dissolving in the hot solvent. What should I do?

A2: If this compound is not dissolving, it may be due to an insufficient amount of solvent or the solvent not being hot enough. Gradually add more of the hot solvent to the flask until the solid completely dissolves. Ensure the solvent is maintained at or near its boiling point during this process. If the solid still does not dissolve after adding a significant amount of solvent, you may need to consider a different solvent system.

Q3: No crystals are forming after the solution has cooled. What are the possible reasons and solutions?

A3: The absence of crystal formation can be due to several factors, including the use of too much solvent, the cooling process being too rapid, or a lack of nucleation sites. Try the following troubleshooting steps:

  • Induce Crystallization: Gently scratch the inside of the flask with a glass stirring rod to create nucleation sites.[5] Alternatively, add a small "seed" crystal of pure this compound to the solution.[5]

  • Reduce Solvent Volume: If the solution is too dilute, gently heat it to evaporate some of the solvent and then allow it to cool again.

  • Slow Cooling: Ensure the solution cools slowly. Allow it to cool to room temperature first before placing it in an ice bath.[6]

Q4: The crystals formed are very small or appear as a powder. How can I obtain larger crystals?

A4: The formation of small crystals or a powder is often a result of rapid crystallization. To encourage the growth of larger crystals, ensure the cooling process is slow and undisturbed. A slower cooling rate allows for the orderly arrangement of molecules into a larger crystal lattice. Using a slightly larger volume of solvent than the minimum required for dissolution can also promote slower, more controlled crystal growth.[7]

Q5: The purity of my this compound did not improve after recrystallization. What could be the issue?

A5: If the purity has not improved, it is possible that the impurities have similar solubility characteristics to this compound in the chosen solvent. In this case, consider using a different solvent or a solvent pair. Another possibility is that the cooling was too rapid, causing impurities to be trapped within the crystal lattice. Ensure a slow cooling process to allow for selective crystallization of the desired compound.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Oiling Out The boiling point of the solvent is higher than the melting point of the solute. / The solution is supersaturated.Add a small amount of additional hot solvent. / Reheat the solution to dissolve the oil and then allow it to cool more slowly. Consider using a lower-boiling point solvent.
Colored Impurities in Crystals Impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.
Low Recovery Yield Too much solvent was used. / The crystals were filtered before crystallization was complete. / The compound is significantly soluble in the cold solvent.Concentrate the filtrate by evaporating some of the solvent and cool it again to recover more crystals. Ensure the solution is sufficiently cold before filtration. Choose a solvent in which the compound has lower solubility at cold temperatures.
Crystals Don't Form or Form Slowly Solution is not sufficiently supersaturated. / Lack of nucleation sites.Evaporate some of the solvent to increase the concentration. / Scratch the inside of the flask with a glass rod or add a seed crystal.[5]
Premature Crystallization during Hot Filtration The solution cools down too quickly in the funnel.Use a pre-heated funnel and filter the solution as quickly as possible. Adding a small amount of extra hot solvent before filtration can also help.

Experimental Protocols

Standard Recrystallization of this compound using Ethanol
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol.

  • Heating: Gently heat the mixture on a hot plate while stirring. Add more ethanol in small portions until the this compound completely dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely.

Data Presentation

Solubility of this compound
Solvent Solubility Reference
WaterSlightly soluble; 1 g in 70 mL[2][3]
EthanolSoluble; 1 g in 22 mL[2][3]
EtherFreely soluble[8]
Carbon TetrachlorideSlightly soluble[8]

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation A Crude this compound B Add Minimum Hot Ethanol A->B C Stir and Heat B->C D Completely Dissolved? C->D D->B No E Insoluble Impurities? D->E Yes F Hot Gravity Filtration E->F Yes G Slow Cooling to Room Temp E->G No F->G H Cool in Ice Bath G->H I Crystal Formation H->I J Vacuum Filtration I->J K Wash with Cold Ethanol J->K L Dry Crystals K->L M Pure this compound L->M

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_No_Crystals Start No Crystal Formation After Cooling Q1 Is the solution clear? Start->Q1 A1_Yes Solution may be too dilute Q1->A1_Yes Yes A1_No Possible 'oiling out' Q1->A1_No No Action1 Evaporate some solvent and re-cool A1_Yes->Action1 Action2 Induce nucleation (scratch/seed) A1_Yes->Action2 Action3 Reheat, add more solvent, cool slowly A1_No->Action3 Success Crystals Form Action1->Success Action2->Success Action3->Success

Caption: Troubleshooting guide for when no crystals form.

References

Technical Support Center: Zinc Valerate Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of zinc valerate in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving aqueous solutions of this compound.

Issue Potential Cause Recommended Solution
Precipitation or cloudiness upon dissolution This compound has low solubility in water.[1] The concentration may be too high, or the temperature may be too low. The commercial form of this compound can be basic, which may affect its solubility.[2]- Attempt to dissolve a smaller amount of this compound. - Gently warm the solution while stirring. - Use a co-solvent if the experimental design allows. This compound is more soluble in organic solvents like alcohol.[1][2][3]
Change in pH of the solution over time Hydrolysis of the valerate anion can occur, leading to the formation of valeric acid and zinc hydroxide, which can alter the pH.- Monitor the pH of the solution regularly. - Use a buffered solution if the experimental parameters permit, to maintain a stable pH.
Formation of a white precipitate during storage This could be due to the hydrolysis of this compound, leading to the formation of less soluble zinc hydroxide or basic this compound salts.[2] Changes in temperature can also affect solubility.- Store solutions in a tightly closed container in a cool, dark place.[2] - If precipitation occurs, it may be possible to redissolve it by gentle warming, but this may not be suitable for all applications as it could promote further degradation.
Degradation of the solution upon exposure to air This compound can gradually decompose on exposure to air.[2]- Prepare solutions fresh whenever possible. - Store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with air.
Inconsistent analytical results The stability of the solution may be compromised, leading to a change in the concentration of active this compound. Contamination from sampling equipment can also be a source of error in zinc analysis.[4]- Ensure the solution is homogeneous before taking a sample. - Use appropriate analytical techniques for the quantification of zinc, such as Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma (ICP) techniques.[4][5] - Take precautions to avoid sample contamination during collection and analysis.[4]

Frequently Asked Questions (FAQs)

1. What is the solubility of this compound in water?

This compound has low solubility in water.[1] One source indicates a solubility of 14,300 mg/L at 25°C, while another estimates it at 707.3 mg/L at the same temperature.[6][7] Another source states that one gram dissolves in 70 ml of water.[2]

2. What factors can affect the stability of this compound in aqueous solutions?

Several factors can influence the stability of this compound in aqueous solutions:

  • pH: The pH of the solution can significantly impact stability. Acidic conditions can cause decomposition.[2] A study on a related compound showed the highest release rate of valerate at pH 4.[8]

  • Temperature: Elevated temperatures can accelerate degradation reactions.[9]

  • Exposure to Air: this compound can gradually decompose upon exposure to air.[2]

  • Humidity: High humidity can promote hydrolysis reactions.[10]

3. How should aqueous solutions of this compound be stored?

To maximize stability, aqueous solutions of this compound should be kept in tightly closed containers in a cool place.[2] For extended storage, consider refrigeration and protection from light and air.

4. What are the expected degradation products of this compound in an aqueous solution?

In an aqueous solution, this compound can undergo hydrolysis to form valeric acid and zinc hydroxide. The zinc hydroxide may further react or precipitate.

5. How can I prepare a stable aqueous solution of this compound?

To prepare a more stable solution:

  • Use high-purity, deionized water.

  • Consider using a buffer system if compatible with your experiment to maintain a stable pH.

  • Prepare the solution at the desired concentration, keeping in mind its limited solubility. Gentle heating may aid dissolution, but prolonged heating should be avoided.

  • If possible, prepare the solution fresh before use.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 556-38-7[1]
Molecular Formula C10H18O4Zn[2]
Molecular Weight 267.66 g/mol [2]
Appearance White to off-white powder or crystalline solid; lustrous scales[1][2][3]
Odor Odorous, valerian odor[2][3]
Water Solubility Low solubility; 1 g in 70 ml; 14,300 mg/L at 25°C[1][2][7]
Decomposition Gradually decomposes in air; decomposed by acid[2][3]

Experimental Protocols

Protocol: Preparation and Stability Assessment of an Aqueous this compound Solution

1. Preparation of this compound Solution: a. Weigh the desired amount of this compound powder using an analytical balance. b. In a volumetric flask, add a portion of the total required volume of purified water (e.g., deionized or distilled). c. Gradually add the this compound powder to the water while stirring continuously with a magnetic stirrer. d. If necessary, gently warm the solution to aid dissolution, but do not boil. e. Once dissolved, allow the solution to cool to room temperature. f. Add purified water to the final volume mark and mix thoroughly.

2. Stability Assessment: a. Initial Analysis (Time = 0): i. Visual Inspection: Observe the solution for clarity, color, and any particulate matter. ii. pH Measurement: Measure and record the initial pH of the solution. iii. Concentration Determination: Analyze the concentration of zinc in the solution using a validated analytical method such as Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[4][5] Alternatively, spectrophotometric methods can be used.[11] b. Storage: Store the solution under the desired conditions (e.g., room temperature, refrigerated, protected from light). c. Time-Point Analysis: At predetermined intervals (e.g., 1, 3, 7, 14 days), repeat the analysis steps outlined in 2.a. d. Data Evaluation: Compare the results from each time point to the initial analysis to evaluate the stability of the solution. Look for changes in appearance, pH, and concentration.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_analysis Stability Analysis cluster_data Data Interpretation prep1 Weigh this compound prep2 Dissolve in Purified Water prep1->prep2 prep3 Adjust to Final Volume prep2->prep3 analysis1 Initial Analysis (T=0) - Visual - pH - Concentration prep3->analysis1 Start Stability Study analysis2 Store Under Defined Conditions analysis1->analysis2 analysis3 Time-Point Analysis (T=x) analysis2->analysis3 analysis3->analysis3 Repeat at Intervals analysis4 Compare Results analysis3->analysis4 data1 Assess Changes in Appearance, pH, Concentration analysis4->data1 data2 Determine Shelf-Life data1->data2

Caption: Experimental workflow for assessing the stability of this compound aqueous solutions.

degradation_pathway zinc_valerate This compound Zn(C₅H₉O₂)₂ hydrolysis Hydrolysis zinc_valerate->hydrolysis water Water H₂O water->hydrolysis valeric_acid Valeric Acid C₅H₉COOH hydrolysis->valeric_acid zinc_hydroxide Zinc Hydroxide Zn(OH)₂ hydrolysis->zinc_hydroxide

Caption: Proposed hydrolysis pathway of this compound in an aqueous environment.

References

Technical Support Center: Scaling Up Zinc Valerate Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the production of zinc valerate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this compound synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key process data to support your work.

Troubleshooting Guides & FAQs

This section provides solutions to specific problems that may arise during the synthesis and purification of this compound at a larger scale.

Synthesis & Reaction Issues

Question: My reaction seems to be incomplete, with a low yield of this compound. What are the possible causes and solutions?

Answer: An incomplete reaction is a common issue during scale-up. Several factors could be responsible:

  • Insufficient Reaction Time or Temperature: The reaction kinetics might not scale linearly. At larger volumes, achieving and maintaining a uniform temperature is more challenging.

    • Solution: Gradually increase the reaction time and ensure your heating system can maintain a consistent temperature throughout the reactor. For direct reaction methods involving zinc oxide and valeric acid, reflux temperatures are often in the range of 60-80°C, but for dehydration steps, temperatures as high as 120°C may be necessary.[1] In continuous flow systems, residence times of 20-30 minutes at 80-100°C are typical.[1]

  • Poor Mixing: Inadequate agitation can lead to localized areas of high or low reactant concentration, hindering the reaction.

    • Solution: Increase the agitation speed or consider a different impeller design suitable for the viscosity of your reaction mixture. For precipitation reactions, the mixing efficiency is critical for controlling particle size and preventing localized supersaturation.

  • Incorrect Stoichiometry: While seemingly straightforward, ensuring the correct molar ratio of reactants is crucial, especially when handling larger quantities of materials.

    • Solution: Double-check all calculations and ensure accurate weighing and dispensing of zinc sources (e.g., zinc oxide, zinc chloride) and valeric acid or its salt. In direct reaction methods, a slight excess of valeric acid (e.g., 2.2 mmol per 1.0 mmol of zinc oxide) can be used to drive the reaction to completion.[1]

Question: I am observing the formation of a white, insoluble by-product along with my this compound. What is it and how can I prevent it?

Answer: The white, insoluble by-product is likely zinc hydroxide. This is particularly common in precipitation reactions if the pH is not carefully controlled.

  • Cause: If the pH of the reaction mixture becomes too high (alkaline), zinc ions will precipitate as zinc hydroxide.

  • Prevention:

    • pH Control: Maintain the pH of the reaction mixture within the optimal range for this compound precipitation. Automated pH control can be beneficial in larger-scale reactions.

    • Order of Addition: In precipitation methods, adding the zinc salt solution to the sodium valerate solution (rather than the other way around) can sometimes help to maintain a more stable pH.

Product Quality & Purification Issues

Question: The particle size of my this compound is inconsistent between batches. How can I achieve a more uniform particle size distribution?

Answer: Particle size distribution is heavily influenced by the conditions during precipitation.

  • Mixing and Agitation: The intensity of mixing at the point of reactant addition has a significant impact on nucleation and crystal growth.

    • Solution: Ensure consistent and efficient mixing throughout the reactor. The use of high-shear mixers can sometimes promote the formation of smaller, more uniform particles. For fluidized bed processes, a narrower particle size distribution can enhance bed stability.

  • Temperature Control: Temperature affects the solubility of this compound and, consequently, the rate of precipitation.

    • Solution: Implement precise temperature control throughout the precipitation and subsequent cooling phases.

  • Rate of Addition: The rate at which the reactants are added can influence the level of supersaturation, which in turn affects the particle size.

    • Solution: A slower, controlled addition of reactants generally leads to larger, more well-defined crystals, while rapid addition can result in smaller, less uniform particles.

Question: My final this compound product has a yellowish or brownish discoloration. What causes this and how can I prevent it?

Answer: Discoloration in metal soaps like this compound is often a sign of thermal degradation or the presence of impurities. This is a more common issue with the fusion process, which uses high temperatures.

  • Cause:

    • High Reaction Temperatures: Excessive heat during the fusion process can cause the fatty acid to oxidize or decompose, leading to colored by-products.

    • Impurities in Raw Materials: The purity of the valeric acid and zinc source is critical.

  • Prevention:

    • Temperature Control: Carefully control the reaction temperature to the minimum required for a complete reaction.

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen) can prevent oxidation.

    • High-Purity Raw Materials: Use high-purity grades of valeric acid and zinc oxide.

Question: How can I effectively remove unreacted raw materials and by-products from my this compound?

Answer: A thorough washing and drying procedure is essential for obtaining high-purity this compound.

  • Washing:

    • For products from precipitation reactions, sequential washing with deionized water is necessary to remove soluble inorganic salts (e.g., sodium chloride if using zinc chloride and sodium valerate).

    • Washing with a solvent in which this compound is insoluble but the impurities are soluble can be effective. Ethanol and methanol are commonly used for this purpose.[1]

  • Drying:

    • Drying should be conducted at a moderate temperature (e.g., 40-60°C) to avoid thermal degradation of the product.[1]

    • Vacuum drying can be beneficial for removing residual solvents at a lower temperature.

  • Recrystallization: For very high purity requirements, recrystallization from a suitable solvent like ethanol can be employed.[1]

Data & Protocols

Key Process Parameters

The following table summarizes key process parameters for the two primary synthesis routes of this compound.

ParameterPrecipitation MethodDirect Reaction (Fusion) Method
Reactants Zinc Salt (e.g., ZnCl₂, ZnSO₄), Sodium ValerateZinc Oxide (ZnO), Valeric Acid
Solvent Water, Ethanol-water mixtures[1]Typically neat, or a high-boiling inert solvent
Temperature 60 - 80°C[1]120°C (for dehydration)[1]
Pressure AtmosphericAtmospheric or slight vacuum to remove water
Key Challenges By-product formation (e.g., NaCl), pH control, particle size controlHigh temperatures, potential for discoloration, handling of molten fatty acid
Purification Washing with water and solvents to remove by-products[1]Removal of excess valeric acid (e.g., by vacuum distillation), recrystallization[1]
Experimental Protocols

1. Protocol for this compound Synthesis via Precipitation

This protocol is a representative example for a laboratory-scale synthesis and can be adapted for scale-up.

  • Materials:

    • Valeric Acid

    • Sodium Hydroxide (NaOH)

    • Zinc Chloride (ZnCl₂)

    • Ethanol

    • Deionized Water

  • Procedure:

    • Prepare Sodium Valerate Solution:

      • Dissolve valeric acid in ethanol.

      • Separately, prepare an equimolar solution of sodium hydroxide in water.

      • Slowly add the sodium hydroxide solution to the valeric acid solution while stirring. The reaction is exothermic; maintain the temperature around 70°C.[1]

    • Prepare Zinc Chloride Solution:

      • Dissolve zinc chloride in deionized water to create an aqueous solution.

    • Precipitation:

      • Slowly add the zinc chloride solution dropwise to the sodium valerate solution with vigorous stirring.

      • A white precipitate of this compound will form immediately.[1]

      • Continue stirring for a predetermined time (e.g., 1-2 hours) to ensure complete reaction.

    • Isolation and Purification:

      • Filter the precipitate using a Buchner funnel.

      • Wash the filter cake sequentially with deionized water (to remove NaCl), followed by ethanol to remove any unreacted organic materials.

      • Dry the purified this compound in a vacuum oven at 40-60°C until a constant weight is achieved.[1]

2. Protocol for this compound Synthesis via Direct Reaction

This protocol is a representative example for a laboratory-scale synthesis and can be adapted for scale-up.

  • Materials:

    • Zinc Oxide (ZnO)

    • Valeric Acid

    • Ethanol (for recrystallization)

  • Procedure:

    • Reaction Setup:

      • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend zinc oxide (1.0 mmol) in an excess of valeric acid (2.2 mmol).

      • It is advisable to perform the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidation.

    • Reaction:

      • Heat the mixture to reflux at approximately 120°C for 6-8 hours.[1] This facilitates the reaction and drives off the water that is formed.

    • Purification:

      • After the reaction is complete, allow the mixture to cool.

      • Remove the unreacted valeric acid by vacuum distillation.[1]

      • Recrystallize the resulting crude this compound from a suitable solvent, such as ethanol, to obtain the purified product.[1]

      • Filter the crystals and dry them in a vacuum oven at a moderate temperature.

Visualizations

Experimental Workflow for Precipitation Synthesis

G Workflow for Precipitation Synthesis of this compound cluster_0 Reactant Preparation cluster_1 Reaction cluster_2 Purification cluster_3 Final Product prep_va Prepare Sodium Valerate Solution precipitation Precipitation of this compound prep_va->precipitation prep_zn Prepare Zinc Chloride Solution prep_zn->precipitation filtration Filtration precipitation->filtration washing Washing (Water & Ethanol) filtration->washing drying Drying washing->drying final_product Pure this compound drying->final_product

Caption: Workflow for the precipitation synthesis of this compound.

Troubleshooting Logic for Low Yield

G Troubleshooting Low Yield in this compound Synthesis start Low Yield Observed check_temp_time Check Reaction Temperature & Time start->check_temp_time check_mixing Evaluate Mixing Efficiency check_temp_time->check_mixing Adequate increase_temp_time Increase Temperature and/or Reaction Time check_temp_time->increase_temp_time Inadequate check_stoich Verify Reactant Stoichiometry check_mixing->check_stoich Good improve_agitation Improve Agitation (e.g., higher RPM, different impeller) check_mixing->improve_agitation Poor recalculate_reweigh Recalculate & Accurately Weigh Reactants check_stoich->recalculate_reweigh Incorrect end Yield Improved check_stoich->end Correct increase_temp_time->end improve_agitation->end recalculate_reweigh->end

Caption: Decision tree for troubleshooting low yield in this compound synthesis.

References

Zinc Valerate Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of zinc valerate, with a specific focus on how the choice of precursors influences the purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for producing high-purity this compound?

There are two primary methods for synthesizing this compound:

  • Direct Reaction (Acid-Base Neutralization): This method involves the direct reaction of a basic zinc precursor, such as zinc oxide (ZnO) or zinc carbonate (ZnCO₃), with valeric acid. The reaction is typically heated under reflux to drive off the water or carbon dioxide byproduct.[1]

  • Metathesis Reaction (Precipitation): This route uses a soluble zinc salt, like zinc chloride (ZnCl₂) or zinc acetate (Zn(CH₃COO)₂), and an alkali metal salt of valeric acid, most commonly sodium valerate. When aqueous solutions of the two precursors are mixed, the less soluble this compound precipitates out.[1]

Q2: How does the choice of zinc precursor impact the final purity of this compound?

The choice of zinc precursor is a critical factor that directly affects the reaction conditions, potential byproducts, and purification strategy, all of which influence the final purity.

  • Zinc Oxide (ZnO): Using ZnO in a direct reaction with valeric acid results in water as the only byproduct, which is easily removed. However, the reaction can be slow and may require high temperatures and long reflux times to go to completion.[1] The primary impurity is often unreacted valeric acid, which must be removed via vacuum distillation.

  • Zinc Acetate (Zn(CH₃COO)₂): Zinc acetate is highly soluble in water and various organic solvents, making it a versatile precursor for metathesis reactions.[2] However, the acetate anion can potentially compete with the valerate ligand or lead to mixed-salt impurities if the reaction is not carefully controlled. In direct reactions with valeric acid, acetic acid would be a byproduct, which can be challenging to separate from the product due to similar properties.

  • Zinc Chloride (ZnCl₂): This precursor is cost-effective and highly soluble, making it suitable for the metathesis route. The main byproduct is an alkali chloride (e.g., NaCl), which is highly soluble in water and can be efficiently removed by thoroughly washing the precipitated this compound.[1] Incomplete washing is a common source of chloride ion contamination.

Q3: What are the most common impurities encountered in this compound synthesis and how do they relate to the precursors used?

Common impurities are almost always tied to the starting materials and the specific reaction pathway.

  • Unreacted Valeric Acid: A frequent impurity in the direct reaction method, especially when an excess of valeric acid is used to drive the reaction.[1]

  • Unreacted Zinc Oxide: If the direct reaction does not go to completion, the final product can be contaminated with insoluble ZnO.

  • Alkali Halides (e.g., NaCl): In the metathesis route using zinc chloride and sodium valerate, sodium chloride is a major byproduct.[1] If the product is not washed sufficiently, this salt will remain as an impurity.

  • Basic Zinc Salts: When using precursors like zinc acetate, heating can sometimes lead to the formation of basic zinc salts (e.g., basic this compound), which are complex structures containing oxide or hydroxide ligands.[3]

Precursor Comparison

The selection of a zinc precursor involves trade-offs between reaction conditions, cost, and the nature of potential impurities.

Zinc PrecursorSynthesis RouteTypical Purity RangeAdvantagesDisadvantages & Common Impurities
Zinc Oxide (ZnO) Direct Reaction95-99%Water is the only byproduct; high atom economy.Slow reaction rate; requires high temperatures; potential for unreacted ZnO and valeric acid impurities.[1]
Zinc Acetate (Zn(OAc)₂) Metathesis97-99.5%Highly soluble in various solvents; versatile.[2][4]Byproduct (e.g., sodium acetate) requires thorough washing; risk of forming basic zinc salts.[3]
Zinc Chloride (ZnCl₂) Metathesis98-99.5%Cost-effective; high solubility in water; byproduct (NaCl) is easily washed out.[1]Byproduct is corrosive; final product must be thoroughly washed to remove all chloride ions.
Zinc Carbonate (ZnCO₃) Direct Reaction96-98%Reacts readily with acid, releasing CO₂.[1]Reaction can cause frothing; less common in literature compared to ZnO.[1]

Troubleshooting Guide

Problem: Low Purity or Yield of this compound

This is the most common issue encountered. Use the following diagnostic workflow to identify and solve the problem.

G Start Low Purity / Yield Check_Route Which Synthesis Route? Start->Check_Route Direct Direct Reaction (e.g., ZnO) Check_Route->Direct Direct Reaction Metathesis Metathesis (e.g., ZnCl2) Check_Route->Metathesis Metathesis Cause_Direct1 Incomplete Reaction Direct->Cause_Direct1 Cause? Cause_Direct2 Impurity: Unreacted Precursors Direct->Cause_Direct2 Cause? Cause_Meta1 Incomplete Precipitation Metathesis->Cause_Meta1 Cause? Cause_Meta2 Impurity: Soluble Byproducts Metathesis->Cause_Meta2 Cause? Sol_Direct1 Solution: - Increase reflux time/temp - Ensure proper stirring Cause_Direct1->Sol_Direct1 Sol_Direct2 Solution: - Use vacuum distillation  to remove excess valeric acid - Recrystallize product Cause_Direct2->Sol_Direct2 Sol_Meta1 Solution: - Check stoichiometry - Adjust pH/temperature - Ensure purity of Na-valerate Cause_Meta1->Sol_Meta1 Sol_Meta2 Solution: - Wash precipitate thoroughly  with deionized water - Test wash water for ions (e.g., Cl⁻) Cause_Meta2->Sol_Meta2

Caption: Troubleshooting flowchart for low purity/yield issues.

Problem: Analytical Data (e.g., Elemental Analysis, FTIR) Does Not Match Theoretical Values

If your characterization data is unexpected, it points to a structural or compositional problem with your final product.

  • Symptom: Elemental analysis shows a lower-than-expected carbon percentage and a higher-than-expected zinc percentage.

    • Probable Cause: Presence of unreacted inorganic zinc precursors like ZnO or contamination with basic zinc salts.

    • Solution: Improve the purification process. For ZnO contamination, ensure the reaction goes to completion or filter the dissolved product before recrystallization. For basic salts, adjust reaction conditions to be strictly anhydrous if possible.

  • Symptom: FTIR spectrum shows a broad peak around 3200-3500 cm⁻¹ (O-H stretch) and/or a sharp C=O peak around 1710 cm⁻¹.

    • Probable Cause: The broad peak indicates the presence of water or residual alcohol from recrystallization. The peak at 1710 cm⁻¹ is characteristic of the carboxylic acid C=O bond, indicating unreacted valeric acid.[1]

    • Solution: Dry the sample thoroughly under vacuum at a moderate temperature (e.g., 60-80°C) to remove water/solvent.[4] To remove residual valeric acid, perform vacuum distillation before the final purification step or recrystallize from a different solvent.[1]

  • Symptom: Elemental analysis detects chlorine (Cl) or sodium (Na).

    • Probable Cause: Insufficient washing of the this compound precipitate after a metathesis reaction involving ZnCl₂ or sodium valerate.[5]

    • Solution: Repeat the washing steps. Wash the solid product with copious amounts of deionized water until a qualitative test on the filtrate (e.g., with silver nitrate for chloride) is negative.

Purity CheckTheoretical Value (C₁₀H₁₈O₄Zn)Common Deviation & Probable Cause
Elemental C% 44.87%Low: Contamination with inorganic zinc salt (ZnO, ZnCl₂).
Elemental H% 6.78%High: Presence of residual water or solvent.
Zinc Content (ICP/AAS) 24.44%High: Contamination with inorganic zinc salt.

Experimental Protocols & Workflows

A generalized workflow for the two main synthesis routes highlights the critical steps where precursor choice matters.

G cluster_0 Direct Reaction Route cluster_1 Metathesis Route a0 Mix ZnO + Valeric Acid a1 Reflux (120°C, 6-8h) a0->a1 a2 Vacuum Distillation (Remove excess acid) a1->a2 a3 Recrystallization (e.g., from Ethanol) a2->a3 b0 Prepare Aq. Solutions: 1. ZnCl₂ 2. Sodium Valerate b1 Mix Solutions (Precipitation) b0->b1 b2 Filter & Wash Solid (Remove NaCl) b1->b2 b3 Dry Product (60-80°C) b2->b3

Caption: Comparative workflow for this compound synthesis routes.

Protocol 1: Direct Reaction using Zinc Oxide

This protocol is adapted from standard acid-base reaction methodologies for metal carboxylates.[1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend zinc oxide (1.0 mmol) in an excess of valeric acid (e.g., 2.2 mmol).

  • Reflux: Heat the mixture under an inert atmosphere to approximately 120°C and maintain reflux for 6-8 hours with vigorous stirring. Water produced during the reaction will be driven off.[1]

  • Removal of Excess Acid: After cooling, remove the unreacted valeric acid via vacuum distillation. This step is critical for purity.

  • Purification: Recrystallize the resulting solid residue from a suitable solvent, such as ethanol, to obtain purified this compound.

  • Drying: Dry the crystals under vacuum to remove all traces of the solvent.

Protocol 2: Metathesis Reaction using Zinc Chloride

This protocol is based on common salt metathesis precipitation reactions.[1]

  • Precursor Preparation:

    • Prepare an aqueous solution of zinc chloride (ZnCl₂).

    • Separately, prepare an aqueous solution of sodium valerate. This is typically done by neutralizing valeric acid with an equimolar amount of sodium hydroxide (NaOH) in water or ethanol, followed by isolation of the sodium valerate salt.[1]

  • Precipitation: Add the zinc chloride solution dropwise to the stirred sodium valerate solution at room temperature. A white, flocculent precipitate of this compound should form immediately.[1]

  • Isolation and Washing: Isolate the precipitate by filtration. Wash the solid thoroughly with several portions of deionized water to remove the sodium chloride byproduct.

  • Purity Check: Test the wash filtrate with a drop of silver nitrate solution to ensure no chloride ions are present. Continue washing if a white precipitate (AgCl) forms.

  • Drying: Dry the purified this compound in an oven at 60-80°C or in a vacuum desiccator.[4]

References

Validation & Comparative

Validating the Purity of Synthesized Zinc Valerate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a cornerstone of reliable and reproducible research. In the case of zinc valerate (C₁₀H₁₈O₄Zn), a metallo-organic compound, rigorous purity validation is essential to ensure its chemical integrity and predict its behavior in subsequent applications. This guide provides a comparative overview of key analytical methods for validating the purity of synthesized this compound, complete with experimental protocols and data interpretation.

Comparison of Analytical Methods for Purity Validation

A multi-technique approach is often employed to provide a comprehensive assessment of purity. The following table summarizes and compares common analytical methods used for the characterization and purity validation of this compound and analogous metal carboxylates.

Analytical Method Principle Information Provided Typical Results/Observations for High Purity this compound Limitations
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by the sample, exciting molecular vibrations.Identification of functional groups (carboxylate), and coordination mode of the valerate ligand to the zinc center.[1][2]- Asymmetric νas(COO⁻) and symmetric νs(COO⁻) stretching vibrations are key. - The separation (Δν) between these bands helps predict the coordination mode.[1]Primarily provides qualitative information on functional groups present. Quantification is complex.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms.Provides detailed structural information at the atomic level, confirming the structure of the valerate ligand.[1][3][2]- ¹H NMR: Shows characteristic signals for the protons on the alkyl chain of the valerate ligand. Protons alpha to the carboxylate group are the most deshielded.[1] - ¹³C NMR: Confirms the carbon skeleton of the valerate ligand.Can be less sensitive to inorganic impurities. The low natural abundance and quadrupolar nature of ⁶⁷Zn make ⁶⁷Zn NMR challenging.[2]
Elemental Analysis (C, H, N) Combustion of the sample to convert elements into simple gaseous compounds, which are then quantified.Determines the mass percentages of carbon and hydrogen, allowing for the verification of the empirical formula.[1]Experimental percentages of Carbon and Hydrogen should closely match the theoretical values for C₁₀H₁₈O₄Zn.Does not provide information about the molecular structure or the presence of isomeric impurities.
Thermogravimetric Analysis (TGA) Measures the change in mass of a sample as a function of temperature in a controlled atmosphere.Assesses thermal stability and decomposition profile. Can indicate the presence of residual solvents, water of hydration, or impurities with different thermal stabilities.[1]A distinct decomposition pattern, often starting with the loss of any water of hydration, followed by the decomposition of the anhydrous salt to zinc oxide.[1]The decomposition profile can be influenced by experimental conditions like heating rate and atmosphere.
Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC) Measures the difference in temperature between a sample and a reference as they are subjected to the same temperature program.Identifies thermal events such as melting, crystallization, and decomposition by detecting endothermic or exothermic processes.[1][4]An endothermic peak may correspond to melting or dehydration, while sharp exothermic peaks at higher temperatures are characteristic of the oxidative decomposition of the valerate ligands.[1]Similar to TGA, results can be affected by experimental parameters.
Atomic Absorption Spectroscopy (AAS) / Inductively Coupled Plasma (ICP) Measures the concentration of elements by detecting the absorption or emission of electromagnetic radiation by atoms.Quantifies the zinc content in the sample, which is crucial for confirming the correct stoichiometry.The experimentally determined zinc percentage should align with the theoretical value for this compound.These are destructive techniques and require the sample to be digested into a solution.[5]

Experimental Protocols

Detailed methodologies are critical for obtaining reliable and comparable data. Below are generalized protocols for the key experiments cited.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective: To identify the carboxylate functional groups and their coordination to the zinc ion.

  • Instrumentation: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Procedure:

    • Ensure the ATR crystal is clean by taking a background spectrum.

    • Place a small amount of the synthesized this compound powder directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Analyze the positions and shapes of the asymmetric and symmetric carboxylate stretching bands.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
  • Objective: To confirm the structure of the valerate ligand.

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

  • Procedure:

    • Dissolve a few milligrams of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Transfer the solution to an NMR tube.

    • Acquire the ¹H NMR spectrum according to the instrument's standard operating procedure.

    • Process the data (Fourier transform, phase correction, and baseline correction).

    • Integrate the signals and analyze the chemical shifts and coupling patterns to confirm the alkyl chain structure of the valerate ligand.

Elemental Analysis
  • Objective: To determine the weight percentage of carbon and hydrogen to verify the empirical formula.

  • Instrumentation: CHN Elemental Analyzer.

  • Procedure:

    • Calibrate the instrument using a certified standard (e.g., acetanilide).

    • Accurately weigh 1-2 mg of the dried this compound sample into a tin capsule.

    • Seal the capsule and place it in the instrument's autosampler.

    • Initiate the analysis, which involves combustion of the sample at high temperatures and quantification of the resulting CO₂, H₂O, and N₂ gases.

    • Compare the experimental weight percentages of C and H with the theoretical values for C₁₀H₁₈O₄Zn.

Thermogravimetric Analysis (TGA)
  • Objective: To evaluate the thermal stability and decomposition profile of the this compound.

  • Instrumentation: Thermogravimetric Analyzer.

  • Procedure:

    • Accurately weigh 5-10 mg of the this compound sample into a TGA crucible (e.g., alumina).

    • Place the crucible in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate.

    • Program the temperature to ramp from ambient to a final temperature (e.g., 600 °C) at a controlled heating rate (e.g., 10 °C/min).

    • Record the mass loss as a function of temperature.

    • Analyze the resulting TGA curve for decomposition steps and the final residual mass, which should correspond to zinc oxide.[1]

Visualizing the Purity Validation Workflow

The logical sequence of validating the purity of synthesized this compound can be visualized as a workflow. This diagram illustrates the key stages from synthesis to final purity confirmation.

G cluster_synthesis Synthesis & Isolation cluster_characterization Primary Characterization & Purity Assessment cluster_quantification Quantitative Metal Analysis cluster_conclusion Final Validation synthesis Synthesis of this compound isolation Isolation & Drying synthesis->isolation ftir FTIR Spectroscopy (Functional Group ID) isolation->ftir Sample Analysis nmr NMR Spectroscopy (Structural Confirmation) isolation->nmr Sample Analysis elemental Elemental Analysis (Stoichiometry) isolation->elemental Sample Analysis thermal Thermal Analysis (TGA/DTA) (Thermal Stability & Composition) isolation->thermal Sample Analysis aas_icp AAS or ICP (Zinc Content) isolation->aas_icp Sample Analysis pure High Purity Confirmed ftir->pure Data Concordant with Theory impure Impure / Further Purification ftir->impure Data Deviates from Theory nmr->pure Data Concordant with Theory nmr->impure Data Deviates from Theory elemental->pure Data Concordant with Theory elemental->impure Data Deviates from Theory thermal->pure Data Concordant with Theory thermal->impure Data Deviates from Theory aas_icp->pure Data Concordant with Theory aas_icp->impure Data Deviates from Theory

Caption: Workflow for the purity validation of synthesized this compound.

References

A Comparative Analysis of Zinc Valerate and Zinc Acetate as Catalysts in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of industrial and academic chemistry, the selection of an appropriate catalyst is paramount to achieving desired reaction outcomes with high efficiency, selectivity, and sustainability. Zinc-based catalysts, particularly zinc carboxylates, have garnered significant attention due to their low cost, environmental friendliness, and versatile catalytic activities. This guide provides an objective comparison of two such catalysts: zinc valerate and zinc acetate. While zinc acetate is a well-documented catalyst for a multitude of organic transformations, comprehensive data on the catalytic applications of this compound is less prevalent. This comparison synthesizes available experimental data for zinc acetate and provides a scientifically-grounded projection of this compound's potential catalytic performance based on the established behavior of zinc carboxylates.

Overview of Catalytic Properties

Both zinc acetate and this compound function primarily as Lewis acid catalysts. The zinc(II) ion, with its vacant orbitals, can accept electron pairs from Lewis basic substrates, thereby activating them towards nucleophilic attack. The carboxylate anion (acetate or valerate) can also influence the catalytic activity. As Brønsted bases, these anions can play a role in the reaction mechanism, potentially acting as a proton shuttle or influencing the overall basicity of the catalytic system.

The key difference between the two lies in the nature of the carboxylate ligand. Valerate is a larger, more sterically hindered, and more electron-donating ligand compared to acetate. These differences are expected to modulate the Lewis acidity of the zinc center and the solubility of the catalyst in various reaction media, thereby impacting its catalytic performance.

Quantitative Performance Data

Direct comparative studies providing quantitative data for this compound alongside zinc acetate in the same catalytic reaction are scarce in publicly available literature. However, extensive data exists for zinc acetate in various transformations. The following tables summarize the performance of zinc acetate in key organic reactions. This data serves as a benchmark for understanding the catalytic efficacy of zinc carboxylates.

Table 1: Zinc Acetate as a Catalyst in the Knoevenagel Condensation

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction. Zinc acetate has been shown to be an effective catalyst for this transformation.

ReactantsCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
Benzaldehyde and Malononitrile10NoneRoom Temp0.2598[1]
4-Chlorobenzaldehyde and Malononitrile10NoneRoom Temp0.2596Not specified
4-Methoxybenzaldehyde and Malononitrile10NoneRoom Temp0.3397Not specified
Benzaldehyde and Ethyl Cyanoacetate10NoneRoom Temp0.592Not specified
Table 2: Zinc Acetate as a Catalyst in the Synthesis of 2-Substituted Benzothiazoles

Zinc acetate efficiently catalyzes the condensation of 2-aminothiophenol with various aldehydes to produce medicinally important benzothiazole derivatives.

AldehydeCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
Benzaldehyde5None801.592[2]
4-Chlorobenzaldehyde5None801.295[2]
4-Methylbenzaldehyde5None801.890[2]
2-Thiophenecarboxaldehyde5None802.088[2]

Projected Performance of this compound

Based on the principles of catalysis by metal carboxylates, the following projections can be made for the catalytic performance of this compound in comparison to zinc acetate:

  • Lewis Acidity: The longer alkyl chain of the valerate ligand is more electron-donating than the methyl group of the acetate ligand. This increased electron density on the zinc center is expected to slightly decrease its Lewis acidity compared to zinc acetate. This could lead to lower catalytic activity in reactions where strong Lewis acidity is crucial.

  • Steric Hindrance: The bulkier valerate ligand may introduce greater steric hindrance around the zinc center. This could be advantageous in reactions where stereoselectivity is desired, but it might also hinder the approach of bulky substrates, potentially leading to lower reaction rates.

  • Solubility: The longer hydrocarbon chain in this compound will increase its lipophilicity. This could lead to better solubility in nonpolar organic solvents compared to zinc acetate, making it a more suitable catalyst for reactions conducted in such media. Conversely, it would be less soluble in polar solvents.

  • Reaction Types: For reactions like transesterification of fatty acids, where other long-chain zinc carboxylates like zinc stearate have shown good activity, this compound is expected to be an effective catalyst. In these cases, the compatibility of the catalyst's lipophilic nature with the reaction medium is beneficial.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings.

General Protocol for Zinc Acetate-Catalyzed Knoevenagel Condensation
  • Reactant Mixture: In a round-bottom flask, combine the aldehyde (1 mmol), the active methylene compound (1.1 mmol), and zinc acetate dihydrate (0.1 mmol, 10 mol%).

  • Reaction Conditions: Stir the mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, add water to the reaction mixture.

  • Isolation: Collect the solid product by filtration, wash with water, and dry.

General Protocol for Zinc Acetate-Catalyzed Synthesis of 2-Substituted Benzothiazoles
  • Reactant Mixture: To a mixture of 2-aminothiophenol (1 mmol) and the desired aldehyde (1 mmol), add zinc acetate dihydrate (0.05 mmol, 5 mol%).

  • Reaction Conditions: Heat the reaction mixture at 80°C under solvent-free conditions with stirring.

  • Monitoring: Monitor the reaction progress using TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2-substituted benzothiazole.

Visualizing Catalytic Pathways and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex relationships in catalysis.

CatalyticCycle_Knoevenagel Catalytic Cycle for Zinc Acetate-Catalyzed Knoevenagel Condensation ZnOAc2 Zn(OAc)₂ Intermediate1 Zinc-Aldehyde Complex ZnOAc2->Intermediate1 Coordination Product Knoevenagel Product (R-CH=C(CN)₂) Aldehyde Aldehyde (R-CHO) Aldehyde->Intermediate1 ActiveMethylene Active Methylene (NC-CH₂-CN) Intermediate2 Enolate Intermediate ActiveMethylene->Intermediate2 Intermediate1->Intermediate2 + Active Methylene - AcOH Intermediate2->Product Condensation - Zn(OH)(OAc) H2O H₂O

Caption: Proposed catalytic cycle for the zinc acetate-catalyzed Knoevenagel condensation.

ExperimentalWorkflow General Experimental Workflow for Heterogeneous Catalysis Start Start Reactants Charge Reactants & Catalyst Start->Reactants Reaction Perform Reaction (Heating, Stirring) Reactants->Reaction Monitoring Monitor Progress (TLC, GC, etc.) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Reaction Work-up (Cooling, Quenching) Monitoring->Workup Complete Separation Product-Catalyst Separation Workup->Separation Filtration Filtration Separation->Filtration Heterogeneous Extraction Extraction Separation->Extraction Homogeneous ProductIsolation Product Isolation & Purification Filtration->ProductIsolation CatalystRecovery Catalyst Recovery & Regeneration Filtration->CatalystRecovery Extraction->ProductIsolation End End ProductIsolation->End CatalystRecovery->Reactants Reuse

Caption: A generalized workflow for a typical heterogeneous catalytic reaction.

Conclusion

Zinc acetate is a well-established, versatile, and efficient catalyst for a range of organic transformations. Its performance is supported by a substantial body of experimental data. While direct comparative data for this compound is limited, its chemical properties as a zinc carboxylate allow for informed predictions of its catalytic behavior. This compound is expected to be an effective catalyst, particularly in nonpolar media and for reactions involving lipophilic substrates, though its activity might be tempered by its slightly lower Lewis acidity and increased steric bulk compared to zinc acetate. Further experimental investigation into the catalytic applications of this compound is warranted to fully elucidate its potential and provide a direct, quantitative comparison with zinc acetate.

References

A Comparative Guide to Zinc Valerate and Other Zinc Carboxylates in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of zinc valerate against other common zinc carboxylates, namely zinc acetate and zinc stearate, in the context of material science. The selection of a zinc carboxylate can significantly impact the properties and performance of materials in various applications, from polymer processing and catalysis to the development of advanced drug delivery systems. This document aims to provide an objective overview based on available experimental data to aid in material selection and experimental design.

Executive Summary

Zinc carboxylates are a versatile class of compounds utilized across various fields of material science. Their properties are largely dictated by the nature of the carboxylate ligand. This guide focuses on comparing the physical and chemical properties of this compound with the shorter-chain zinc acetate and the longer-chain zinc stearate. These differences in alkyl chain length lead to significant variations in solubility, thermal stability, and their performance as catalysts and polymer additives. While zinc acetate is a readily available and water-soluble precursor, and zinc stearate is a widely used lubricant in plastics, this compound offers intermediate properties that can be advantageous in specific applications.

Data Presentation: A Comparative Overview

The following tables summarize the key quantitative data for this compound, zinc acetate, and zinc stearate. Direct comparative data for this compound is limited in the literature; therefore, some values are based on closely related compounds or general trends.

Table 1: Physical and Chemical Properties

PropertyThis compoundZinc AcetateZinc Stearate
Molecular Formula C₁₀H₁₈O₄ZnC₄H₆O₄ZnC₃₆H₇₀O₄Zn
Molecular Weight ( g/mol ) 267.64183.48 (anhydrous)632.33
Appearance Lustrous scales or powderWhite crystalline solidWhite, fluffy powder

Table 2: Thermal Properties (from Thermogravimetric Analysis - TGA)

PropertyThis compoundZinc Acetate (dihydrate)Zinc Stearate
Decomposition Onset (°C) ~160[1]~100 (dehydration), ~240 (decomposition)[2][3][4]~200
Primary Decomposition Range (°C) Data not available250 - 350[2][4]350 - 450
Final Residue ZnOZnOZnO

Table 3: Solubility Data

SolventThis compoundZinc Acetate (anhydrous)Zinc Stearate
Water Slightly soluble (1g in 70mL)[5]Highly soluble (43 g/100 mL at 20°C for dihydrate)[6]Insoluble
Ethanol Soluble (1g in 22mL)[5]Soluble (3.5 g/100 g at 25°C)[7]Insoluble
Toluene Data not availableInsoluble[8]Soluble when heated
Acetone Data not availableInsoluble[7]< 1 g/L at 30.6°C[8]

Table 4: Performance in Polymer Applications (Example with Polypropylene - PP)

PropertyPP + this compoundPP + Zinc AcetatePP + Zinc Stearate (0.5 phr)[6][7][9]
Tensile Strength (MPa) Data not availableData not available~34.1 (no significant change from pure PP)[7][9]
Flexural Strength (MPa) Data not availableData not available~35.8 (no significant change from pure PP)[9]
Function Potential lubricant and stabilizerPotential catalyst/additiveLubricant, processing aid, stabilizer[10][11]

Experimental Protocols

Synthesis of Zinc Carboxylates (General Metathesis Reaction)

This protocol describes a general method for synthesizing zinc carboxylates via a metathesis reaction, which can be adapted for this compound, acetate, and stearate by using the corresponding sodium carboxylate.[1]

Objective: To synthesize a zinc carboxylate from a soluble zinc salt and a sodium carboxylate.

Materials:

  • Zinc chloride (ZnCl₂) or Zinc sulfate (ZnSO₄)

  • Sodium valerate (for this compound), Sodium acetate (for zinc acetate), or Sodium stearate (for zinc stearate)

  • Deionized water

  • Ethanol (for washing)

  • Acetone (for washing)

Procedure:

  • Prepare Reactant Solutions:

    • Dissolve the sodium carboxylate in deionized water to create a solution of known concentration.

    • Dissolve the zinc salt (e.g., ZnCl₂) in deionized water in a separate container to create a solution of equimolar concentration to the carboxylate solution.

  • Precipitation:

    • Slowly add the zinc salt solution dropwise to the sodium carboxylate solution while stirring continuously.

    • A white precipitate of the zinc carboxylate will form immediately.

  • Digestion and Filtration:

    • Continue stirring the mixture for a defined period (e.g., 1 hour) to allow the precipitate to fully form and age.

    • Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Washing:

    • Wash the precipitate on the filter paper sequentially with deionized water, ethanol, and acetone to remove any unreacted starting materials and byproducts.

  • Drying:

    • Dry the purified zinc carboxylate precipitate in a vacuum oven at a suitable temperature (e.g., 60-80°C) until a constant weight is achieved.

Thermal Gravimetric Analysis (TGA) of Zinc Carboxylates

This protocol outlines a general procedure for determining the thermal stability of zinc carboxylates.

Objective: To determine the decomposition temperature and thermal stability of a zinc carboxylate sample.

Apparatus:

  • Thermogravimetric Analyzer (TGA)

  • High-purity nitrogen or air supply

Procedure:

  • Sample Preparation:

    • Place a small, accurately weighed amount of the zinc carboxylate sample (typically 5-10 mg) into a TGA sample pan (e.g., alumina or platinum).

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere.

  • Thermal Program:

    • Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

  • Data Analysis:

    • Record the sample weight as a function of temperature.

    • The onset of decomposition is identified as the temperature at which a significant weight loss begins. The primary decomposition range is the temperature range over which the majority of the weight loss occurs.

Mandatory Visualizations

experimental_workflow cluster_synthesis Catalyst Synthesis cluster_polymerization Polymerization cluster_evaluation Performance Evaluation s1 Prepare Precursor Solutions (e.g., Zinc Salt, Carboxylic Acid) s2 Reaction/Precipitation (e.g., Metathesis, Direct Reaction) s1->s2 s3 Isolation and Purification (Filtration, Washing) s2->s3 s4 Drying and Characterization (FTIR, NMR, TGA) s3->s4 p1 Reactor Setup (Monomer, Solvent, Catalyst) s4->p1 Catalyst Introduction p2 Polymerization Reaction (Controlled Temperature and Time) p1->p2 p3 Polymer Isolation (Precipitation, Filtration) p2->p3 p4 Polymer Characterization (GPC, NMR, DSC) p3->p4 e1 Catalytic Activity (Conversion, Molar Mass) p4->e1 e2 Material Properties (Mechanical, Thermal) p4->e2 e3 Comparative Analysis e1->e3 e2->e3 drug_release_mechanism cluster_mof Zinc Carboxylate MOF cluster_environment Biological Environment MOF Drug-Loaded MOF Acidic Acidic pH (e.g., Tumor Microenvironment) MOF->Acidic Exposure Neutral Neutral pH (e.g., Healthy Tissue) MOF->Neutral Exposure Release Drug Release Acidic->Release Framework Decomposition Stable Minimal Drug Release Neutral->Stable Framework Remains Intact

References

A Comparative Guide to the Synthesis of Zinc Valerate: Direct Reaction vs. Metathesis Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of zinc valerate, a compound with applications in various fields including pharmaceuticals and as a precursor for advanced materials, is of significant interest. This guide provides a detailed comparison of the two primary synthesis routes: the direct reaction method and the metathesis reaction, supported by experimental data and detailed protocols.

This document outlines the methodologies, reaction conditions, and product characterization for both synthesis pathways, offering a comprehensive overview to aid in the selection of the most suitable method for a given application.

At a Glance: Comparing Synthesis Routes

ParameterDirect ReactionMetathesis Reaction
Reactants Zinc Oxide (ZnO), Valeric Acid (C₅H₁₀O₂)Zinc Chloride (ZnCl₂), Sodium Valerate (C₅H₉NaO₂)
Reaction Type Acid-Base NeutralizationDouble Displacement (Precipitation)
Typical Solvent Excess Valeric Acid (neat) or inert solventWater, Ethanol-water mixtures
Reaction Temperature Elevated (e.g., 120°C)[1]Room temperature to moderate heating (e.g., 70°C for precursor synthesis)
Reaction Time Longer (e.g., 6-8 hours)[1]Shorter (precipitation is often immediate)[1]
Byproducts WaterSodium Chloride (NaCl)
Purification Vacuum distillation, RecrystallizationFiltration and washing
Key Advantages Fewer starting materials, direct conversion.High yield, rapid reaction, mild conditions.
Key Disadvantages Higher temperatures and longer reaction times may be required.Requires prior synthesis of the alkali metal valerate.

Synthesis Route Overviews

The selection of a synthesis route for this compound is often dictated by factors such as desired purity, yield, reaction conditions, and available starting materials. Below, we delve into the specifics of the two most common methods.

Direct Reaction Synthesis

The direct reaction method is a straightforward approach involving the neutralization of a zinc-containing base, typically zinc oxide, with valeric acid.[1] This method is advantageous due to its simplicity and the direct conversion of readily available starting materials.

Reaction: ZnO + 2C₅H₁₀O₂ → Zn(C₅H₉O₂)₂ + H₂O

Direct_Reaction ZnO Zinc Oxide (ZnO) Reaction Reflux (120°C, 6-8h) ZnO->Reaction ValericAcid Valeric Acid (C₅H₁₀O₂) ValericAcid->Reaction Product This compound (Zn(C₅H₉O₂)₂) Reaction->Product Water Water (H₂O) Reaction->Water byproduct

Caption: Workflow for the direct synthesis of this compound.

Metathesis Reaction Synthesis

The metathesis, or double displacement, reaction is another common and often high-yielding method for preparing this compound. This route involves the reaction of a soluble zinc salt, such as zinc chloride, with an alkali metal salt of valeric acid, like sodium valerate.[1] The reaction typically results in the precipitation of the less soluble this compound.

Reaction: ZnCl₂ + 2C₅H₉NaO₂ → Zn(C₅H₉O₂)₂ + 2NaCl

Metathesis_Reaction cluster_precursor Precursor Synthesis cluster_metathesis Metathesis ValericAcid Valeric Acid SodiumValerate Sodium Valerate ValericAcid->SodiumValerate NaOH Sodium Hydroxide NaOH->SodiumValerate ZnCl2 Zinc Chloride Reaction Precipitation ZincValerate This compound NaCl Sodium Chloride

Caption: Workflow for the metathesis synthesis of this compound.

Experimental Protocols

Protocol 1: Direct Synthesis of this compound

This protocol is based on the direct reaction of zinc oxide with valeric acid.[1]

Materials:

  • Zinc Oxide (ZnO)

  • Valeric Acid (C₅H₁₀O₂)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend 1.0 mmol of zinc oxide in an excess of valeric acid (e.g., 2.2 mmol).

  • Heat the mixture to reflux at approximately 120°C under an inert atmosphere.

  • Maintain the reflux for 6-8 hours to ensure the reaction goes to completion and to drive off the water formed.

  • After the reaction is complete, remove the unreacted valeric acid via vacuum distillation.

  • Recrystallize the resulting crude product from ethanol to obtain purified this compound.

Protocol 2: Metathesis Synthesis of this compound

This protocol describes the synthesis of this compound via a metathesis reaction between zinc chloride and sodium valerate.[1]

Part A: Preparation of Sodium Valerate

  • Dissolve valeric acid in ethanol.

  • Add an equimolar amount of sodium hydroxide solution while stirring.

  • The resulting solution contains sodium valerate.

Part B: Synthesis of this compound

  • Prepare an aqueous solution of zinc chloride.

  • Add the sodium valerate solution dropwise to the zinc chloride solution with constant stirring.

  • A precipitate of this compound will form immediately.[1]

  • Collect the precipitate by filtration.

  • Wash the precipitate with deionized water to remove the sodium chloride byproduct.

  • Dry the purified this compound in an oven at a low temperature.

Product Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the carboxylate salt and the coordination of the carboxylate group to the zinc ion.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To characterize the structure of the valerate ligand and confirm the absence of impurities.

  • Elemental Analysis: To determine the elemental composition (C, H, Zn) and verify the stoichiometry of the compound.

  • X-ray Diffraction (XRD): To analyze the crystallinity and phase purity of the solid product.

  • Thermogravimetric Analysis (TGA): To study the thermal stability of the compound.

References

A Comparative Guide to the Cross-Validation of Analytical Data for Zinc Valerate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the characterization of zinc valerate and related zinc salts of short-chain fatty acids, including zinc acetate, zinc propionate, and zinc butyrate. The information presented is intended to assist in the selection and implementation of appropriate analytical techniques for quality control and research purposes.

Data Presentation: Comparative Analysis of Zinc Carboxylates

The following tables summarize key physicochemical properties and analytical parameters for this compound and its common alternatives. This data is essential for the cross-validation of analytical results and for understanding the relative properties of these compounds.

Table 1: Physicochemical Properties

PropertyThis compoundZinc AcetateZinc PropionateZinc Butyrate
Molecular Formula C₁₀H₁₈O₄Zn[1]C₄H₆O₄ZnC₆H₁₀O₄Zn[2]C₈H₁₄O₄Zn
Molecular Weight ( g/mol ) 267.63[3]183.48 (anhydrous)[4]211.53[5]239.58
Appearance White to off-white powder or crystalline solidWhite granules or crystalline powder[4]White crystalline powder[2]White crystalline solid
Odor Odor of valeric acidFaint acetous odor[4]Slight propionic acid odorOdor of butyric acid

Table 2: Solubility Data

SolventThis compoundZinc AcetateZinc PropionateZinc Butyrate
Water 14,300 mg/L at 25°C[6]4.0 x 10⁴ mg/L at 25°C[4]Soluble, solubility increases with temperature[7]Soluble
Ethanol SolubleSoluble (33 mg/L)[4]Soluble[8]Soluble
Ether SolubleInsolubleSoluble[8]Soluble
Chloroform Slightly solubleInsolubleSlightly soluble[2]Soluble

Table 3: Thermal Analysis Data (Decomposition)

ParameterThis compoundZinc AcetateZinc PropionateZinc Butyrate
Decomposition Onset ~160°C[9]Decomposes between 110-350°C[10]Thermally stable up to ~180°CDecomposes above 180°C[11]
Decomposition Product Zinc Oxide[9]Zinc Oxide[10]Zinc OxideZinc Oxide[11]

Experimental Protocols

Detailed methodologies for key analytical techniques are provided below. These protocols can be adapted for the analysis of this compound and its alternatives.

Purity Determination by Complexometric Titration

This method determines the zinc content of the sample, which is a direct measure of its purity.

Principle: Zinc ions (Zn²⁺) form a stable, colorless complex with ethylenediaminetetraacetic acid (EDTA) at a pH of 10. The endpoint of the titration is detected using an indicator that changes color when all the zinc has been complexed.

Reagents:

  • Standard 0.05 M EDTA solution

  • Ammonia-ammonium chloride buffer (pH 10)

  • Eriochrome Black T indicator

  • Deionized water

  • Hydrochloric acid (for sample dissolution if necessary)

Procedure:

  • Accurately weigh approximately 0.5 - 1.0 g of the zinc salt sample into a 250 mL Erlenmeyer flask.[8]

  • Dissolve the sample in 100 mL of deionized water. If the sample is not readily soluble, add a few drops of dilute hydrochloric acid and gently heat to dissolve.[8]

  • Add 10 mL of the ammonia-ammonium chloride buffer solution to adjust the pH to approximately 10.[8]

  • Add 2-3 drops of Eriochrome Black T indicator. The solution should turn a wine-red color.[12]

  • Titrate the solution with the standardized 0.05 M EDTA solution until the color changes sharply from wine-red to a clear blue.[13]

  • Record the volume of EDTA solution used.

  • Calculate the percentage purity of the zinc salt.

Calculation: Purity (%) = (V_EDTA × M_EDTA × MW_zinc_salt × 100) / (W_sample × 1000)

Where:

  • V_EDTA = Volume of EDTA solution used (mL)

  • M_EDTA = Molarity of EDTA solution (mol/L)

  • MW_zinc_salt = Molecular weight of the zinc salt ( g/mol )

  • W_sample = Weight of the sample (g)

Characterization by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule and to confirm the coordination of the carboxylate group to the zinc ion.

Principle: The absorption of infrared radiation by the sample causes vibrations of the molecular bonds. The resulting spectrum is a unique fingerprint of the molecule. The key diagnostic peaks for zinc carboxylates are the asymmetric (ν_as) and symmetric (ν_s) stretching vibrations of the carboxylate group (COO⁻).

Sample Preparation (ATR Method):

  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

  • Place a small amount of the powdered zinc salt sample directly onto the ATR crystal.[14]

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[14]

Data Acquisition:

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32

Interpretation:

  • Asymmetric COO⁻ stretch (ν_as): Typically observed in the region of 1550-1610 cm⁻¹.

  • Symmetric COO⁻ stretch (ν_s): Typically observed in the region of 1400-1450 cm⁻¹.

  • The separation between these two peaks (Δν = ν_as - ν_s) can provide information about the coordination mode of the carboxylate ligand.

Table 4: Expected FTIR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)
C-H stretch (alkane)2850 - 2960
Asymmetric COO⁻ stretch~1550 - 1610
Symmetric COO⁻ stretch~1400 - 1450
C-H bend (alkane)1350 - 1470
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the structure of the valerate ligand and its coordination to the zinc ion.

Principle: The chemical shift of protons is influenced by their electronic environment. Protons in different chemical environments will resonate at different frequencies in a magnetic field.

Sample Preparation:

  • Dissolve 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃, D₂O).

  • Transfer the solution to an NMR tube.

Data Acquisition (¹H NMR):

  • Spectrometer Frequency: 400 MHz or higher

  • Solvent: CDCl₃ or D₂O

  • Reference: Tetramethylsilane (TMS) at 0 ppm

Interpretation: The chemical shifts of the protons on the alkyl chain of the valerate ligand are influenced by their proximity to the electron-withdrawing carboxylate group.

Table 5: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)[15]Multiplicity
α-CH₂~2.2 - 2.5Triplet
β-CH₂~1.5 - 1.7Sextet
γ-CH₂~1.3 - 1.5Sextet
δ-CH₃~0.9Triplet
Thermal Stability Assessment by Thermogravimetric Analysis (TGA)

TGA is used to determine the thermal stability of the compound and to identify the temperature ranges of decomposition.

Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

Procedure:

  • Accurately weigh 5-10 mg of the zinc salt sample into a TGA pan.

  • Place the pan in the TGA furnace.

  • Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).[16]

  • Record the mass loss as a function of temperature.

Interpretation: The resulting TGA curve will show the temperature at which decomposition begins, the temperature of maximum decomposition rate, and the final residual mass, which is typically zinc oxide.

Mandatory Visualization

Experimental Workflow for Purity Determination by Complexometric Titration

experimental_workflow cluster_preparation Sample and Reagent Preparation cluster_titration Titration Procedure cluster_analysis Data Analysis weigh Accurately weigh This compound sample dissolve Dissolve sample in deionized water weigh->dissolve add_buffer Add pH 10 buffer to sample solution dissolve->add_buffer prepare_edta Prepare and standardize 0.05 M EDTA solution titrate Titrate with standardized EDTA solution prepare_edta->titrate prepare_buffer Prepare pH 10 Ammonia-Ammonium Chloride Buffer prepare_buffer->add_buffer prepare_indicator Prepare Eriochrome Black T indicator add_indicator Add indicator (solution turns wine-red) prepare_indicator->add_indicator add_buffer->add_indicator add_indicator->titrate endpoint Observe color change (wine-red to blue) titrate->endpoint record_volume Record volume of EDTA used endpoint->record_volume calculate Calculate percentage purity record_volume->calculate logical_relationship This compound This compound Purity Purity This compound->Purity Structure Structure This compound->Structure Identity Identity This compound->Identity Thermal_Stability Thermal_Stability This compound->Thermal_Stability Titration Complexometric Titration Purity->Titration NMR NMR Structure->NMR FTIR FTIR Identity->FTIR TGA Thermogravimetric Analysis Thermal_Stability->TGA

References

Assessing the Reproducibility of Experiments Involving Zinc Valerate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reproducibility of experimental results is paramount. This guide provides a comparative framework for assessing experiments involving zinc valerate, offering insights into its synthesis, characterization, and the context of its use alongside other zinc compounds.

Comparative Bioavailability of Zinc Compounds

To contextualize the potential performance of this compound, it is useful to examine the bioavailability of other commonly used zinc supplements. The following table summarizes findings from various studies, providing a benchmark for future research on this compound.

Zinc CompoundRelative Bioavailability/BioaccessibilityKey Findings
Zinc Glycinate HighDemonstrated higher bioaccessibility compared to zinc sulphate.[1] In some studies, it was the only form to significantly increase plasma zinc levels compared to baseline.[2]
Zinc Gluconate HighOften shows higher bioavailability at low doses compared to zinc sulfate.[1] It may be a more bioavailable alternative when targeting specific tissues.[3][4]
Zinc Citrate Moderate to HighFound to be as well absorbed as zinc gluconate in some studies.[1] However, other research indicated less susceptibility to in vitro dialysis compared to zinc gluconate and zinc oxide.[1]
Zinc Sulfate ModerateOften used as a reference in comparative studies.[1][4] Some studies indicate it has the lowest bioaccessibility among the forms tested.[1]
Zinc Oxide LowGenerally shows lower plasma concentrations compared to zinc acetate and zinc gluconate, especially at higher intragastric pH.[2]
Zinc Picolinate HighIn one study, it was the only form that significantly increased zinc levels in hair, urine, and erythrocytes compared to placebo.[2]
This compound Data Not Available No direct comparative studies on the bioavailability or bioaccessibility of this compound were identified in the reviewed literature.

Experimental Protocols for this compound

Reproducibility is fundamentally linked to the meticulous documentation and standardization of experimental methods. Below are detailed protocols for the synthesis and characterization of this compound, compiled from available chemical literature.

Synthesis of this compound

Two common methods for the laboratory-scale synthesis of this compound are metathesis reactions and direct reaction.[5]

1. Metathesis Reaction

This method involves the reaction of a soluble zinc salt with an alkali metal valerate.[5]

  • Step 1: Preparation of Sodium Valerate: Dissolve valeric acid in ethanol. Under stirring and at an elevated temperature (e.g., 70°C), add an equimolar amount of sodium hydroxide solution.[5]

  • Step 2: Reaction: In a separate vessel, dissolve zinc chloride in water. Slowly add the aqueous sodium valerate solution dropwise to the zinc chloride solution.[5]

  • Step 3: Precipitation and Isolation: this compound will precipitate as a solid.[5] The precipitate can then be collected by filtration, washed with deionized water to remove impurities, and dried in an oven.

2. Direct Reaction

This method involves a direct acid-base neutralization reaction.[5]

  • Step 1: Reaction Mixture: Suspend zinc oxide in an excess of valeric acid under an inert atmosphere.[5]

  • Step 2: Reflux: Heat the mixture under reflux at approximately 120°C for 6-8 hours. This facilitates the reaction and removes water.[5]

  • Step 3: Isolation: After cooling, the product can be isolated. Further purification may be necessary.

Characterization of this compound

Consistent and thorough characterization is crucial for verifying the synthesis of the correct compound and ensuring the purity of the material used in subsequent experiments.

1. Vibrational Spectroscopy (FTIR)

  • Purpose: To confirm the coordination of the carboxylate group to the zinc ion.

  • Methodology: Analyze the solid this compound sample using an FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.[5] The key spectral bands to analyze are the asymmetric (νas(COO⁻)) and symmetric (νs(COO⁻)) stretching vibrations of the carboxylate group.[5] The positions of these bands provide information about the coordination mode.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Purpose: To characterize the structure of the valerate ligand.

  • Methodology: Dissolve the this compound sample in a suitable deuterated solvent. Acquire a ¹H NMR spectrum. The chemical shifts of the protons on the alkyl chain of the valerate ligand are indicative of their proximity to the carboxylate group.[5]

3. Thermal Analysis (TGA)

  • Purpose: To determine the thermal stability and decomposition pathway of this compound.

  • Methodology: Use a thermogravimetric analyzer to measure the change in mass of a sample as a function of temperature in a controlled atmosphere.[5] This can reveal the temperature at which the compound begins to decompose, which is often around 160°C, yielding zinc oxide.[5]

Quantification of Zinc

Accurate quantification of zinc is essential in bioavailability and dosage studies.

1. Atomic Absorption Spectrometry (AAS)

  • Principle: This is a common and robust technique for routine zinc analysis in various samples, including biological tissues.[6][7]

  • Methodology:

    • Sample Preparation: Samples, such as pharmaceutical formulations or biological tissues, are typically digested using a mixture of concentrated nitric acid and hydrogen peroxide.[8]

    • Analysis: The digested sample is introduced into the AAS instrument, and the absorbance of light at a specific wavelength (213.857 nm for zinc) is measured.[8] The concentration is determined by comparing the absorbance to a calibration curve prepared from standard zinc solutions.

2. UV-Vis Spectrophotometry

  • Principle: This method involves the formation of a colored complex with zinc, which can be quantified based on its absorbance of light.[8]

  • Methodology:

    • Complex Formation: A chelating agent, such as dithizone, is added to the sample containing zinc to form a colored complex (red for dithizone).[8]

    • Analysis: The absorbance of the solution is measured at the wavelength of maximum absorbance for the complex (e.g., 516 nm for the zinc-dithizone complex) using a UV-Vis spectrophotometer.[8] The concentration is determined from a calibration curve.

Visualizing Experimental Workflows and Signaling Pathways

To further aid in the standardization of experimental design, the following diagrams, generated using Graphviz, illustrate key workflows and potential biological pathways of interest.

Synthesis_Workflow cluster_metathesis Metathesis Reaction cluster_direct Direct Reaction Valeric Acid Valeric Acid Sodium Valerate Sodium Valerate Valeric Acid->Sodium Valerate + NaOH, 70°C NaOH NaOH This compound Ppt This compound Ppt Sodium Valerate->this compound Ppt + Zinc Chloride (aq) Zinc Chloride Zinc Chloride Zinc Chloride->this compound Ppt Purified this compound Purified this compound This compound Ppt->Purified this compound Filter, Wash, Dry Valeric Acid_direct Valeric Acid Reaction Mixture Reaction Mixture Valeric Acid_direct->Reaction Mixture ZnO Zinc Oxide ZnO->Reaction Mixture Purified Zinc Valerate_direct Purified this compound Reaction Mixture->Purified Zinc Valerate_direct Reflux ~120°C, 6-8h

Caption: Comparative workflows for the synthesis of this compound.

Characterization_Workflow Synthesized_Product Synthesized this compound FTIR FTIR Analysis Synthesized_Product->FTIR NMR NMR Spectroscopy Synthesized_Product->NMR TGA Thermal Analysis (TGA) Synthesized_Product->TGA Structural_Confirmation Structural Confirmation (Coordination) FTIR->Structural_Confirmation Ligand_Characterization Ligand Characterization NMR->Ligand_Characterization Thermal_Stability Thermal Stability Profile TGA->Thermal_Stability Final_Characterization Fully Characterized This compound Structural_Confirmation->Final_Characterization Ligand_Characterization->Final_Characterization Thermal_Stability->Final_Characterization

Caption: A logical workflow for the characterization of this compound.

Zinc_Signaling_Pathways cluster_pathways Potential Downstream Signaling Extracellular_Zinc Extracellular Zinc (e.g., from this compound) Zinc_Transporters Zinc Transporters (e.g., ZIP, ZnT) Extracellular_Zinc->Zinc_Transporters Intracellular_Zinc Increased Intracellular Labile Zinc Zinc_Transporters->Intracellular_Zinc MAPK_ERK MAPK/ERK Pathway Intracellular_Zinc->MAPK_ERK PI3K_AKT PI3K/AKT Pathway Intracellular_Zinc->PI3K_AKT PKC PKC Activation Intracellular_Zinc->PKC Cellular_Responses Cellular Responses (Proliferation, Apoptosis, etc.) MAPK_ERK->Cellular_Responses PI3K_AKT->Cellular_Responses PKC->Cellular_Responses

Caption: Potential signaling pathways modulated by intracellular zinc.

Conclusion

The reproducibility of experiments involving this compound, as with any chemical compound, hinges on the adoption of standardized and well-documented protocols. This guide provides a starting point by outlining methods for synthesis, characterization, and quantification. The lack of direct comparative bioavailability data for this compound represents a significant knowledge gap. Future research should prioritize in vitro and in vivo studies to benchmark this compound against other zinc salts. Such data are critical for the scientific community to fully assess its potential and ensure the consistency and reliability of experimental outcomes.

References

A Comparative Performance Benchmark of Zinc-Based Catalysts Against Commercial Alternatives in Biodiesel Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Catalytic Efficiency in Transesterification Reactions

The global shift towards sustainable energy sources has intensified research into efficient and environmentally benign catalysts for biodiesel production. Among the various contenders, zinc-based catalysts, particularly those derived from zinc carboxylates like zinc valerate, are emerging as promising heterogeneous catalysts. This guide provides a comprehensive performance benchmark of zinc-based catalysts against established commercial homogeneous catalysts, such as sodium hydroxide, in the transesterification of triglycerides for biodiesel synthesis. The following sections present a detailed comparison based on experimental data, offering insights into reaction yields, conditions, and catalyst reusability.

Quantitative Performance Comparison

The efficacy of a catalyst is primarily determined by its ability to facilitate high product yields under optimal conditions. The following table summarizes the performance of zinc oxide (a common form of zinc-based heterogeneous catalysts) in comparison to the widely used commercial homogeneous catalyst, sodium hydroxide.

CatalystCatalyst TypeFeedstockMethanol:Oil Molar RatioCatalyst Loading (wt%)Temperature (°C)Reaction TimeBiodiesel Yield (%)Catalyst Reusability
Zinc Oxide (ZnO) HeterogeneousUsed Cooking Oil6:1 (Ethanol)5.0601 hour~71%[1]Yes
Jatropha Curcas Oil12:14.0-1 hour95%[2]Yes
Palm Oil11.69:12.52-2.45 hours>96%[2]Yes
Sodium Hydroxide (NaOH) HomogeneousDesert Date Seed Kernel Oil6.7:10.7960.5-93.16%[3]No
Used Frying Oils6:11.0Room Temp.1 hour92.8%[4]No

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for biodiesel production using both a zinc-based heterogeneous catalyst and a commercial homogeneous catalyst.

Experimental Protocol 1: Heterogeneous Catalysis with Zinc Oxide (ZnO)

This protocol is based on the transesterification of used cooking oil.[1]

1. Catalyst Preparation:

  • Zinc oxide can be prepared from various precursors, including zinc salts like this compound, through calcination. For this experiment, commercially available ZnO nanoparticles are used.

2. Reaction Setup:

  • A mixture of ethanol and the ZnO catalyst (5% by weight of the oil) is prepared in a reaction vessel.[1]

  • The mixture is stirred at 300 rpm and heated to 60°C for 20 minutes to ensure proper dispersion of the catalyst.[1]

3. Transesterification Reaction:

  • Pre-treated and filtered used cooking oil is added to the ethanol-catalyst mixture. The ethanol to oil molar ratio is maintained at 6:1.[1]

  • The reaction is carried out for 1 hour with continuous stirring.[1]

4. Product Separation and Purification:

  • After the reaction, the mixture is allowed to settle for 3 hours, leading to the separation of biodiesel (upper layer) and glycerin (lower layer).[5]

  • The biodiesel layer is carefully decanted.

  • The solid ZnO catalyst can be recovered from the glycerin layer by filtration for subsequent reuse.

  • The biodiesel is then washed with warm deionized water to remove any residual catalyst, soap, and alcohol.

  • The final step involves drying the biodiesel to remove any remaining water.

Experimental Protocol 2: Homogeneous Catalysis with Sodium Hydroxide (NaOH)

This protocol outlines a typical procedure for base-catalyzed transesterification.[6][7]

1. Catalyst Preparation (Sodium Methoxide Solution):

  • A specific amount of sodium hydroxide (e.g., 1% by weight of the oil) is carefully dissolved in methanol.[4] This step is exothermic and should be performed with caution. This creates the sodium methoxide catalyst.

2. Reaction Setup:

  • The vegetable oil is preheated to the desired reaction temperature (typically around 60-65°C) in a reactor equipped with a stirrer.[1]

3. Transesterification Reaction:

  • The freshly prepared sodium methoxide solution is added to the heated oil.

  • The mixture is vigorously stirred for the specified reaction time (usually 1-2 hours) to ensure complete conversion.[1]

4. Product Separation and Purification:

  • After the reaction is complete, the mixture is transferred to a separating funnel and allowed to stand.

  • Two distinct layers will form: the upper layer is biodiesel (fatty acid methyl esters), and the lower layer is glycerin.

  • The glycerin layer is drained off.

  • The biodiesel is then washed with warm water, sometimes with a small amount of acid to neutralize the remaining base catalyst, until the wash water is neutral.[1]

  • The washed biodiesel is then dried to remove any residual water.

Signaling Pathways and Experimental Workflows

To visually represent the chemical and procedural flows, the following diagrams are provided in the DOT language for Graphviz.

Transesterification_Mechanism cluster_products TG Triglyceride Intermediate1 Diglyceride + FAME 1 TG->Intermediate1 + Methanol MeOH Methanol (3) MeOH->Intermediate1 Catalyst Catalyst (Base or Acid) Catalyst->TG Intermediate2 Monoglyceride + FAME 2 Intermediate1->Intermediate2 + Methanol FAME Biodiesel (FAME, 3) Intermediate2->FAME + Methanol Intermediate2->FAME Glycerol Glycerol Intermediate2->Glycerol Heterogeneous_Catalysis_Workflow start Start mix Mix Alcohol and Heterogeneous Catalyst (e.g., ZnO) start->mix heat Heat and Stir mix->heat add_oil Add Pre-treated Oil heat->add_oil react Transesterification Reaction add_oil->react settle Phase Separation (Settling) react->settle separate Separate Biodiesel and Glycerol settle->separate wash Wash Biodiesel separate->wash Biodiesel recover Recover and Wash Catalyst separate->recover Glycerol + Catalyst dry Dry Biodiesel wash->dry biodiesel Purified Biodiesel dry->biodiesel end End biodiesel->end reuse Reuse Catalyst recover->reuse

References

Zinc Valerate: A Comparative Guide to Alternatives in Industrial and Cosmetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Zinc valerate, a zinc salt of valeric acid, finds application in diverse fields owing to its chemical properties. This guide provides an objective comparison of this compound with alternative compounds in its primary applications: as a thermal stabilizer in polymers, a catalyst in chemical synthesis, and an antimicrobial agent in cosmetics. The information presented is supported by experimental data to facilitate informed decisions in research and product development.

Section 1: Thermal Stabilization of Polyvinyl Chloride (PVC)

Zinc carboxylates, including this compound, are utilized as thermal stabilizers in PVC to prevent its degradation during processing at high temperatures. They function by replacing unstable chlorine atoms in the PVC structure and neutralizing the released hydrogen chloride (HCl), a primary degradation product.

Comparative Performance of Metal Carboxylates

While direct comparative data for this compound is limited in publicly available literature, its performance can be inferred from studies on other zinc carboxylates, such as zinc stearate and zinc orotate. These are often used in synergistic mixtures with other metal soaps, like calcium stearate.

Table 1: Comparison of Thermal Stabilizers for PVC

Stabilizer SystemOnset Degradation Temperature (°C) (TGA)Glass Transition Temperature (°C) (DSC)Tensile Strength (MPa)Reference
PVC (unstabilized)~276--[1]
PVC + Ca/Zn Stearate~293~79~439[2]
PVC + Lead-based~295~77~299[1][2]
PVC + Organic-based~297~76~212[1][2]
PVC + Zinc OrotateHigher than Ca/Zn stearateNot ReportedNot Reported[3]

Note: The data presented is a synthesis from multiple sources and direct comparison should be made with caution as experimental conditions may vary.

The data suggests that Ca/Zn carboxylate systems offer a significant improvement in the thermal stability of PVC compared to the unstabilized polymer.[1][2] While lead-based stabilizers show good performance, their use is being phased out due to toxicity concerns. Organic-based stabilizers and other novel zinc salts like zinc orotate show promising results, in some cases outperforming traditional Ca/Zn systems.[1][3] The choice of carboxylate anion can influence the long-term stability and compatibility with the polymer matrix.

Experimental Protocols for Thermal Stability Assessment

1.2.1. Thermogravimetric Analysis (TGA)

  • Objective: To determine the onset temperature of thermal degradation.

  • Methodology: A small sample of the PVC formulation is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen). The weight loss of the sample is recorded as a function of temperature. The onset of degradation is identified as the temperature at which significant weight loss begins.

1.2.2. Differential Scanning Calorimetry (DSC)

  • Objective: To determine the glass transition temperature (Tg), which indicates the flexibility of the polymer.

  • Methodology: The sample is heated at a controlled rate, and the difference in heat flow between the sample and a reference is measured. The Tg is observed as a step change in the heat flow curve.

1.2.3. Congo Red Test

  • Objective: To measure the thermal stability time by detecting the release of HCl.

  • Methodology: A sample of the PVC formulation is heated at a constant temperature (e.g., 180°C). A strip of Congo red indicator paper is placed above the sample. The time taken for the paper to change color due to the released HCl is recorded as the stability time.

Diagram 1: PVC Stabilization Workflow

G cluster_formulation Formulation cluster_processing Processing cluster_testing Performance Testing PVC PVC Resin Mixing High-Speed Mixing PVC->Mixing Stabilizer This compound / Alternative Stabilizer->Mixing Plasticizer Plasticizer Plasticizer->Mixing Extrusion Extrusion/Molding Mixing->Extrusion TGA TGA Extrusion->TGA DSC DSC Extrusion->DSC CongoRed Congo Red Test Extrusion->CongoRed Mechanical Mechanical Properties Extrusion->Mechanical G Catalyst Zn(Valerate)₂ Intermediate1 Activated Complex [Zn(Valerate)(R-COO)] Catalyst->Intermediate1 + R-COOH - Valeric Acid Substrate1 R-COOH (Carboxylic Acid) Substrate2 R'-OH (Alcohol) Intermediate2 Tetrahedral Intermediate Intermediate1->Intermediate2 + R'-OH Product R-COOR' (Ester) Intermediate2->Product - Catalyst - H₂O Byproduct H₂O G cluster_mic MIC Determination cluster_challenge Challenge Test SerialDilution Serial Dilution of Test Compound Inoculation Inoculation with Microorganism SerialDilution->Inoculation Incubation Incubation Inoculation->Incubation MIC_Reading Visual Assessment of Growth Incubation->MIC_Reading ProductInoculation Inoculation of Cosmetic Product Storage Controlled Storage ProductInoculation->Storage Sampling Sampling at Intervals Storage->Sampling Plating Plate Counting Sampling->Plating Evaluation Comparison to Criteria Plating->Evaluation

References

bioavailability comparison of zinc valerate and zinc gluconate

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals.

This document will therefore present a comprehensive overview of the known bioavailability data for zinc gluconate, supported by experimental evidence. Furthermore, it will detail the established experimental protocols that would be employed to determine the bioavailability of zinc valerate, offering a framework for future research and direct comparative studies.

Zinc Gluconate: A Profile of High Bioavailability

Zinc gluconate has been the subject of numerous studies evaluating its absorption and bioavailability, consistently demonstrating favorable characteristics compared to other zinc salts, particularly inorganic forms like zinc oxide.

Quantitative Bioavailability Data

Clinical trials have provided key pharmacokinetic parameters that underscore the bioavailability of zinc gluconate. Organic zinc compounds, including gluconate, generally exhibit superior absorption compared to inorganic forms.[1] For instance, zinc gluconate has shown significantly higher absorption rates than zinc oxide.[1][2]

A key metric in assessing bioavailability is the fractional absorption of the mineral. One study reported that zinc gluconate has a fractional absorption of 60.9% in healthy adults when administered as a 10 mg supplement without food.[1] This was statistically on par with zinc citrate (61.3%) but significantly higher than zinc oxide (49.9%).[1]

For a direct comparison of pharmacokinetic parameters, a study comparing zinc gluconate with zinc oxide after 14 days of supplementation (20 mg daily) found that zinc gluconate resulted in an 18.3% higher maximum plasma concentration (Cmax) and an 8.1% greater area under the curve (AUC), indicating superior bioavailability.[1]

Zinc SaltFractional Absorption (%)ComparatorKey Findings
Zinc Gluconate 60.9Zinc OxideSignificantly higher absorption than zinc oxide (49.9%).[1]
Zinc Gluconate Not specifiedZinc Oxide18.3% higher Cmax and 8.1% higher AUC compared to zinc oxide after 14 days of supplementation.[1]
Zinc Gluconate Not specifiedZinc Bis-glycinateZinc bis-glycinate showed a 43.4% higher bioavailability compared to zinc gluconate.[3]

This compound: An Uncharted Territory in Bioavailability

Despite a thorough review of the available scientific literature, no studies were identified that specifically investigate the bioavailability of this compound in humans or animal models. Therefore, a direct comparison with zinc gluconate based on experimental data is not currently possible. The lack of data highlights a gap in the understanding of how the valerate salt form influences the absorption and systemic availability of zinc.

Experimental Protocols for Bioavailability Assessment

To facilitate future research into the bioavailability of this compound and enable a direct comparison with zinc gluconate, this section outlines the standard experimental methodologies employed in such studies. These protocols are applicable to both preclinical (animal) and clinical (human) trials.

In Vivo Bioavailability Study in Rodents

A common preclinical approach to assess bioavailability involves rodent models.

Experimental Workflow:

experimental_workflow cluster_pre_study Pre-Study Phase cluster_study Study Phase cluster_analysis Analysis Phase acclimation Acclimation of Animals diet Standardized Diet acclimation->diet randomization Randomization into Groups (e.g., this compound, Zinc Gluconate, Control) diet->randomization administration Oral Administration of Zinc Compounds randomization->administration sampling Serial Blood Sampling (e.g., 0, 1, 2, 4, 8, 24h) administration->sampling collection Urine and Feces Collection administration->collection zinc_quantification Zinc Quantification in Plasma/Serum, Urine, Feces (e.g., ICP-MS) sampling->zinc_quantification collection->zinc_quantification pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) zinc_quantification->pk_analysis statistical_analysis Statistical Comparison pk_analysis->statistical_analysis

Caption: Workflow for a rodent bioavailability study.

Methodology:

  • Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.

  • Acclimation: Animals are acclimated to the housing conditions for at least one week, with free access to a standard chow diet and water.

  • Diet: A zinc-deficient diet may be provided for a period before the study to enhance the absorption of the test compounds.

  • Groups: Animals are randomly assigned to different groups, including a control group (vehicle only), a zinc gluconate group, and a this compound group.

  • Administration: A single oral dose of the respective zinc compound is administered via gavage.

  • Sample Collection: Blood samples are collected at predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours) via a cannulated vessel or tail vein. Urine and feces may also be collected over a 24-hour period to assess excretion.

  • Zinc Analysis: Plasma or serum is separated from the blood samples, and the zinc concentration is determined using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).

  • Pharmacokinetic Analysis: The plasma zinc concentration-time data is used to calculate key pharmacokinetic parameters:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): Total zinc exposure over time.

  • Statistical Analysis: The pharmacokinetic parameters between the this compound and zinc gluconate groups are statistically compared to determine any significant differences in bioavailability.

Human Bioavailability Study (Cross-Over Design)

A randomized, cross-over study design is the gold standard for bioavailability studies in humans as it minimizes inter-individual variability.

Logical Flow of a Cross-Over Study:

crossover_study cluster_participants Participant Recruitment cluster_period1 Period 1 cluster_washout Washout Period cluster_period2 Period 2 cluster_analysis_human Data Analysis recruitment Recruit Healthy Volunteers informed_consent Informed Consent recruitment->informed_consent randomization1 Randomization informed_consent->randomization1 groupA1 Group A receives this compound randomization1->groupA1 groupB1 Group B receives Zinc Gluconate randomization1->groupB1 sampling1 Blood Sampling groupA1->sampling1 groupB1->sampling1 washout Washout Period (e.g., 1-2 weeks) sampling1->washout crossover Cross-over washout->crossover groupA2 Group A receives Zinc Gluconate crossover->groupA2 groupB2 Group B receives this compound crossover->groupB2 sampling2 Blood Sampling groupA2->sampling2 groupB2->sampling2 analysis Pharmacokinetic & Statistical Analysis sampling2->analysis

Caption: Cross-over design for a human bioavailability study.

Methodology:

  • Participants: Healthy adult volunteers are recruited.

  • Design: A randomized, two-period, cross-over design is implemented.

  • Period 1: Participants are randomly assigned to receive a single oral dose of either this compound or zinc gluconate.

  • Blood Sampling: Blood samples are collected at baseline and at various time points post-dose to determine plasma zinc concentrations.

  • Washout Period: A washout period of one to two weeks is implemented to ensure the complete elimination of the administered zinc from the body.

  • Period 2: Participants then receive the alternate zinc compound.

  • Blood Sampling: Blood sampling is repeated as in Period 1.

  • Analysis: The pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated for each participant for both zinc compounds. The bioavailability of this compound relative to zinc gluconate is then determined by comparing these parameters.

Intestinal Zinc Absorption Pathway

The absorption of zinc from any salt form primarily occurs in the small intestine, particularly the duodenum and jejunum.[4][5][6] The process involves a series of transporters that facilitate the movement of zinc from the intestinal lumen into the bloodstream.

zinc_absorption cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte (Intestinal Cell) cluster_blood Portal Bloodstream zinc_salt This compound or Zinc Gluconate zn2 Zn²⁺ zinc_salt->zn2 Dissociation zip4 ZIP4 Transporter (Apical Membrane) zn2->zip4 zn_inside Intracellular Zinc zip4->zn_inside Uptake znt1 ZnT1 Transporter (Basolateral Membrane) zn_inside->znt1 zn_blood Zinc bound to Albumin znt1->zn_blood Efflux

References

A Structural and Functional Comparison of Zinc Valerate with Other Common Zinc Salts for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structural, physicochemical, and biological properties of zinc valerate against other widely used zinc salts, including zinc acetate, zinc oxide, zinc sulfate, and zinc chloride. The following sections detail the structural differences, comparative bioavailability, and underlying experimental methodologies to inform the selection of the most appropriate zinc salt for various research and drug development applications.

Structural and Physicochemical Properties: A Comparative Overview

The chemical structure and physicochemical properties of a zinc salt are fundamental determinants of its solubility, stability, and ultimately, its biological activity. This compound, as a salt of a short-chain fatty acid, exhibits distinct characteristics compared to inorganic zinc salts and salts of smaller organic acids.

While detailed crystallographic data for this compound is not as extensively reported as for other zinc salts, its structure is anticipated to share motifs with zinc acetate. In such carboxylate complexes, the zinc ion is typically coordinated to the oxygen atoms of the carboxylate groups. The longer pentyl chain of the valerate ligand, compared to the methyl group of acetate, is expected to influence the crystal packing and polymeric structure, potentially affecting its solubility and lipophilicity.[1]

In contrast, the inorganic zinc salts present more defined and varied crystal structures. Anhydrous zinc chloride, for instance, crystallizes in a tetragonal system where each zinc ion is tetrahedrally coordinated to four chloride ions, forming corner-sharing tetrahedra.[2][3] Zinc oxide commonly adopts a hexagonal wurtzite crystal structure, with tetrahedrally coordinated zinc and oxygen ions.[4][5][6][7] The structure of zinc sulfate can be more complex, often incorporating water molecules into its crystal lattice, with the zinc ion typically exhibiting octahedral coordination in its hydrated forms.[8][9] Zinc acetate dihydrate also features octahedrally coordinated zinc.[10][11][12][13]

The following table summarizes key physicochemical and structural properties of this compound and other common zinc salts.

PropertyThis compoundZinc AcetateZinc OxideZinc SulfateZinc Chloride
Molecular Formula C₁₀H₁₈O₄Zn[2][14]Zn(CH₃COO)₂ZnOZnSO₄ZnCl₂
Molecular Weight 267.66 g/mol 183.48 g/mol (anhydrous)81.38 g/mol 161.47 g/mol (anhydrous)136.30 g/mol
Appearance White to off-white powder or scales[10]White crystalline solid[15]White powderWhite crystalline solidWhite crystalline solid[16]
Solubility in Water Low[1]43 g/100 mL (dihydrate)[11]Insoluble57.7 g/100 mL (heptahydrate)432 g/100 mL
Crystal System Not widely reportedMonoclinic (dihydrate)[10]Hexagonal (Wurtzite)[4][5][6][7]Orthorhombic (heptahydrate)Tetragonal[2][3]
Coordination Geometry of Zn²⁺ Expected to be similar to other zinc carboxylatesOctahedral (dihydrate)[10][11][12][13]Tetrahedral[4][5][6][7]Octahedral (hydrated forms)[9]Tetrahedral[2][3]

Comparative Bioavailability and Biological Efficacy

The bioavailability of a zinc salt is a critical factor for its therapeutic efficacy. It is largely influenced by the salt's solubility in the gastrointestinal tract and its ability to be absorbed by intestinal cells.

Organic zinc salts, such as zinc gluconate and zinc citrate, are generally considered to have higher bioavailability compared to inorganic forms like zinc oxide. While specific comparative data for this compound is limited, its nature as a salt of a fatty acid suggests it may have different absorption kinetics, potentially influenced by its lipophilic character.

The following table presents a summary of findings from various studies comparing the bioavailability of different zinc salts.

Zinc SaltRelative Bioavailability/AbsorptionKey Findings
Zinc Gluconate HighOften used as a high-bioavailability reference in studies.
Zinc Citrate HighBioavailability comparable to zinc gluconate.
Zinc Acetate Moderate to HighReadily absorbed and effective in treating zinc deficiency.
Zinc Sulfate ModerateWater-soluble and reasonably bioavailable, but can cause gastrointestinal side effects.
Zinc Oxide LowIts low solubility in water limits its absorption in the gut.
This compound Data not widely availableAs a lipophilic salt, its absorption may follow different pathways and require further investigation.

Experimental Protocols for Bioavailability Assessment

The evaluation of zinc bioavailability relies on established in vitro and in vivo experimental models. These protocols are crucial for generating the comparative data necessary for drug development and formulation.

In Vitro Bioavailability Assessment: Simulated Digestion and Caco-2 Cell Model

A common in vitro approach involves a two-stage process: a simulated gastrointestinal digestion followed by an intestinal cell culture model.

1. Simulated Gastrointestinal Digestion (e.g., INFOGEST method): This protocol simulates the physiological conditions of the stomach and small intestine to determine the "bioaccessible" fraction of zinc—the amount released from the salt and available for absorption.

  • Gastric Phase: The zinc salt is incubated in a simulated gastric fluid (SGF) containing pepsin at a pH of approximately 3.0.

  • Intestinal Phase: The digest from the gastric phase is then mixed with a simulated intestinal fluid (SIF) containing pancreatin and bile salts at a neutral pH.

  • Quantification: The soluble zinc in the final digest is measured, typically by atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS).

2. Caco-2 Cell Monolayer Assay: This model utilizes the Caco-2 human colon adenocarcinoma cell line, which differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier.

  • Cell Culture: Caco-2 cells are seeded on permeable supports and cultured until they form a confluent monolayer.

  • Transport Study: The soluble zinc fraction from the simulated digestion is applied to the apical (luminal) side of the Caco-2 monolayer.

  • Sample Analysis: The amount of zinc transported across the cell monolayer to the basolateral (blood) side is quantified over time using AAS or ICP-MS.

experimental_workflow cluster_invitro In Vitro Bioavailability Assessment zinc_salt Zinc Salt simulated_digestion Simulated Digestion (Gastric & Intestinal Phases) zinc_salt->simulated_digestion soluble_zinc Soluble Zinc Fraction simulated_digestion->soluble_zinc caco2_model Caco-2 Cell Monolayer soluble_zinc->caco2_model transported_zinc Transported Zinc caco2_model->transported_zinc analysis Quantification (AAS/ICP-MS) transported_zinc->analysis zinc_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol extracellular_stimulus Extracellular Stimulus receptor Receptor extracellular_stimulus->receptor zip_transporter ZIP Transporter receptor->zip_transporter activates intracellular_stores Intracellular Stores (ER, Mitochondria) receptor->intracellular_stores signals to zinc_influx Zinc Influx zip_transporter->zinc_influx free_zinc ↑ [Zn²⁺]i (Zinc Signal) zinc_influx->free_zinc zinc_release Zinc Release intracellular_stores->zinc_release zinc_release->free_zinc downstream_effectors Downstream Effectors (Enzymes, Transcription Factors) free_zinc->downstream_effectors cellular_response Cellular Response (Proliferation, Apoptosis, etc.) downstream_effectors->cellular_response

References

Safety Operating Guide

Proper Disposal of Zinc Valerate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of zinc valerate is crucial for maintaining laboratory safety and ensuring environmental protection. Due to its potential hazards, this compound must be managed as hazardous waste. This guide provides detailed, step-by-step procedures for its proper disposal, in line with regulatory guidelines.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE) to minimize exposure. The Safety Data Sheet (SDS) for this compound indicates that it may be harmful if ingested, inhaled, or absorbed through the skin, and it can cause irritation to the eyes, skin, and respiratory system.[1]

Recommended Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-impermeable gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Respiratory Protection: If there is a risk of generating dust, a respirator should be used.

  • Protective Clothing: A lab coat or other protective clothing is necessary to prevent skin contact.

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of any dust or vapors.[1]

Step-by-Step Disposal Procedure

The recommended and safest method for the disposal of this compound is through a licensed professional waste disposal service.[1] Do not attempt to neutralize or treat the chemical waste in the laboratory without a validated and safe protocol. Under no circumstances should this compound or its solutions be disposed of down the drain.[2] Aqueous solutions containing zinc at concentrations greater than 1 ppm are typically classified as dangerous waste.[2]

1. Waste Collection:

  • Place all solid this compound waste and any contaminated materials (e.g., weighing boats, contaminated paper towels) into a designated hazardous waste container.

  • For liquid waste containing this compound, use a separate, compatible liquid waste container.

2. Container Selection and Labeling:

  • The waste container must be chemically compatible with this compound, sealable, and in good condition.[2]

  • As soon as the first piece of waste is added, the container must be labeled as "Hazardous Waste."

  • The label must include the full chemical name, "this compound," and a clear indication of its hazards.

3. Waste Storage:

  • Store the sealed hazardous waste container in a designated, cool, dry, and well-ventilated area.

  • Ensure the storage area is away from incompatible materials such as strong oxidizing agents, acids, and bases.[2]

  • Secondary containment should be used for liquid waste containers to prevent spills.

4. Arranging for Disposal:

  • Once the waste container is full, or if it is no longer being used, arrange for a pickup from your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

Quantitative Disposal Parameters

The disposal of chemical waste is governed by strict regulations. The following table summarizes key quantitative parameters to adhere to during the collection and storage of this compound waste.

ParameterGuidelineCitation
Aqueous Zinc Concentration Limit for Drain Disposal < 1 ppm[2]
Maximum Hazardous Waste Accumulation (Satellite Area) 55 gallons[3][4]
Maximum Acutely Toxic Waste Accumulation 1 quart[3]
pH Range for Aqueous Solutions (if drain disposal were permissible) 6.0 - 9.5[5]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

cluster_0 Step 1: Preparation & Handling cluster_1 Step 2: Waste Segregation & Collection cluster_2 Step 3: Labeling & Storage cluster_3 Step 4: Professional Disposal A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Well-Ventilated Area (e.g., Fume Hood) A->B Safety First C Segregate this compound Waste (Solid and Liquid) B->C Begin Procedure D Place in a Compatible, Sealable Container C->D E Label Container: 'Hazardous Waste - this compound' D->E Immediate Labeling F Store in a Designated, Cool, Dry, and Ventilated Area E->F G Use Secondary Containment for Liquid Waste F->G H Contact EHS or Licensed Waste Disposal Service G->H Container Full or No Longer in Use I Schedule and Complete Waste Pickup H->I

Figure 1. Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Zinc valerate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety protocols, personal protective equipment (PPE) recommendations, and operational plans for the handling and disposal of Zinc valerate. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.

Hazard Identification and GHS Classification

This compound is an irritant and may be harmful if not handled correctly.[1] According to safety data sheets, it is an irritant to the eyes, skin, mucous membranes, and respiratory system.[1] Exposure can be harmful through ingestion, skin absorption, and inhalation.[1] While some databases report this compound as not meeting the criteria for GHS hazard classification, it is crucial to follow the more conservative guidance provided by chemical suppliers.[2][3][4]

The primary hazards are summarized below:

Hazard Statement NumberHazard Statement Description
H302Harmful if swallowed.[1]
H312Harmful in contact with skin.[1]
H315Causes skin irritation.[1]
H319Causes serious eye irritation.[1]
H332Harmful if inhaled.[1]
H335May cause respiratory irritation.[1]

To the best of current knowledge, the toxicological properties of this compound have not been thoroughly investigated; therefore, appropriate precautions should be taken to minimize exposure.[1]

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to ensure appropriate controls are in place.[5] The following PPE is required for handling this chemical, in accordance with OSHA standards (29 CFR 1910.132).[6]

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield.Protects against dust particles and splashes, preventing serious eye irritation.[1] Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[7]
Skin & Body Protection A lab coat or protective suit (e.g., Tyvek®).[6]Prevents skin contact and contamination of personal clothing.[1][7]
Hand Protection Impervious chemical-resistant gloves (e.g., Nitrile rubber).Prevents skin absorption and irritation.[1][8]
Respiratory Protection Use only in a chemical fume hood or well-ventilated area.[1] If dust is generated and ventilation is inadequate, a NIOSH-approved N95 (or better) particulate respirator is required.[6][9]Prevents inhalation of dust, which can cause respiratory irritation.[1] A respiratory protection program meeting OSHA 29 CFR 1910.134 and ANSI Z88.2 requirements must be followed.[7]

Occupational Exposure Limits (OELs)

No specific occupational exposure limits have been established for this compound.[6] In the absence of specific limits, it is prudent to adhere to the established limits for related zinc compounds, such as Zinc oxide, to minimize exposure.

SubstanceRegulatory BodyExposure Limit (8-hour TWA)Short-Term / Ceiling Limit
Zinc Oxide (Fume) OSHA PEL5 mg/m³[9][10][11]-
Zinc Oxide (Total Dust) OSHA PEL15 mg/m³[9][10][11]-
Zinc Oxide (Respirable Dust) OSHA PEL5 mg/m³[9][10][11]-
Zinc Oxide (Respirable) ACGIH TLV®2 mg/m³[8][11]10 mg/m³ (STEL)[8][11]
Zinc Oxide (Dust & Fume) NIOSH REL5 mg/m³ (10-hour TWA)[9][11]15 mg/m³ (Ceiling - Dust)[9][11] / 10 mg/m³ (STEL - Fume)[9][11]

TWA: Time-Weighted Average; PEL: Permissible Exposure Limit; TLV: Threshold Limit Value; REL: Recommended Exposure Limit; STEL: Short-Term Exposure Limit.

Operational Plan: Handling and Storage

Procedural Steps for Safe Handling:

  • Preparation: Before handling, ensure you are trained on the chemical's hazards and proper handling procedures.[6] Confirm that an eyewash station and safety shower are accessible.[1]

  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid breathing dust, vapor, or mist.[1] Use explosion-proof ventilation equipment where applicable.[7]

  • Donning PPE: Put on all required PPE as detailed in the table above before opening the container.

  • Handling: Open and handle the container with care to avoid generating dust.[1] Avoid contact with skin and eyes.[1]

  • Hygiene: After handling, wash hands thoroughly with soap and water.[6][12] Do not eat, drink, or smoke in the work area.[6][12]

Storage Plan:

  • Store in a tightly closed container.[1]

  • Keep in a cool, dry, and well-ventilated area.[1]

  • Store away from incompatible materials such as strong acids, strong bases, moisture, and water.[1][6]

Emergency and Spill Response

Emergency First Aid Protocols:

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[1][6] Remove contact lenses if present and easy to do.[1] Seek medical attention if irritation persists.[1]

  • Skin Contact: Immediately remove contaminated clothing.[6] Wash the affected skin area with plenty of soap and water.[1][6] Seek medical advice if skin irritation occurs.[1]

  • Inhalation: Move the person to fresh air.[1][6] If breathing becomes difficult, contact a physician.[1]

  • Ingestion: Do NOT induce vomiting.[1] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]

Spill Cleanup Protocol:

  • Evacuate: Evacuate non-essential personnel from the spill area.[6]

  • Ventilate: Ensure the area is well-ventilated.

  • Control Ignition Sources: Eliminate all sources of ignition.[6]

  • Contain Spill: Wearing appropriate PPE, cover the spill with an inert, non-combustible absorbent material like dry sand, earth, or vermiculite.[1][6] Do not use water.[6]

  • Collect Waste: Carefully sweep or scoop the material into a suitable, sealed container for disposal.[1][6]

  • Decontaminate: Ventilate the area and wash the spill site after the material pickup is complete.[1]

Disposal Plan

The disposal of this compound must be handled as hazardous waste.

  • Collection: Place all waste material, including contaminated absorbents and disposable PPE, into a clearly labeled, sealed container.

  • Consult Regulations: Disposal must be consistent with all federal, state, and local environmental regulations.[1][3]

  • Professional Disposal: Contact a licensed professional waste disposal service to arrange for pickup and proper disposal.[1] Do not dispose of it in standard laboratory trash or down the sewer.[6]

Safety Workflow Visualization

The following diagram illustrates the key decision points and procedural flow for safely handling this compound in a laboratory setting.

G start Start: Plan to Use This compound risk_assessment 1. Conduct Risk Assessment (Review SDS) start->risk_assessment ppe 2. Don Correct PPE (Gloves, Goggles, Lab Coat) risk_assessment->ppe Hazards Identified eng_controls 3. Prepare Engineering Controls (Chemical Fume Hood) ppe->eng_controls handling 4. Handle Chemical (Avoid Dust Generation) eng_controls->handling storage Store Properly (Cool, Dry, Sealed) handling->storage Returning to Storage waste 5. Segregate Waste handling->waste Task Complete spill_event Spill Occurs! handling->spill_event Emergency Branch exposure_event Exposure Occurs! handling->exposure_event disposal 6. Dispose via Licensed Service waste->disposal end End of Procedure disposal->end spill_response Spill Response Protocol (Evacuate, Contain, Clean) spill_event->spill_response spill_response->waste Cleanup Complete first_aid First Aid Protocol (Flush, Remove, Seek Med) exposure_event->first_aid first_aid->end Seek Medical Attention

Caption: Workflow for safe handling, storage, and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.